Propanol
Description
Structure
3D Structure
Properties
IUPAC Name |
propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERNNFJNOPAEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O, Array, CH3CH2CH2OH | |
| Record name | N-PROPANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1391 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-PROPANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1-propanol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/1-propanol | |
| Description | Chemical information link to Wikipedia. | |
| Record name | propanol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Propan-1-ol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021739 | |
| Record name | 1-Propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-propanol appears as a clear colorless liquid with a sharp musty odor like rubbing alcohol. Flash point 53-77 °F. Autoignites at 700 °F. Vapors are heavier than air and mildly irritate the eyes, nose, and throat. Density approximately 6.5 lb / gal. Used in making cosmetics, skin and hair preparations, pharmaceuticals, perfumes, lacquer formulations, dye solutions, antifreezes, rubbing alcohols, soaps, window cleaners, acetone and other chemicals and products., Liquid, Colorless liquid with a mild, alcohol-like odor; [NIOSH], CLEAR COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid, Colorless liquid with a mild, alcohol-like odor. | |
| Record name | N-PROPANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1391 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Propanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | n-Propyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/611 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Propyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000820 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1-PROPANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Propyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/274/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | N-PROPYL ALCOHOL (N-PROPANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/489 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Propyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0533.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
207 °F at 760 mmHg (USCG, 1999), 97.2 °C, 97 °C, 207 °F | |
| Record name | N-PROPANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1391 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propyl alcohol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03175 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-PROPANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-PROPANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | N-PROPYL ALCOHOL (N-PROPANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/489 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Propyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0533.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
77 °F (USCG, 1999), 23 °C, 23 °C, 74 °F (closed cup), 22 °C (open cup), 15 °C c.c., 72 °F | |
| Record name | N-PROPANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1391 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Propyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/611 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-PROPANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-PROPANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | N-PROPYL ALCOHOL (N-PROPANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/489 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Propyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0533.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Miscible (NIOSH, 2023), MISCIBLE WITH PROPYLENE GLYCOL, > 10% acetone, > 10% benzene, > 10% ether, For more Solubility (Complete) data for N-PROPANOL (6 total), please visit the HSDB record page., 1000.0 mg/mL, Solubility in water: miscible, 1 ml in 1 ml 95% alcohol (in ethanol), Miscible | |
| Record name | N-PROPANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1391 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propyl alcohol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03175 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-PROPANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000820 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1-PROPANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Propyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/274/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | n-Propyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0533.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.803 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8053 @ 20 °C/4 °C, % IN "SATURATED" AIR: 2.7 (25 °C); DENSITY OF "SATURATED" AIR: 1.028 (AIR= 1) @ 25 °C; 1 MG/L= 408 PPM & 1 PPM= 2.45 MG/CU M @ 25 °C, 760 MM HG, Coefficient of cubical expansion: 9.56X10-7 at 0-94 °C; critical density: 0.2734; electrical conductivity: 2X10-3 mho/cm at 25 °C; specific heat: 0.586 cal/g/deg C at 25 °C; wt/gal: 6.7 lb at 20 °C, Heat capacity, liquid @ 25 °C = 141 J/mol-K; flash point, Tag open cup = 28.9 °C; autoignition temp = 371.1 °C; explosive limit, in air = 2.2 vol% (lower), 14.0 vol% (upper); electrical conductivity @ 25 °C = 2X10-8 mho; critical density = 0.275 g/cu-cm, Relative density (water = 1): 0.8, 0.800-0.805, 0.81 | |
| Record name | N-PROPANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1391 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-PROPANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-PROPANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Propyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/274/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | N-PROPYL ALCOHOL (N-PROPANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/489 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Propyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0533.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.1 (Air = 1), Relative vapor density (air = 1): 2.1 | |
| Record name | N-PROPANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-PROPANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
44.98 mmHg (USCG, 1999), 21.0 [mmHg], 21.0 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2.0, 15 mmHg | |
| Record name | N-PROPANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1391 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Propyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/611 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-PROPANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-PROPANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | N-PROPYL ALCOHOL (N-PROPANOL) | |
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| Record name | n-Propyl alcohol | |
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Impurities |
Sales specifications: water (0.1 wt%), acidity (0.003 wt% as acetic acid); 2-methylpentanal (10 ppm), Water (< or = 0.1 wt%); aldehydes (< or = 0.2 wt%); ethanol (< or = 10 mg/kg); methanol (< or = 100 mg/kg) | |
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Color/Form |
Colorless liquid. | |
CAS No. |
71-23-8 | |
| Record name | N-PROPANOL | |
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| Record name | 1-Propanol | |
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| Record name | Propyl alcohol | |
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| Record name | PROPYL ALCOHOL | |
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| Record name | N-PROPANOL | |
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| Record name | Propyl alcohol | |
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| Record name | 1-PROPANOL | |
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| Record name | N-PROPYL ALCOHOL (N-PROPANOL) | |
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| Record name | Propyl alcohol | |
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Melting Point |
-195.2 °F (USCG, 1999), -127 °C, -126.1 °C, -196 °F | |
| Record name | N-PROPANOL | |
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| Record name | Propyl alcohol | |
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| Record name | Propyl alcohol | |
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| Record name | 1-PROPANOL | |
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| Record name | N-PROPYL ALCOHOL (N-PROPANOL) | |
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Foundational & Exploratory
The Physicochemical Properties of 1-Propanol: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 1-propanol, tailored for its application in research, particularly within the pharmaceutical and drug development sectors. This document presents quantitative data in structured tables, details experimental protocols for key property determination, and includes visualizations of relevant mechanisms and workflows to support laboratory applications.
Core Physicochemical Data of 1-Propanol
1-Propanol (n-propanol) is a primary alcohol that sees extensive use as a solvent in the pharmaceutical industry, primarily for resins and cellulose esters, and occasionally as a disinfectant.[1] A clear, colorless liquid with a characteristic mild, alcohol-like odor, its properties make it a versatile tool in various research and development applications.[2][3]
General and Physical Properties
The fundamental physical and identification properties of 1-propanol are summarized below.
| Property | Value | References |
| Molecular Formula | C₃H₈O | [1] |
| Molar Mass | 60.096 g·mol⁻¹ | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Mild, alcohol-like | [1][2] |
| Density | 0.803 g/mL | [1] |
| Melting Point | -126 °C (-195 °F; 147 K) | [1] |
| Boiling Point | 97 to 98 °C (206 to 208 °F; 370 to 371 K) | [1][4] |
| Solubility in water | Miscible | [1][3] |
Thermodynamic and Safety Properties
Key thermodynamic and safety data are crucial for handling and utilizing 1-propanol in experimental settings.
| Property | Value | References |
| Flash Point | 15 °C (59 °F) c.c. | [5][6] |
| Autoignition Temperature | 371 °C (700 °F; 644 K) | [1][5] |
| Explosive Limits | 2.1–13.7% | [5][7] |
| Vapor Pressure | 1.99 kPa (at 20 °C) | [1][3] |
| Vapor Density | 2.1 (vs air) | [2][8] |
Optical and Electrochemical Properties
These properties are essential for analytical applications and understanding the solvent behavior of 1-propanol.
| Property | Value | References |
| Refractive Index (n_D) | 1.387 | [1] |
| Viscosity | 1.959 mPa·s (at 25 °C) | [1] |
| Dielectric Constant | 20.1 | [9][10] |
| Acidity (pKa) | 16 | [1] |
| log P (Octanol/Water) | 0.329 | [1][3] |
Experimental Protocols for Property Determination
Detailed methodologies for determining key physicochemical properties of 1-propanol are provided below. These protocols are fundamental for verifying substance purity and for use in computational modeling and process design.
Density Determination using a Pycnometer
Objective: To accurately determine the density of a 1-propanol sample.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
-
Pasteur pipette
Procedure:
-
Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and ensure it is completely dry.
-
Tare Weight: Accurately weigh the empty, dry pycnometer with its stopper on the analytical balance. Record this mass as m₁.
-
Sample Filling: Fill the pycnometer with the 1-propanol sample, taking care to avoid air bubbles. Insert the stopper, allowing excess liquid to emerge from the capillary.
-
Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath (e.g., 25 °C) until the liquid reaches thermal equilibrium.
-
Final Volume Adjustment: Remove the pycnometer from the bath and carefully dry the exterior. Ensure the liquid level is exactly at the top of the capillary.
-
Final Weighing: Weigh the filled pycnometer and record the mass as m₂.
-
Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.
Boiling Point Determination by Capillary Method
Objective: To determine the boiling point of a 1-propanol sample.
Apparatus:
-
Thiele tube or oil bath
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heat source (e.g., Bunsen burner or hot plate)
-
Rubber band or wire for attachment
Procedure:
-
Sample Preparation: Add a small amount (2-3 mL) of 1-propanol to the small test tube.
-
Capillary Insertion: Place the capillary tube (sealed end up) into the test tube containing the 1-propanol.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube or oil bath. Heat the apparatus gently.[11]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Identification: Continue heating until a continuous and rapid stream of bubbles is observed. Then, remove the heat source and allow the apparatus to cool slowly.[10]
-
Reading: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the 1-propanol.[11] Record this temperature.
Viscosity Measurement with an Ostwald Viscometer
Objective: To measure the kinematic and dynamic viscosity of 1-propanol.
Apparatus:
-
Ostwald viscometer
-
Constant temperature water bath
-
Stopwatch
-
Pipette and suction bulb
Procedure:
-
Cleaning: Clean the viscometer thoroughly with a suitable solvent and dry it completely.
-
Sample Loading: Using a pipette, introduce a precise volume of 1-propanol into the larger bulb of the viscometer.
-
Temperature Equilibration: Place the viscometer vertically in the constant temperature bath (e.g., 25 °C) and allow it to equilibrate for at least 15-20 minutes.
-
Measurement: Using a suction bulb, draw the liquid up into the other arm of the viscometer until the meniscus is above the upper calibration mark.
-
Flow Time: Release the suction and accurately measure the time it takes for the meniscus to fall from the upper calibration mark to the lower calibration mark using a stopwatch.
-
Replicates: Repeat the measurement at least three times to ensure consistency and calculate the average flow time.
-
Calculation: The kinematic viscosity (ν) is calculated using the viscometer constant (K), which is determined by calibrating with a liquid of known viscosity (e.g., water): ν = K * t The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of 1-propanol at the same temperature: η = ν * ρ
Refractive Index Measurement using an Abbe Refractometer
Objective: To determine the refractive index of 1-propanol.
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator
-
Light source (typically a sodium lamp or white light with a compensator)
-
Dropper
-
Lens cleaning tissue and a suitable solvent (e.g., ethanol)
Procedure:
-
Calibration: Calibrate the refractometer using a standard substance with a known refractive index, such as distilled water.
-
Prism Cleaning: Open the prism assembly and clean the surfaces of both the illuminating and refracting prisms with a soft tissue and a suitable solvent. Allow the prisms to dry completely.
-
Sample Application: Place a few drops of the 1-propanol sample onto the surface of the lower prism.
-
Prism Closure: Close the prism assembly and ensure the liquid sample spreads evenly between the two prisms, forming a thin film.
-
Temperature Control: Allow water from the constant temperature circulator (e.g., 20 °C) to flow through the jackets of the prisms until the desired temperature is stable.
-
Field of View Adjustment: Adjust the mirror or light source to illuminate the prisms. Look through the eyepiece and turn the coarse adjustment knob until the field of view shows a distinct light and dark region.
-
Boundary Sharpening: If a colored band is visible at the boundary, adjust the compensator knob until the boundary becomes a sharp, achromatic line.
-
Reading: Turn the fine adjustment knob to center the sharp boundary line on the crosshairs in the eyepiece.
-
Record Value: Read the refractive index value from the instrument's scale.
Visualizations of Mechanisms and Workflows
Mechanism of 1-Propanol Interaction with a Cell Membrane
1-propanol's efficacy as a disinfectant and its role in certain biological research applications can be attributed to its interaction with cell membranes. Due to its three-carbon chain, 1-propanol is more hydrophobic than shorter-chain alcohols like methanol and ethanol. This increased hydrophobicity allows it to more readily partition into the lipid bilayer of cell membranes.[1] The insertion of 1-propanol molecules among the phospholipid tails disrupts the membrane's structure and integrity, leading to increased permeability and eventual cell lysis.
References
- 1. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. scribd.com [scribd.com]
- 6. Small Molecule/Bilayer Interactions – Multiscale Modeling of Soft Materials [research.engineering.ucdavis.edu]
- 7. researchgate.net [researchgate.net]
- 8. fpharm.uniba.sk [fpharm.uniba.sk]
- 9. researchgate.net [researchgate.net]
- 10. davjalandhar.com [davjalandhar.com]
- 11. chymist.com [chymist.com]
A Technical Guide to the Spectroscopic Analysis of 2-Propanol
This guide provides a comprehensive overview of the spectroscopic data and analysis of 2-propanol (isopropyl alcohol), a widely used secondary alcohol. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and chemical analysis. This document details the interpretation of Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and logical visualizations.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-propanol is characterized by distinct absorption bands corresponding to its hydroxyl and alkyl groups.
Data Presentation: IR Spectral Data for 2-Propanol
The key vibrational modes for 2-propanol are summarized below. The fingerprint region (approximately 1500-400 cm⁻¹) contains a complex pattern of absorptions unique to the molecule, which is useful for confirming its identity.[1]
| Wavenumber (cm⁻¹) | Bond Vibration | Appearance/Characteristics |
| ~3600 - 3200 | O-H Stretch | Strong, broad band due to hydrogen bonding.[1] |
| ~2970 - 2850 | C-H Stretch (sp³) | Strong, sharp peaks.[1] |
| ~1350 - 1030 | C-O Stretch | Strong intensity.[2] |
| ~1175 - 1140 | C-C-C Skeletal | Moderate absorption.[1] |
Experimental Protocol: Acquiring an IR Spectrum
Objective: To obtain a high-quality Fourier Transform Infrared (FTIR) spectrum of a neat liquid sample of 2-propanol.
Materials:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample of 2-propanol (analytical grade).
-
Pipette or dropper.
-
Solvent for cleaning (e.g., dry acetone or ethanol).
-
Lint-free wipes (e.g., Kimwipes).
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum: Before introducing the sample, a background spectrum must be collected. This measures the ambient atmosphere (e.g., CO₂, H₂O vapor) and instrument response, which will be subtracted from the sample spectrum. Ensure the ATR crystal surface is clean and dry.
-
Sample Application: Place a small drop (approximately 1-2 drops) of 2-propanol directly onto the center of the ATR crystal, ensuring the crystal is fully covered.[3]
-
Spectrum Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal, if applicable. Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance plot.
-
Cleaning: After analysis, clean the ATR crystal thoroughly by rinsing it with a suitable solvent like acetone and drying it with a lint-free wipe.[3]
Caption: Correlation of 2-propanol's functional groups with IR peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-propanol, ¹H NMR identifies the different proton environments, while ¹³C NMR identifies the unique carbon environments.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-propanol shows three distinct signals, corresponding to the three different proton environments in the molecule. The integrated proton ratio is 6:1:1.[4]
Data Presentation: ¹H NMR Spectral Data for 2-Propanol
| Chemical Shift (δ) ppm | Proton Environment | Multiplicity | Integration |
| ~1.2 | (CH₃)₂CH- | Doublet | 6H |
| ~4.0 | (CH₃)₂CH- | Septet | 1H |
| Variable (~2-5) | -OH | Singlet (broad) | 1H |
Note: The chemical shift of the hydroxyl (-OH) proton is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet due to rapid proton exchange. This exchange can be confirmed by adding a drop of D₂O to the sample, which will cause the -OH peak to disappear.[4]
¹³C NMR Spectroscopy
Due to the molecule's symmetry, the two methyl (CH₃) groups are chemically equivalent, resulting in only two signals in the ¹³C NMR spectrum.[5]
Data Presentation: ¹³C NMR Spectral Data for 2-Propanol
| Chemical Shift (δ) ppm | Carbon Environment |
| ~25 | (CH₃)₂CH- |
| ~64 | (CH₃)₂CH- |
Experimental Protocol: Acquiring an NMR Spectrum
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2-propanol.
Materials:
-
NMR Spectrometer (e.g., 300 MHz or higher).
-
5 mm NMR tubes and caps.[6]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).[4]
-
Internal standard (e.g., Tetramethylsilane, TMS).
-
Sample of 2-propanol.
-
Volumetric glassware and pipettes.
-
Filter (e.g., pipette with a small plug of glass wool).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-20 mg of 2-propanol for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[7]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing an internal standard like TMS (0 ppm).[7]
-
Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a glass wool plug directly into the NMR tube to prevent magnetic field distortions.[8]
-
The final solution height in the tube should be approximately 4-5 cm.[7]
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and use a depth gauge to ensure correct positioning.
-
Place the sample into the NMR spectrometer's autosampler or manual insertion port.
-
-
Spectrum Acquisition:
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through a process called "shimming" to ensure sharp spectral lines.[7]
-
Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C).
-
Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, relaxation delay). For ¹H NMR, a few scans are often sufficient. For the less sensitive ¹³C nucleus, more scans are required.
-
-
Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is Fourier transformed into the frequency-domain spectrum. This is followed by phase correction, baseline correction, and integration.
Caption: ¹H and ¹³C NMR signal correlation for 2-propanol.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For 2-propanol, electron ionization (EI) is commonly used, which involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in predictable ways.
Data Presentation: Mass Spectral Data for 2-Propanol
The mass spectrum of 2-propanol shows a molecular ion peak corresponding to its molecular weight, although it can be of low intensity. The most abundant peak (base peak) results from a characteristic fragmentation pattern.
| m/z (Mass-to-Charge Ratio) | Ion Formula | Fragment Identity | Relative Intensity |
| 60 | [C₃H₈O]⁺ | Molecular Ion [M]⁺ | Low |
| 45 | [C₂H₅O]⁺ | [M - CH₃]⁺ | 100% (Base Peak)[9] |
| 43 | [C₃H₇]⁺ | [M - OH]⁺ | Moderate |
| 27 | [C₂H₃]⁺ | Moderate |
Experimental Protocol: Acquiring a Mass Spectrum
Objective: To obtain an Electron Ionization (EI) mass spectrum of 2-propanol, often using a Gas Chromatography (GC) inlet system.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system.
-
Sample of 2-propanol.
-
High-purity volatile solvent (e.g., methanol or dichloromethane).[10]
-
Microsyringe for injection.
-
Vials for sample dilution.
Procedure:
-
Sample Preparation: Prepare a dilute solution of 2-propanol (e.g., 1-100 µg/mL) in a volatile solvent like methanol.[10]
-
GC-MS Instrument Setup:
-
Injector: Set the injector temperature to a value that ensures rapid vaporization (e.g., 250 °C).
-
GC Column: Use a suitable capillary column (e.g., a non-polar DB-5 or similar).
-
Oven Program: Set a temperature program to separate the analyte from the solvent and any impurities. A simple program might start at 40 °C and ramp up.
-
MS Parameters: Set the ion source to EI mode (typically 70 eV). Set the mass analyzer to scan a relevant m/z range (e.g., 15-100 amu).
-
-
Sample Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet using a microsyringe.
-
Data Acquisition: The sample is vaporized, carried by a gas (e.g., Helium) through the GC column where it is separated, and then enters the MS ion source. The MS acquires spectra continuously as compounds elute from the column.
-
Data Analysis: The resulting total ion chromatogram (TIC) will show a peak corresponding to 2-propanol. The mass spectrum for this peak can then be extracted and analyzed. The fragmentation pattern is compared against spectral libraries (e.g., NIST) for confirmation.[10]
Caption: Primary fragmentation pathway of 2-propanol in EI-MS.
References
- 1. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. fiveable.me [fiveable.me]
- 3. webassign.net [webassign.net]
- 4. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. benchchem.com [benchchem.com]
Propanol Reaction Mechanisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanisms of propanol in organic chemistry, with a focus on oxidation, dehydration, and conversion to alkyl halides. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing detailed mechanistic insights, experimental protocols, and quantitative data to support laboratory work and process development.
Oxidation of this compound
The oxidation of this compound is a fundamental transformation that can yield either propanal (an aldehyde) or propanoic acid (a carboxylic acid), depending on the choice of oxidizing agent and reaction conditions. Primary alcohols, such as propan-1-ol, are susceptible to this two-step oxidation, while the secondary alcohol, propan-2-ol, is oxidized to a ketone (propanone).
The initial oxidation of a primary alcohol to an aldehyde involves the removal of two hydrogen atoms.[1] Stronger oxidizing agents can facilitate the further oxidation of the aldehyde to a carboxylic acid by the addition of an oxygen atom.[1]
Reaction Mechanisms
The oxidation of propan-1-ol to propanal and subsequently to propanoic acid proceeds through the formation of a chromate ester intermediate when using chromium-based oxidants. The mechanism involves the following key steps:
-
Formation of Chromate Ester: The alcohol oxygen attacks the chromium atom of the oxidizing agent (e.g., chromic acid, H₂CrO₄), followed by proton transfer to form a chromate ester.
-
Elimination: A base (often water) removes a proton from the carbon bearing the oxygen, leading to the elimination of the chromium species and the formation of a carbon-oxygen double bond, yielding the aldehyde.
-
Further Oxidation to Carboxylic Acid: If a strong oxidizing agent is used and the aldehyde is not removed from the reaction mixture, it can be further oxidized. The aldehyde is first hydrated to form a gem-diol, which then undergoes oxidation in a similar manner to the initial alcohol, yielding the carboxylic acid.
// Nodes this compound [label="Propan-1-ol"]; Oxidant1 [label="[O]\n(e.g., PCC, CrO₃)", shape=box, style=rounded, fillcolor="#F1F3F4"]; Propanal [label="Propanal"]; Oxidant2 [label="[O]\n(e.g., K₂Cr₂O₇, H₂SO₄)", shape=box, style=rounded, fillcolor="#F1F3F4"]; Propanoic_Acid [label="Propanoic Acid"];
// Edges this compound -> Propanal [label="Partial Oxidation"]; Propanal -> Propanoic_Acid [label="Further Oxidation"]; this compound -> Oxidant1 [style=invis]; Propanal -> Oxidant2 [style=invis];
// Invisible edges for layout {rank=same; this compound; Oxidant1;} {rank=same; Propanal; Oxidant2;} }
Figure 1: Oxidation pathway of propan-1-ol.Quantitative Data
The choice of oxidizing agent and reaction conditions significantly impacts the product distribution and yield.
| Oxidizing Agent | Product(s) | Typical Yield | Reference |
| Pyridinium chlorochromate (PCC) in CH₂Cl₂ | Propanal | High | [2] |
| K₂Cr₂O₇ / H₂SO₄ (distillation) | Propanal | Moderate | [3] |
| K₂Cr₂O₇ / H₂SO₄ (reflux) | Propanoic Acid | High | [4] |
| (ProH)₃[PW₁₂O₄₀] / H₂O₂ | Propanoic Acid | 88% | [5] |
| Ruthenium trichloride / Hexacyanoferrate(III) | Propanal | - |
Table 1: Comparison of oxidizing agents for the conversion of 1-propanol.
The rate of oxidation is dependent on the concentration of the alcohol and the oxidizing agent. For the oxidation of 2-propanol with chromic acid, the rate law has been determined to be V = k₃[Cr(VI)][2-propanol]h₀.[6]
| Oxidizing Agent | Second-order rate constant (M⁻¹s⁻¹) | Reference |
| Ozone (O₃) | 0.2 | [2] |
| Hydroxyl Radical (HO•) | 2.8 x 10⁹ | [2] |
Table 2: Second-order rate constants for the reaction of 1-propanol with various oxidizing agents in aqueous media.
Experimental Protocols
This protocol is designed for the partial oxidation of propan-1-ol to propanal, where the lower boiling point of the aldehyde allows for its removal from the reaction mixture by distillation, preventing further oxidation.[3][4]
-
Apparatus Setup: Assemble a distillation apparatus.
-
Reaction Mixture: In the distillation flask, place a solution of acidified potassium dichromate(VI).
-
Addition of Alcohol: Slowly add propan-1-ol to the flask.
-
Heating: Gently heat the mixture. The propanal formed will distill over.
-
Collection: Collect the distillate, which is primarily propanal.
// Nodes Start [label="Start: Prepare Reagents"]; Mix [label="Mix Propan-1-ol and\nAcidified Dichromate"]; Heat [label="Heat Mixture in\nDistillation Apparatus"]; Distill [label="Distill Propanal"]; Collect [label="Collect Propanal"]; End [label="End: Product Purification"];
// Edges Start -> Mix; Mix -> Heat; Heat -> Distill; Distill -> Collect; Collect -> End; }
Figure 2: Experimental workflow for propanal synthesis.This protocol is designed for the complete oxidation of propan-1-ol to propanoic acid using a stronger oxidizing agent under reflux conditions.[4]
-
Apparatus Setup: Assemble a reflux apparatus.
-
Reaction Mixture: In the reaction flask, combine propan-1-ol with an excess of acidified potassium dichromate(VI) solution.
-
Heating: Heat the mixture under reflux for a specified period to ensure complete oxidation.
-
Work-up: After cooling, the reaction mixture is worked up to isolate the propanoic acid. This may involve distillation or extraction.
// Nodes Start [label="Start: Prepare Reagents"]; Mix [label="Mix Propan-1-ol and\nExcess Acidified Dichromate"]; Heat [label="Heat Mixture\nunder Reflux"]; Cool [label="Cool Reaction Mixture"]; Isolate [label="Isolate Propanoic Acid\n(Distillation/Extraction)"]; End [label="End: Product Purification"];
// Edges Start -> Mix; Mix -> Heat; Heat -> Cool; Cool -> Isolate; Isolate -> End; }
Figure 3: Experimental workflow for propanoic acid synthesis.Dehydration of this compound
The acid-catalyzed dehydration of this compound is a classic elimination reaction that yields propene. The mechanism of this reaction is dependent on the structure of the alcohol. Propan-2-ol, a secondary alcohol, typically undergoes dehydration via an E1-like mechanism, while propan-1-ol, a primary alcohol, is more likely to follow an E2 pathway.[7][8]
Reaction Mechanisms
The dehydration of propan-2-ol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or phosphoric acid, at elevated temperatures proceeds through a carbocation intermediate.[7]
-
Protonation of the Hydroxyl Group: The lone pair of electrons on the oxygen of the hydroxyl group attacks a proton from the acid catalyst, forming a protonated alcohol (an oxonium ion). This converts the poor leaving group (-OH) into a good leaving group (H₂O).
-
Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation. This is the rate-determining step of the reaction.
-
Deprotonation: A base (typically water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a carbon-carbon double bond and regenerating the acid catalyst.
// Nodes this compound [label="Propan-2-ol"]; Protonation [label="Protonation\n(+H⁺)"]; Oxonium [label="Oxonium Ion"]; Loss_H2O [label="Loss of H₂O\n(rate-determining)"]; Carbocation [label="Secondary Carbocation"]; Deprotonation [label="Deprotonation\n(-H⁺)"]; Propene [label="Propene"];
// Edges this compound -> Protonation -> Oxonium; Oxonium -> Loss_H2O -> Carbocation; Carbocation -> Deprotonation -> Propene; }
Figure 4: E1 dehydration mechanism of propan-2-ol.The dehydration of propan-1-ol, a primary alcohol, is thought to proceed via an E2 mechanism to avoid the formation of a highly unstable primary carbocation.[8]
-
Protonation of the Hydroxyl Group: Similar to the E1 mechanism, the hydroxyl group is protonated to create a good leaving group.
-
Concerted Elimination: A base removes a proton from the β-carbon at the same time as the C-O bond breaks and the double bond forms. This is a concerted, one-step process.
// Nodes this compound [label="Propan-1-ol"]; Protonation [label="Protonation\n(+H⁺)"]; Oxonium [label="Oxonium Ion"]; Concerted_Step [label="Concerted Elimination\n(Base removes β-H,\nC=C forms, H₂O leaves)"]; Propene [label="Propene"];
// Edges this compound -> Protonation -> Oxonium; Oxonium -> Concerted_Step -> Propene; }
Figure 5: E2 dehydration mechanism of propan-1-ol.Quantitative Data
The dehydration of alcohols is an endothermic process. The temperature required for the reaction depends on the alcohol's structure.
| Alcohol | Catalyst | Temperature (°C) | Product | Yield | Reference |
| Propan-1-ol | Concentrated H₂SO₄ | 170 | Propene | - | [9] |
| Propan-2-ol | Concentrated H₂SO₄ | 100 | Propene | - | [10] |
| Propan-1-ol | Cu-ZSM-5 | 225 | Propene | >99% | [11] |
| Propan-1-ol | γ-Al₂O₃ | 350 | Propene | 100% | [11] |
Table 3: Reaction conditions for the dehydration of this compound.
| Reaction | ΔH° (kJ/mol) | Reference |
| Dehydration of 2-propanol (liquid) | 67.3 | [12] |
Table 4: Thermodynamic data for the dehydration of this compound.
Experimental Protocols
This protocol describes the acid-catalyzed dehydration of propan-2-ol to propene.[7]
-
Apparatus Setup: Assemble a distillation apparatus.
-
Reaction Mixture: Carefully add concentrated sulfuric acid to propan-2-ol in the distillation flask.
-
Heating: Heat the mixture to approximately 170°C.
-
Collection: The gaseous propene produced can be collected over water or in a gas syringe.
Conversion of this compound to Alkyl Halides
This compound can be converted to the corresponding propyl halides (chloride, bromide, and iodide) through nucleophilic substitution reactions. The mechanism, either Sₙ1 or Sₙ2, is largely determined by the structure of the alcohol (primary vs. secondary) and the reaction conditions.[13][14]
Reaction Mechanisms
Primary alcohols like propan-1-ol react with hydrogen halides (HX) or other halogenating agents (e.g., SOCl₂, PBr₃) via an Sₙ2 mechanism. This is because the formation of a primary carbocation is highly unfavorable.[14]
-
Activation of the Hydroxyl Group: The hydroxyl group is converted into a better leaving group. With HX, this involves protonation to form an oxonium ion. With reagents like SOCl₂ or PBr₃, an intermediate ester is formed.
-
Nucleophilic Attack: The halide ion (X⁻) acts as a nucleophile and attacks the carbon atom bearing the leaving group from the backside, in a single, concerted step. This results in the displacement of the leaving group and the formation of the alkyl halide with an inversion of stereochemistry if the carbon is chiral.
// Nodes this compound [label="Propan-1-ol"]; Activation [label="Activation of -OH\n(e.g., +H⁺ or SOCl₂)"]; Activated_Alcohol [label="Activated Alcohol\n(e.g., R-OH₂⁺ or R-OS(O)Cl)"]; SN2_Attack [label="Backside attack by X⁻\n(concerted)"]; Propyl_Halide [label="Propyl Halide"];
// Edges this compound -> Activation -> Activated_Alcohol; Activated_Alcohol -> SN2_Attack -> Propyl_Halide; }
Figure 6: Sₙ2 conversion of propan-1-ol to a propyl halide.Secondary alcohols like propan-2-ol can react with hydrogen halides via an Sₙ1 mechanism, especially with strong acids and in polar protic solvents.[15]
-
Protonation of the Hydroxyl Group: The alcohol is protonated to form an oxonium ion.
-
Formation of a Carbocation: The oxonium ion dissociates to form a secondary carbocation and a water molecule. This is the slow, rate-determining step.
-
Nucleophilic Attack: The halide ion attacks the planar carbocation. This can occur from either face, leading to a racemic mixture if the starting alcohol is chiral.
// Nodes this compound [label="Propan-2-ol"]; Protonation [label="Protonation\n(+H⁺)"]; Oxonium [label="Oxonium Ion"]; Loss_H2O [label="Loss of H₂O\n(rate-determining)"]; Carbocation [label="Secondary Carbocation"]; Nucleophilic_Attack [label="Attack by X⁻"]; Propyl_Halide [label="2-Propyl Halide"];
// Edges this compound -> Protonation -> Oxonium; Oxonium -> Loss_H2O -> Carbocation; Carbocation -> Nucleophilic_Attack -> Propyl_Halide; }
Figure 7: Sₙ1 conversion of propan-2-ol to a 2-propyl halide.Quantitative Data
The choice of halogenating agent affects the reaction conditions and yield.
| Halogenating Agent | Alcohol Type | Product | Typical Yield | Reference |
| HCl / ZnCl₂ (Lucas Reagent) | Tertiary > Secondary | Propyl chloride | Good (for 2-propanol) | [15] |
| SOCl₂ in pyridine | Primary, Secondary | Propyl chloride | High | [13] |
| PBr₃ | Primary, Secondary | Propyl bromide | High | [6] |
| HBr | Tertiary > Secondary > Primary | Propyl bromide | Variable | [16] |
| KI / H₃PO₄ | Primary, Secondary, Tertiary | Propyl iodide | Good | [17] |
Table 5: Reagents for the conversion of this compound to propyl halides.
The kinetics of Sₙ1 reactions are first order, depending only on the concentration of the substrate, while Sₙ2 reactions are second order, depending on the concentrations of both the substrate and the nucleophile.
Experimental Protocols
This protocol can be adapted for the reaction of this compound with HCl, HBr, or HI.
-
Reaction Setup: In a round-bottom flask, combine the this compound with the hydrogen halide. For less reactive alcohols, a catalyst like ZnCl₂ may be added.
-
Reaction Conditions: The reaction may be stirred at room temperature or heated, depending on the reactivity of the alcohol.
-
Work-up: After the reaction is complete, the mixture is typically washed with water, a basic solution (like sodium bicarbonate) to neutralize excess acid, and then brine.
-
Purification: The crude alkyl halide is dried over an anhydrous drying agent and then purified by distillation.
-
Reaction Setup: In a flask equipped with a dropping funnel and a condenser, place 1-propanol. Cool the flask in an ice bath.
-
Addition of Reagent: Slowly add phosphorus tribromide (PBr₃) to the alcohol with stirring.
-
Reaction: After the addition is complete, the mixture is typically stirred at room temperature or gently heated to complete the reaction.
-
Work-up and Purification: The reaction mixture is carefully poured into ice water, and the product is separated, washed, dried, and purified by distillation.
Conclusion
The reactions of this compound, specifically oxidation, dehydration, and conversion to alkyl halides, are cornerstone transformations in organic synthesis. A thorough understanding of the underlying mechanisms, the influence of reaction conditions, and the appropriate experimental procedures is critical for achieving desired outcomes in research and development. This guide has provided a detailed overview of these core reactions, supported by quantitative data and practical experimental protocols, to aid scientists in the effective application of this compound chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. passmyexams.co.uk [passmyexams.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of 1-propanol to propionic acid with hydrogen peroxide catalysed by heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 10.5 Preparing Alkyl Halides from Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. homework.study.com [homework.study.com]
- 10. Dehydration of Alkanols Chemistry Tutorial [ausetute.com.au]
- 11. osti.gov [osti.gov]
- 12. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 13. Alcohol to Alkyl Halide | Preparation, Reaction & Conversion | Study.com [study.com]
- 14. Alcohols to Alkyl Halides - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. digscholarship.unco.edu [digscholarship.unco.edu]
The Art of Dissolution: A Technical Guide to the Solubility of Organic Compounds in Propanol Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selection of an appropriate solvent system is a cornerstone of chemical research and pharmaceutical development. Propanol, existing as two distinct isomers, 1-propanol (n-propanol) and 2-propanol (isothis compound), offers a versatile platform for the dissolution of a wide array of organic compounds. Their moderate polarity and hydrogen-bonding capabilities make them invaluable in processes ranging from synthesis and purification to formulation and drug delivery. This technical guide provides an in-depth analysis of the solubility of various organic compounds in these two isomers. It consolidates quantitative solubility data, details standardized experimental protocols for solubility determination, and explores the underlying physicochemical principles that govern these interactions.
Introduction: The this compound Isomers as Solvents
1-Propanol and 2-propanol are three-carbon alcohols that, despite sharing the same molecular formula (C₃H₈O), exhibit notable differences in their physical properties and solvent behavior due to the different placement of the hydroxyl (-OH) group.
-
1-Propanol (n-propanol): A primary alcohol with the hydroxyl group on a terminal carbon. It is a slightly more polar and less sterically hindered solvent compared to its isomer.
-
2-Propanol (isothis compound): A secondary alcohol with the hydroxyl group on the central carbon. It is widely used as a solvent and cleaning agent.[1]
Both isomers are miscible with water and a broad range of organic solvents.[1] Their ability to act as both hydrogen bond donors and acceptors allows them to dissolve a diverse spectrum of organic solutes. Understanding the nuances of solubility in each isomer is critical for process optimization, predicting drug bioavailability, and designing effective purification strategies.
Theoretical Principles of Solubility in this compound
The extent to which an organic compound dissolves in 1-propanol or 2-propanol is governed by a balance of intermolecular forces between the solute and solvent molecules.
2.1. Polarity and the "Like Dissolves Like" Principle The adage "like dissolves like" is the fundamental principle of solubility.[2][3] Polar solutes dissolve best in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[2][3] Both this compound isomers are considered moderately polar solvents due to the electronegative oxygen atom in the hydroxyl group, which creates a molecular dipole.
-
Solute-Solvent Interactions: For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.[2]
-
Hydrogen Bonding: The hydroxyl group in this compound is a key determinant of its solvent properties, enabling it to form strong hydrogen bonds with solutes that contain -OH, -NH, or C=O groups (e.g., alcohols, carboxylic acids, amines, ketones, and esters).[4] This capability significantly enhances the solubility of such polar organic compounds.[4]
2.2. Influence of Molecular Structure
-
Carbon Chain Length: For homologous series of organic compounds, as the nonpolar hydrocarbon portion of the molecule increases in size, its solubility in polar solvents like this compound generally decreases.[5][6] For example, while short-chain alcohols are miscible with this compound, the solubility of longer-chain alcohols like octanol is significantly lower.[6]
-
Branching: Branching in the carbon chain of a solute can influence its solubility. For alkanes, branched isomers tend to have lower boiling points due to a smaller surface area and weaker van der Waals forces, which can sometimes correlate with slight differences in solubility compared to their straight-chain counterparts.
-
Isomeric Differences (1-Propanol vs. 2-Propanol): The position of the hydroxyl group affects the steric hindrance and dipole moment of the this compound isomers, leading to differences in their solvating power for certain compounds. For some solutes, the less sterically hindered primary alcohol (1-propanol) may be a slightly better solvent than the secondary alcohol (2-propanol).
2.3. Effect of Temperature For most solid organic compounds, solubility in this compound increases with rising temperature.[5] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increased thermal energy provides the system with the necessary energy to break the solute's crystal lattice forces and overcome the solvent's intermolecular attractions.[5]
Quantitative Solubility Data
The following tables summarize experimentally determined solubility data for representative organic compounds in 1-propanol and 2-propanol. Data is presented to facilitate direct comparison between the two isomers.
Table 1: Solubility of Carboxylic Acids and Pharmaceuticals in this compound Isomers. Note: Solubility is highly temperature-dependent. The data below is presented at specified temperatures to show comparative values.
| Solute | Solvent | Temperature (K) | Solubility (Mole Fraction, x₂) | Molar Solubility (mol/L) |
| Salicylic Acid | 1-Propanol | 298.15 | 0.1428[7] | - |
| 2-Propanol | 298.15 | 0.1440[8] | - | |
| 1-Propanol | 313.15 | 0.1806[7] | - | |
| 2-Propanol | 313.15 | - | - | |
| Stearic Acid | 1-Propanol | Ambient | - | 0.877[3] |
| 2-Propanol | Ambient | - | 0.318[3] | |
| 1-Propanol | 293 K (approx.) | - | - | |
| 2-Propanol | 293 K (approx.) | - | - | |
| Ibuprofen | 1-Propanol | 298.15 | 0.2229 (interpolated)[2] | - |
| 2-Propanol | 298.15 | 0.2241 (interpolated)[2] | - | |
| 1-Propanol | 313.15 | 0.3101[2] | - | |
| 2-Propanol | 313.15 | 0.3175[2] | - | |
| Paracetamol | 1-Propanol | 303.15 (30°C) | - | 1.60 (approx., from 144.3 g/kg)[6] |
| 2-Propanol | 303.15 (30°C) | - | 1.49 (approx., from 135.0 g/kg)[6] |
Table 2: Qualitative Solubility of Organic Compound Classes in this compound Isomers.
| Compound Class | General Solubility in this compound | Rationale |
| Alkanes | Very Low / Insoluble | Nonpolar nature; unable to form strong interactions with the polar this compound molecules.[7][9] |
| Aromatic Hydrocarbons | Low to Moderate | Nonpolar, but pi-electron systems can interact weakly with the solvent dipole. Naphthalene is soluble in alcohols.[3] |
| Alcohols (Short Chain) | Miscible | Strong hydrogen bonding between solute and solvent hydroxyl groups.[6] |
| Aldehydes & Ketones (Short Chain) | High / Miscible | The polar carbonyl group can act as a hydrogen bond acceptor with this compound.[4][5] |
| Esters (Short Chain) | High / Miscible | The polar ester group can act as a hydrogen bond acceptor.[10] |
| Ethers (Short Chain) | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor, but they are generally less polar than alcohols or ketones. |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[11] It is a robust method that, when performed correctly, yields highly reliable data.
4.1. Principle An excess amount of the solid compound is agitated in the solvent of interest (1-propanol or 2-propanol) for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the solute in the clear, saturated solution is then measured using a suitable analytical technique.
4.2. Materials and Equipment
-
Test Compound (solute)
-
1-Propanol and 2-Propanol (analytical grade or higher)
-
Glass vials or flasks with airtight seals (e.g., screw-cap vials with PTFE-lined septa)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm pore size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)
4.3. Step-by-Step Procedure
-
Preparation: Add an excess amount of the solid test compound to a pre-weighed glass vial. The excess should be sufficient to ensure that solid material remains at the end of the experiment.
-
Solvent Addition: Add a known volume or mass of either 1-propanol or 2-propanol to the vial.
-
Equilibration: Securely seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 298.15 K / 25 °C) for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.[11] Preliminary studies should be conducted to determine the time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at the same temperature.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles. This step must be performed quickly to avoid temperature fluctuations that could cause precipitation.
-
Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical instrument. Determine the concentration of the solute using a pre-validated analytical method, such as UV-Vis spectroscopy or HPLC, against a calibration curve prepared with known standards.[11]
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units, such as mol/L, g/L, or mole fraction.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental protocol and the factors influencing solubility.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Caption: Key factors influencing the solubility of organic compounds in this compound.
Conclusion
1-Propanol and 2-propanol are versatile and effective solvents for a wide range of organic compounds, driven by their moderate polarity and hydrogen-bonding capabilities. The solubility of a given solute is a complex interplay between its own structural properties, those of the specific this compound isomer, and the experimental conditions. As demonstrated by the quantitative data, subtle differences between the isomers can lead to notable variations in solubility for compounds like stearic acid, whereas for others like ibuprofen, the difference is less pronounced. For professionals in research and drug development, a thorough understanding of these principles and access to reliable data are essential for informed solvent selection, leading to more efficient and successful outcomes in chemical processing and formulation. The standardized shake-flask method remains the most dependable approach for generating the high-quality, thermodynamic solubility data required for these critical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scribd.com [scribd.com]
- 3. Solubility of salicylic acid in ethanol, propylene glycol, and N-methyl-2-pyrrolidone at various temperatures and their binary mixtures at 298.2 K | Semantic Scholar [semanticscholar.org]
- 4. Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. 1-Propanol + Salicylic acid - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Solubility and thermodynamics properties of salicylic acid in binary mixtures 1-propanol and propylene glycol/ethylene glycol monomethyl ether at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Polarity of 1-Propanol and 2-Propanol
An In-Depth Technical Guide for Researchers and Drug Development Professionals
The isomeric relationship between 1-propanol (n-propanol) and 2-propanol (isopropanol) provides a fundamental yet compelling case study in the influence of molecular structure on physicochemical properties. While both are simple, three-carbon alcohols, the placement of the hydroxyl (-OH) group—at a terminal carbon in 1-propanol versus the central carbon in 2-propanol—gives rise to distinct differences in their polarity. This, in turn, governs their behavior as solvents, their miscibility, and their intermolecular interactions, which are critical parameters in chemical synthesis, formulation, and various analytical applications.
This technical guide offers a detailed examination of the factors contributing to the polarity of 1-propanol and 2-propanol, presenting key quantitative data, outlining experimental methodologies for their determination, and providing a molecular-level interpretation of the observed differences.
Core Polarity Parameters: A Quantitative Comparison
The polarity of a molecule is a function of its charge distribution and is quantitatively described by its dipole moment and dielectric constant. The dipole moment (µ) is a measure of the separation of positive and negative charges within a molecule, while the dielectric constant (ε) reflects the ability of a bulk liquid to reduce the electric field strength between charges.
| Property | 1-Propanol (Propan-1-ol) | 2-Propanol (Propan-2-ol) |
| IUPAC Name | Propan-1-ol | Propan-2-ol |
| Synonyms | n-propanol, propyl alcohol | isothis compound, isopropyl alcohol |
| Molecular Formula | C₃H₈O | C₃H₈O |
| Molar Mass | 60.10 g/mol | 60.10 g/mol |
| Dipole Moment (Debye) | 3.09 D (at 20°C)[1] | 1.59 D[2] |
| Dielectric Constant | 20.1 | 19.92[2] |
Structural Isomerism: The Root of Polarity Differences
The observed differences in the polarity parameters of 1-propanol and 2-propanol are a direct consequence of their structural isomerism.
-
1-Propanol: In this primary alcohol, the electronegative hydroxyl group is located at the end of the three-carbon chain. This terminal position leads to a less hindered -OH group and a more asymmetrical distribution of electron density across the molecule. The individual bond dipoles of the C-O and O-H bonds contribute to a larger net molecular dipole moment.[3] The linear shape of the molecule allows for more effective packing and stronger intermolecular hydrogen bonding and dipole-dipole interactions.
-
2-Propanol: As a secondary alcohol, the hydroxyl group in 2-propanol is attached to the central carbon atom. This placement results in a more branched and symmetrical structure compared to its isomer. The two methyl groups flanking the -OH group create steric hindrance, which can affect the orientation and strength of intermolecular hydrogen bonds. Although the C-O and O-H bonds are still polar, the more symmetrical arrangement of the alkyl groups leads to a partial cancellation of bond dipoles, resulting in a significantly lower net dipole moment for the molecule as a whole.[3]
The slightly higher dielectric constant of 1-propanol compared to 2-propanol is consistent with its larger molecular dipole moment, indicating a greater ability to align with an external electric field and store electrical energy.
Solubility Characteristics
The polarity of these alcohols dictates their solubility in various solvents, following the principle of "like dissolves like".
| Solvent Type | Solvent Example | Solubility of 1-Propanol | Solubility of 2-Propanol | Rationale |
| Polar Protic | Water | Miscible[4][5] | Miscible[6] | The hydroxyl group in both propanols can act as a hydrogen bond donor and acceptor, allowing for strong interactions with water molecules. |
| Nonpolar | Hexane | Partially Miscible[4] | Partially Miscible[6] | While both are polar, the propyl group provides nonpolar character, allowing for some interaction with nonpolar solvents like hexane. The system can form a miscibility gap.[4][6] |
Both isomers are highly versatile solvents due to the presence of both a polar hydroxyl head and a nonpolar three-carbon tail, enabling them to dissolve a wide range of polar and nonpolar substances.[7]
Experimental Protocols for Polarity Determination
The quantitative assessment of molecular polarity relies on precise experimental measurements of dielectric constant and dipole moment.
Determination of Dielectric Constant
A common method for determining the dielectric constant of a liquid involves measuring the capacitance of a capacitor with and without the liquid as the dielectric medium.[8][9]
Methodology:
-
Apparatus : A precision digital capacitance meter and a test capacitor (often cylindrical) are used.[8]
-
Calibration : The instrument is calibrated according to the manufacturer's specifications.
-
Measurement of C₀ : The capacitance of the empty, clean, and dry test capacitor is measured. This value represents the capacitance with air (or vacuum) as the dielectric.
-
Measurement of C : The test capacitor is filled with the sample liquid (e.g., 1-propanol), ensuring no air bubbles are present. The capacitance is measured again.
-
Calculation : The dielectric constant (ε), or relative permittivity, is calculated as the ratio of the capacitance of the capacitor with the liquid to its capacitance with a vacuum (C/C₀).[9]
-
Comparison : The procedure is repeated under identical conditions for 2-propanol to allow for a direct comparison.
Determination of Dipole Moment
The dipole moment of polar molecules is typically determined in a dilute solution of a nonpolar solvent to minimize solute-solute interactions. The Guggenheim method is a widely used approach that simplifies the calculation by avoiding the need for density measurements of the solutions.[10][11][12]
Methodology:
-
Solution Preparation : A series of dilute solutions of the polar solute (e.g., 1-propanol) are prepared in a nonpolar solvent (e.g., benzene) at known concentrations.[11]
-
Measurements : The dielectric constant and the refractive index of the pure solvent and each solution are measured at a constant temperature.[12]
-
Data Analysis : The Guggenheim equation relates the change in dielectric constant and refractive index with concentration to the dipole moment of the solute. A plot is constructed from which the dipole moment can be derived.[10]
-
Interpretation : This method isolates the contribution of the solute's orientation polarization to the overall dielectric properties of the solution, allowing for the calculation of the permanent dipole moment.
Conclusion
The seemingly minor structural difference between 1-propanol and 2-propanol—the position of the hydroxyl group—has a profound impact on their molecular polarity. 1-Propanol exhibits a larger dipole moment and a slightly higher dielectric constant, classifying it as the more polar of the two isomers. This difference is attributable to the less hindered, terminal position of its -OH group and the resulting molecular asymmetry. These distinctions in polarity are fundamental to understanding and predicting their behavior in various scientific and industrial contexts, from their efficacy as solvents in chemical reactions to their role in the formulation of pharmaceutical products. A thorough grasp of these structure-property relationships is essential for professionals in chemistry and drug development.
References
- 1. Dipole Moment [macro.lsu.edu]
- 2. 2-propanol [stenutz.eu]
- 3. quora.com [quora.com]
- 4. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 7. homework.study.com [homework.study.com]
- 8. Dielectric Constant of Liquids [tescaglobal.com]
- 9. youtube.com [youtube.com]
- 10. Some developments of Guggenheim's simplified procedure for computing electric dipole moments - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 11. scholarworks.uni.edu [scholarworks.uni.edu]
- 12. chem.uzh.ch [chem.uzh.ch]
Propanol in the Laboratory: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides essential information on the safe handling, storage, and disposal of propanol in a laboratory setting. This compound, encompassing its two primary isomers, n-propanol and isothis compound (isopropyl alcohol), is a widely used solvent in research and pharmaceutical development. Understanding its chemical properties and associated hazards is critical for ensuring a safe laboratory environment. This document outlines the necessary precautions, personal protective equipment (PPE), emergency procedures, and regulatory considerations for working with this flammable and irritant chemical.
Physicochemical and Safety Data of this compound Isomers
A clear understanding of the quantitative safety parameters of n-propanol and isothis compound is fundamental for a thorough risk assessment in a laboratory setting. The following table summarizes key data points for both isomers, providing a basis for comparison and for implementing appropriate safety controls.
| Property | n-Propanol (Propan-1-ol) | Isothis compound (Propan-2-ol) |
| CAS Number | 71-23-8 | 67-63-0 |
| Molecular Formula | C₃H₈O | C₃H₈O |
| Molecular Weight | 60.1 g/mol | 60.1 g/mol |
| Appearance | Clear, colorless liquid | Clear, colorless liquid |
| Odor | Mild, alcohol-like | Rubbing alcohol odor |
| Boiling Point | 97.2 °C (207 °F)[1] | 82.5 °C (180.5 °F) |
| Flash Point | ~15 °C (59 °F) (closed cup)[2][3] | ~12 °C (54 °F) (closed cup)[2] |
| Autoignition Temperature | 371 °C (699.8 °F)[3] | 399 °C (750.2 °F)[4] |
| Flammability Limits in Air | 2.1% - 13.5% by volume[2][3] | 2.0% - 12.7% by volume[4] |
| Vapor Pressure | 14.9 mmHg at 20 °C[3] | 33 mmHg at 20 °C |
| Vapor Density (Air=1) | 2.07[1] | 2.1 |
| Specific Gravity | 0.804 at 20 °C[1] | 0.786 at 20 °C |
| OSHA PEL (8-hr TWA) | 200 ppm (500 mg/m³)[5] | 400 ppm (980 mg/m³)[6] |
| NIOSH REL (10-hr TWA) | 200 ppm (500 mg/m³)[5] | 400 ppm (980 mg/m³) |
| NIOSH STEL (15-min) | 250 ppm (625 mg/m³)[5] | 500 ppm |
| ACGIH TLV (8-hr TWA) | 100 ppm[7] | 200 ppm[6] |
| ACGIH STEL (15-min) | 400 ppm[6] | |
| NFPA Health Rating | 1 (Slight hazard)[2] | 1 (Slight hazard) |
| NFPA Flammability Rating | 3 (High risk)[2] | 3 (High risk) |
| NFPA Reactivity Rating | 0 (Stable)[2] | 0 (Stable) |
Health and Safety Hazards
Both n-propanol and isothis compound are classified as hazardous substances. The primary risks associated with these chemicals are their flammability and their potential to cause irritation to the eyes, skin, and respiratory system.[2]
Flammability: this compound is a highly flammable liquid and vapor.[2] Vapors are heavier than air and may travel considerable distances to a source of ignition and flash back.[1] Vapors can form explosive mixtures with air.[1][8] It is crucial to keep this compound away from heat, sparks, open flames, and other ignition sources.[2][9]
Health Effects:
-
Inhalation: Inhalation of high concentrations of this compound vapor can cause central nervous system (CNS) depression, leading to symptoms such as headache, dizziness, drowsiness, nausea, and in extreme cases, unconsciousness.[2][10][11]
-
Eye Contact: this compound is a serious eye irritant and can cause significant damage.[3][9][12]
-
Skin Contact: Prolonged or repeated skin contact can lead to dryness, cracking, and irritation as the substance defats the skin.[2][8]
-
Ingestion: Ingestion can cause gastrointestinal irritation, nausea, vomiting, and CNS depression.[10] Aspiration of the material into the lungs can cause chemical pneumonitis.[3][11]
Safe Handling and Storage
Adherence to strict handling and storage protocols is essential to minimize the risks associated with this compound.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of vapors.[2][13]
-
Use the smallest quantity of this compound necessary for the experiment.[1]
-
Ground and bond containers and equipment during transfer to prevent the buildup of static electricity.[2][10] Use non-sparking tools.[1][14]
-
Avoid contact with skin and eyes.[1]
Storage:
-
Store this compound in a cool, dry, well-ventilated area away from direct sunlight, heat, and ignition sources.[1][2][15] The ideal storage temperature is between 15°C and 25°C.[15]
-
Store in a dedicated flammable liquid storage cabinet.[2][15]
-
Segregate this compound from incompatible materials such as strong oxidizing agents, acids, and reactive metals to prevent hazardous reactions.[1][2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is a critical step in preventing exposure to this compound. The following diagram outlines the decision-making process for choosing the correct PPE.
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. Page:NIOSH Manual of Analytical Methods - 1401.pdf/1 - Wikisource, the free online library [en.wikisource.org]
- 4. oil-tester.com [oil-tester.com]
- 5. EMSL | Services: n-Propyl Alcohol [emsl.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - n-Propyl alcohol [cdc.gov]
- 7. youtube.com [youtube.com]
- 8. osha.gov [osha.gov]
- 9. cdc.gov [cdc.gov]
- 10. Page:NIOSH Manual of Analytical Methods - 1401.pdf/2 - Wikisource, the free online library [en.wikisource.org]
- 11. Vapor pressure - Wikipedia [en.wikipedia.org]
- 12. airbyccsquared.com [airbyccsquared.com]
- 13. standards.globalspec.com [standards.globalspec.com]
- 14. petrolube.com [petrolube.com]
- 15. bellevuecollege.edu [bellevuecollege.edu]
Unraveling the Nuances of Reactivity: A Comparative Analysis of Primary and Secondary Alcohols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The hydroxyl group, the defining feature of alcohols, is a cornerstone of functional group transformations in organic synthesis. The reactivity of this versatile moiety is profoundly influenced by the substitution pattern of the carbon to which it is attached. This technical guide provides a comprehensive examination of the differences in reactivity between primary and secondary alcohols, with a focus on oxidation, nucleophilic substitution, and esterification reactions. Understanding these distinctions is paramount for the rational design of synthetic routes and the development of novel therapeutic agents.
Oxidation: A Tale of Two Pathways
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic chemistry. The structural distinction between primary and secondary alcohols dictates not only the nature of the oxidized product but also the relative ease of the reaction.
Primary alcohols, possessing two α-hydrogens, can be oxidized first to aldehydes and subsequently to carboxylic acids.[1] In contrast, secondary alcohols, with only one α-hydrogen, are oxidized to ketones, which are generally resistant to further oxidation under standard conditions.[1] This inherent difference in the number of reactive C-H bonds at the carbinol carbon is a key determinant of their reactivity.
Generally, primary alcohols are more reactive towards oxidation than secondary alcohols. This is often attributed to reduced steric hindrance around the reaction center in primary alcohols, allowing for easier access of the oxidizing agent.[2]
Data Presentation: Oxidation of Alcohols
| Alcohol Type | Substrate Example | Oxidizing Agent | Product(s) | Relative Reactivity | Reference(s) |
| Primary | Ethanol | PCC | Ethanal | Faster | [3] |
| Secondary | Propan-2-ol | PCC | Propanone | Slower | [3] |
| Primary | 1-Butanol | Acidified K₂Cr₂O₇ | Butanal, Butanoic Acid | Faster | [4] |
| Secondary | 2-Butanol | Acidified K₂Cr₂O₇ | Butan-2-one | Slower | [4] |
Note: While direct kinetic comparisons under identical conditions are not always readily available in the literature, qualitative observations consistently support the trend of primary alcohols reacting faster than secondary alcohols in oxidation reactions.
Experimental Protocols: Oxidation
This microscale experiment provides a visual comparison of the oxidation rates of primary and secondary alcohols.
Objective: To visually assess the relative reactivity of a primary and a secondary alcohol towards an oxidizing agent.
Materials:
-
Potassium dichromate(VI) solution (0.1 M)
-
Sulfuric acid (1 M)
-
Primary alcohol (e.g., 1-propanol)
-
Secondary alcohol (e.g., 2-propanol)
-
24-well plate
-
Plastic dropping pipettes
Procedure:
-
Prepare the oxidizing solution by adding approximately 1 cm³ of 1 M sulfuric acid to 2 cm³ of 0.1 M potassium dichromate(VI) solution.[4]
-
Using a clean pipette, place 10 drops of the acidified potassium dichromate(VI) solution into two separate wells of the well-plate.[4]
-
Add 2 drops of the primary alcohol to the first well and 2 drops of the secondary alcohol to the second well.[4]
-
Observe the wells for a color change from orange (Cr₂O₇²⁻) to green (Cr³⁺). The rate of this color change provides a qualitative measure of the reaction rate.
The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes and secondary alcohols to ketones.
Objective: To synthesize an aldehyde or a ketone from a primary or secondary alcohol, respectively, using Swern oxidation.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Primary or secondary alcohol
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of oxalyl chloride (1.5 - 2.0 equivalents) in anhydrous CH₂Cl₂ at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.0 - 3.0 equivalents) in anhydrous CH₂Cl₂ dropwise, maintaining the internal temperature below -60 °C.[5]
-
Stir the resulting mixture at -78 °C for 15-20 minutes to form the Swern reagent.[5]
-
Add a solution of the alcohol (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise to the activated Swern reagent at -78 °C.[5]
-
Stir the reaction mixture at this temperature for 30-45 minutes.[5]
-
Slowly add triethylamine (5.0 equivalents) to the reaction mixture, ensuring the temperature remains below -60 °C.[5]
-
After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes.[5]
-
Remove the cooling bath and allow the reaction to warm to room temperature.[5]
-
Quench the reaction by adding water.[5]
-
Perform a standard aqueous work-up and purify the product by distillation or column chromatography.[5]
Visualization: Oxidation Pathways
Caption: Oxidation pathways for primary and secondary alcohols.
Nucleophilic Substitution: A Contest of Mechanisms
Nucleophilic substitution reactions at the alcohol carbon are pivotal for introducing a wide range of functional groups. The reactivity of primary and secondary alcohols in these reactions is highly dependent on the reaction mechanism, namely Sₙ1 and Sₙ2.
-
Sₙ2 Reactions: These reactions proceed via a single, concerted step involving a backside attack by the nucleophile.[6] Consequently, Sₙ2 reactions are highly sensitive to steric hindrance. Primary alcohols, being less sterically hindered, are more reactive than secondary alcohols in Sₙ2 reactions.[7][8]
-
Sₙ1 Reactions: These reactions proceed through a two-step mechanism involving the formation of a carbocation intermediate.[2] The rate of an Sₙ1 reaction is therefore determined by the stability of this carbocation. Secondary carbocations are more stable than primary carbocations, making secondary alcohols more reactive than primary alcohols in Sₙ1 reactions.[9][10]
It is important to note that the hydroxyl group is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be protonated by an acid or converted into a better leaving group, such as a tosylate or mesylate.[11]
Data Presentation: Nucleophilic Substitution Reactivity
| Reaction Type | Alcohol Type | Substrate Example | Reactivity Order | Rationale | Reference(s) |
| Sₙ2 | Primary | 1-Bromobutane (from 1-butanol) | Fastest | Less steric hindrance | [7][8] |
| Secondary | 2-Bromobutane (from 2-butanol) | Slower | More steric hindrance | [7][8] | |
| Sₙ1 | Primary | Protonated 1-Butanol | Slowest | Unstable primary carbocation | [9][10] |
| Secondary | Protonated 2-Butanol | Faster | More stable secondary carbocation | [9][10] |
Experimental Protocols: Nucleophilic Substitution
This experiment qualitatively compares the Sₙ1 and Sₙ2 reactivity of a primary and a secondary alkyl halide, which can be synthesized from their corresponding alcohols.
Objective: To observe the difference in reactivity between a primary and a secondary alkyl halide under Sₙ1 and Sₙ2 conditions.
Materials:
-
Primary alkyl halide (e.g., 1-bromobutane)
-
Secondary alkyl halide (e.g., 2-bromobutane)
-
1% Silver nitrate in ethanol solution (for Sₙ1)
-
15% Sodium iodide in acetone solution (for Sₙ2)
-
Test tubes
-
Water bath
Procedure for Sₙ1 Reactivity:
-
Place 2 mL of the 1% silver nitrate in ethanol solution into two separate, clean, dry test tubes.[12]
-
Add 2-3 drops of the primary alkyl halide to the first test tube and 2-3 drops of the secondary alkyl halide to the second.[12]
-
Start a stopwatch immediately upon addition.[12]
-
Gently shake both test tubes to ensure mixing and record the time required for the formation of a silver halide precipitate.[12] A faster precipitate formation indicates a faster Sₙ1 reaction.
Procedure for Sₙ2 Reactivity:
-
Place 2 mL of the 15% sodium iodide in acetone solution into two separate, clean, dry test tubes.[12]
-
Add 2-3 drops of the primary alkyl halide to the first test tube and 2-3 drops of the secondary alkyl halide to the second.[12]
-
Start a stopwatch immediately upon addition.[12]
-
Gently shake both test tubes to ensure mixing and record the time required for the formation of a sodium halide precipitate.[12] A faster precipitate formation indicates a faster Sₙ2 reaction.
Visualization: Sₙ1 vs. Sₙ2 Pathways
Caption: Mechanistic pathways for Sₙ1 and Sₙ2 reactions of alcohols.
Esterification: A Balance of Sterics and Electronics
Fischer esterification, the acid-catalyzed reaction between an alcohol and a carboxylic acid, is a classic method for ester synthesis. The reactivity of alcohols in this reaction is primarily governed by steric factors.
Primary alcohols, being less sterically encumbered, can more readily approach the electrophilic carbonyl carbon of the protonated carboxylic acid.[6] Secondary alcohols, with a bulkier alkyl group attached to the carbinol carbon, experience greater steric hindrance, leading to a slower reaction rate.[13]
Data Presentation: Esterification Yields
| Alcohol Type | Alcohol | Carboxylic Acid | Catalyst | Reaction Time (h) | Yield (%) | Reference(s) |
| Primary | 1-Butanol | Stearic Acid | H₂SO₄ | 4 | ~95 | [13] |
| Secondary | 2-Butanol | Stearic Acid | H₂SO₄ | 4 | ~60 | [13] |
| Primary | Ethanol | Stearic Acid | H₂SO₄ | 4 | ~85 | [13] |
| Secondary | 2-Propanol | Stearic Acid | H₂SO₄ | 4 | ~45 | [13] |
Experimental Protocols: Esterification
This protocol describes a general procedure for the synthesis of an ester from an alcohol and a carboxylic acid.
Objective: To synthesize an ester via Fischer esterification and compare the yield between a primary and a secondary alcohol.
Materials:
-
Carboxylic acid (e.g., acetic acid)
-
Primary alcohol (e.g., 1-butanol)
-
Secondary alcohol (e.g., 2-butanol)
-
Concentrated sulfuric acid (catalyst)
-
Reflux apparatus
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine the carboxylic acid (1.0 equivalent) and the alcohol (a 3-5 fold excess is often used to drive the equilibrium).
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Heat the mixture to reflux for 1-2 hours.[14]
-
Allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[14]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Determine the yield of the ester.
Visualization: Fischer Esterification Mechanism
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ch 8 : SN1 mechanism [chem.ucalgary.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. PCC vs Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. scribd.com [scribd.com]
- 13. ache.org.rs [ache.org.rs]
- 14. chembam.com [chembam.com]
Propanol as a Protic Solvent: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of propanol, in its isomeric forms (n-propanol and isothis compound), and its critical role as a protic solvent in a variety of chemical reactions. This compound's unique physicochemical properties, including its ability to engage in hydrogen bonding, make it a versatile and valuable solvent in industrial synthesis, pharmaceutical manufacturing, and laboratory research. This document details its influence on reaction mechanisms, presents quantitative data from key experiments, and provides methodologies for its application.
Introduction to Protic Solvents and this compound
A protic solvent is characterized by the presence of a hydrogen atom bonded to an electronegative atom, such as oxygen or nitrogen.[1] This structural feature allows the solvent molecule to act as a hydrogen bond donor, readily providing a proton (H+) to solutes.[1] This capability is fundamental to its solvent properties and its influence on chemical reactivity.
This compound (C₃H₈O) exists as two primary isomers: 1-propanol (n-propanol) and 2-propanol (isothis compound).[2] Both are colorless, flammable liquids that are fully miscible with water and a wide array of organic solvents.[3][4] Their effectiveness as a solvent is derived from their dual nature: a polar hydroxyl (-OH) group capable of hydrogen bonding and a nonpolar three-carbon alkyl chain that can dissolve nonpolar compounds.[5] This versatility makes this compound an indispensable solvent in the production of pharmaceuticals, coatings, resins, cleaning agents, and as a chemical intermediate.[3][6][7]
Physicochemical Properties of this compound Isomers
The distinct structural arrangements of 1-propanol and 2-propanol result in different physical properties, which can be leveraged for specific applications. The key properties of these isomers are summarized below.
| Property | 1-Propanol (n-Propanol) | 2-Propanol (Isothis compound) | Reference(s) |
| CAS Number | 71-23-8 | 67-63-0 | [2][3] |
| Molecular Formula | C₃H₈O | C₃H₈O | [2] |
| Molar Mass | 60.10 g/mol | 60.1 g/mol | [3] |
| Appearance | Clear, colorless liquid | Clear, colorless liquid | [3] |
| Density (at 20°C) | 0.803 g/cm³ | 0.786 g/cm³ | [2][3] |
| Boiling Point | 97-98 °C | 82.6 °C | [2][3] |
| Melting Point | -126 °C | -89.5 °C | [3][8] |
| Dielectric Constant | 22 (at 25 °C) | 19.92 | [9] |
The protic nature of this compound is defined by the hydroxyl group, which allows for intermolecular hydrogen bonding. This strong intermolecular force is responsible for its relatively high boiling point and its miscibility with other polar, protic solvents like water.[4][10]
Caption: Intermolecular hydrogen bonding between two 1-propanol molecules.
Role in Key Chemical Reactions
This compound's protic nature dictates its behavior and utility in various reaction classes. It can act as a solvent, a nucleophile, or a reagent, significantly influencing reaction pathways and outcomes.
In nucleophilic substitution reactions, polar protic solvents like this compound play a crucial role, particularly in the S(_N)1 mechanism. For S(_N)1 reactions, which proceed through a carbocation intermediate, this compound stabilizes this charged species through solvation.[11] The hydrogen bonding network surrounds the carbocation and the leaving group, lowering the activation energy of the rate-determining step.[11] For example, the reaction of 2-bromo-2-methylpropane with water to form 2-methyl-2-propanol is significantly faster than the corresponding reaction with methanol, demonstrating the influence of the solvent environment.[12]
Conversely, for S(_N)2 reactions, which involve a backside attack by a nucleophile, polar protic solvents can be less favorable. They can solvate the nucleophile itself, creating a solvent shell that sterically hinders its approach to the substrate and reduces its nucleophilicity.[13]
Caption: Generalized workflow for an S(_N)1 reaction in this compound solvent.
This compound is a common reagent in Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester.[14] In this reaction, this compound acts as the nucleophile. The reaction is reversible, and this compound can also serve as the solvent, often used in excess to drive the equilibrium towards the product.[15]
Studies on the esterification of propanoic acid have quantified the influence of reaction conditions and alcohol structure. The reactivity of primary alcohols like 1-propanol is generally higher than that of secondary alcohols like 2-propanol due to reduced steric hindrance.[15][16]
| Temperature (°C) | Acid Conversion to Propyl Propanoate (%) after 210 min |
| 35 | ~55 |
| 45 | ~75 |
| 55 | ~88 |
| 65 | 96.9 |
| Data sourced from studies on the esterification of propanoic acid with 1-propanol (molar ratio acid/alcohol/catalyst 1/10/0.20).[15][16] |
| Alcohol | Reactivity Order |
| 1-Butanol | 1 (Highest) |
| 1-Propanol | 2 |
| Ethanol | 3 |
| 2-Propanol | 4 (Lowest) |
| Comparative reactivity of different alcohols in the esterification of propanoic acid.[15][16] |
Isothis compound (2-propanol) is widely used as a hydride source in transfer hydrogenation reactions, most notably the Meerwein-Ponndorf-Verley (MPV) reduction of ketones and aldehydes.[8][17] In this process, catalyzed by a metal alkoxide such as aluminum isopropoxide, a hydride is transferred from the isothis compound to the carbonyl compound.[8] Isothis compound serves as both the solvent and the reducing agent, being oxidized to acetone in the process.[18] The reaction is highly selective for carbonyl groups and tolerates the presence of other reducible functional groups like alkenes or esters.[17]
The protic nature of this compound makes it fundamentally incompatible with organometallic reagents that are strong bases, such as Grignard reagents.[19] The acidic proton of the hydroxyl group will rapidly react with the Grignard reagent in an acid-base reaction, quenching it and forming a hydrocarbon and a magnesium alkoxide salt.[19][20] This effectively destroys the Grignard reagent, preventing it from participating in the desired nucleophilic addition to a carbonyl. Therefore, anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF) are mandatory for Grignard reactions.[19]
Caption: Quenching of a Grignard reagent by the protic solvent this compound.
Experimental Protocols
This protocol is based on methodologies described for optimizing the esterification of propanoic acid.[15][16]
Materials:
-
Propanoic acid
-
1-Propanol
-
Sulfuric acid (98%, catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Sodium bicarbonate solution (5% aqueous)
-
Anhydrous sodium sulfate
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine propanoic acid and 1-propanol. A typical molar ratio is 1:10 (acid to alcohol) to use the alcohol as both reactant and solvent.[15][16]
-
Catalyst Addition: Slowly add concentrated sulfuric acid to the mixture while stirring. A typical catalyst loading is a molar ratio of 0.20 relative to the limiting reactant (propanoic acid).[15][16]
-
Reflux: Attach a reflux condenser and heat the mixture to the desired temperature (e.g., 65°C) using a heating mantle. Maintain the temperature and stirring for a set reaction time (e.g., 210 minutes) to achieve high conversion.[15][16]
-
Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water and then with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Vent the separatory funnel frequently to release CO₂ gas. Finally, wash with brine (saturated NaCl solution).
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purification: Filter to remove the drying agent. The resulting propyl propanoate can be purified by fractional distillation to remove excess 1-propanol and any byproducts.
Conclusion
This compound, in both its n-propyl and isopropyl forms, is a highly versatile protic solvent with significant applications in chemical synthesis. Its ability to form hydrogen bonds allows it to effectively solvate polar reagents and stabilize charged intermediates, particularly in S(_N)1 reactions. It serves as a key reactant in processes like esterification and as a selective reducing agent in transfer hydrogenations. However, its protic nature is also a critical limitation, precluding its use with highly basic reagents like Grignards. A thorough understanding of these properties is essential for researchers and drug development professionals to effectively harness this compound's capabilities in designing and optimizing chemical processes.
References
- 1. Protic solvent - Wikipedia [en.wikipedia.org]
- 2. greenchemindustries.com [greenchemindustries.com]
- 3. laballey.com [laballey.com]
- 4. This compound: Formula, Structure, Preparation & Properties | AESL [aakash.ac.in]
- 5. Top 10 Uses of this compound in Chemistry & Industry [vedantu.com]
- 6. n-Propanol: Multifunctional Solvent for Chemistry and Industry [penpet.com]
- 7. laballey.com [laballey.com]
- 8. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. homework.study.com [homework.study.com]
- 11. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 12. 11.4 The SN1 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 13. ochem.as.uky.edu [ochem.as.uky.edu]
- 14. homework.study.com [homework.study.com]
- 15. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 16. researchgate.net [researchgate.net]
- 17. Isothis compound, 2-Propanol [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
- 20. brainly.in [brainly.in]
Propanol-Water Azeotropes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the azeotropic properties of propanol-water mixtures, focusing on 1-propanol and 2-propanol. Understanding the vapor-liquid equilibrium (VLE) and azeotropic behavior of these mixtures is critical for various applications, including solvent purification, chemical synthesis, and formulation development in the pharmaceutical industry.
Core Concepts of Azeotropy
An azeotrope is a mixture of two or more liquids whose vapor and liquid phases have the same composition at a given pressure.[1][2] This means that the mixture boils at a constant temperature, and the components cannot be separated by simple distillation.[1][3] this compound-water mixtures form positive (minimum-boiling) azeotropes, where the boiling point of the azeotrope is lower than the boiling points of either of its pure components.[1]
The formation of an azeotrope is a consequence of non-ideal behavior in the liquid mixture, where intermolecular interactions between the different components (this compound and water) lead to deviations from Raoult's law.
Azeotropic Data for this compound-Water Mixtures
The composition of the azeotrope and its boiling point are dependent on the system pressure. The following tables summarize the azeotropic data for 1-propanol-water and 2-propanol-water mixtures at various pressures.
1-Propanol-Water Azeotrope
1-propanol (n-propanol) and water form a homogeneous azeotrope.[4]
| Pressure (kPa) | Temperature (°C) | 1-Propanol Mass % | 1-Propanol Mole Fraction | Water Mass % | Water Mole Fraction |
| 101.3 (1 atm) | 87.7 | 71.7 | 0.43 | 28.3 | 0.57 |
Data compiled from various sources. The boiling point of pure 1-propanol is 97.2 °C and for water is 100 °C at 1 atm.[1]
2-Propanol-Water Azeotrope
2-propanol (isothis compound) and water also form a minimum boiling azeotrope.[5][6]
| Pressure (kPa) | Temperature (°C) | 2-Propanol Mass % | 2-Propanol Mole Fraction | Water Mass % | Water Mole Fraction |
| 101.3 (1 atm) | 80.3 | 87.7 | 0.68 | 12.3 | 0.32 |
| 80 | 74.2 | 88.0 | 0.69 | 12.0 | 0.31 |
| 60 | 66.8 | 88.4 | 0.70 | 11.6 | 0.30 |
Data for 80 kPa and 60 kPa are derived from experimental VLE data. The boiling point of pure 2-propanol is 82.5 °C at 1 atm.
Experimental Determination of Azeotropic Properties
The determination of azeotropic data relies on the measurement of vapor-liquid equilibrium (VLE).[7] A common experimental method involves the use of a recirculation still.
Experimental Protocol: VLE Measurement using a Recirculation Still
This protocol outlines the general steps for determining the VLE data of a binary mixture like this compound and water.
-
Preparation of Mixtures: Prepare a series of binary mixtures of known compositions by mass.
-
Apparatus Setup:
-
A dynamic recirculation still (e.g., Othmer-type) is used, which allows for the continuous recirculation of both the vapor and liquid phases to reach equilibrium.[8]
-
The still is connected to a pressure control system to maintain isobaric conditions.
-
Calibrated temperature sensors are placed to measure the boiling temperature of the liquid and the temperature of the vapor phase.
-
Sampling ports for both the liquid and condensed vapor phases are included.
-
-
Equilibration:
-
Charge the still with a mixture of a known composition.
-
Heat the mixture to its boiling point.
-
Allow the system to equilibrate for a sufficient period, ensuring that the temperature and pressure are stable and that the composition of the recirculating liquid and vapor are constant.
-
-
Sampling and Analysis:
-
Once equilibrium is established, simultaneously collect samples from the liquid and condensed vapor phases.
-
Analyze the composition of the samples using a suitable analytical technique, such as gas chromatography (GC) or densitometry.
-
-
Data Collection:
-
Record the equilibrium temperature, pressure, and the compositions of the liquid (x) and vapor (y) phases.
-
Repeat the experiment for different initial mixture compositions to obtain a complete set of VLE data at a constant pressure.
-
-
Azeotrope Identification:
-
Plot the vapor phase mole fraction (y) against the liquid phase mole fraction (x).
-
The azeotropic point is identified where the y = x line intersects the equilibrium curve. At this point, the liquid and vapor have the same composition.
-
Thermodynamic Modeling
Experimental VLE data are often correlated using activity coefficient models such as the Non-Random Two-Liquid (NRTL) or Universal Quasi-Chemical (UNIQUAC) models.[6][9][10] These models use binary interaction parameters fitted to the experimental data to predict the VLE behavior over a range of compositions and pressures.
Visualizing Azeotropic Behavior and Experimental Workflow
The following diagrams illustrate the key concepts and processes involved in the study of this compound-water azeotropes.
Caption: VLE diagram for a this compound-water mixture.
References
- 1. labsup.net [labsup.net]
- 2. Azeotrope - Wikipedia [en.wikipedia.org]
- 3. physicsforums.com [physicsforums.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Vapor Pressure and Boiling Point of 1-Propanol and 2-Propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vapor pressure and boiling point of 1-propanol and 2-propanol. It includes a detailed comparison of their physical properties, experimental protocols for their determination, and an exploration of the underlying principles governing their behavior.
Core Concepts: Vapor Pressure and Boiling Point
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. It is a measure of a substance's tendency to evaporate. The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
The relationship between these two properties is direct: a substance with a higher vapor pressure at a given temperature will have a lower boiling point, and vice-versa. This is because less energy (in the form of heat) is required for the vapor pressure to equal the external pressure.
Comparative Data: 1-Propanol vs. 2-Propanol
1-Propanol (n-propanol) and 2-propanol (isopropanol) are structural isomers with the same chemical formula (C₃H₈O). However, the position of the hydroxyl (-OH) group on the carbon chain leads to significant differences in their physical properties.
Boiling Point
1-Propanol exhibits a higher boiling point than 2-propanol. This is primarily due to the difference in the strength of their intermolecular forces.
| Compound | Boiling Point (°C) | Boiling Point (K) |
| 1-Propanol | 97.2 | 370.35 |
| 2-Propanol | 82.5 | 355.65 |
Vapor Pressure
The lower boiling point of 2-propanol corresponds to a higher vapor pressure at a given temperature compared to 1-propanol. The following table summarizes vapor pressure data at various temperatures for both isomers.
| Temperature (°C) | 1-Propanol Vapor Pressure (kPa) | 2-Propanol Vapor Pressure (kPa) |
| 0 | 0.55 | 1.19 |
| 10 | 1.22 | 2.40 |
| 20 | 2.50 | 4.50 |
| 30 | 4.83 | 8.16 |
| 40 | 8.75 | 14.1 |
| 50 | 15.1 | 23.2 |
| 60 | 25.0 | 36.9 |
| 70 | 40.0 | 56.9 |
| 80 | 61.8 | 84.9 |
| 90 | 92.5 | 122.7 |
| 97.2 | 101.3 (Boiling Point) | - |
| 82.5 | - | 101.3 (Boiling Point) |
Note: Vapor pressure data can be calculated using the Antoine equation: log₁₀(P) = A - (B / (T + C)), where P is the vapor pressure in bar and T is the temperature in Kelvin. The Antoine constants for each compound are provided in the following table.
| Compound | A | B | C | Temperature Range (K) |
| 1-Propanol | 5.31384 | 1690.864 | -51.804 | 292.4 - 370.5 |
| 2-Propanol | 4.57795 | 1221.423 | -87.474 | 395.1 - 508.24 |
Experimental Protocols
Accurate determination of vapor pressure and boiling point is crucial in many scientific and industrial applications. The following are detailed methodologies for key experiments.
Determination of Boiling Point (Ebulliometer Method)
The ebulliometer method is a precise technique for determining the boiling point of a liquid by measuring the temperature of the vapor in equilibrium with the boiling liquid.
Apparatus:
-
Ebulliometer (e.g., Cottrell type)
-
Calibrated thermometer or temperature probe
-
Heating mantle or bath
-
Condenser
Procedure:
-
Apparatus Setup: Assemble the ebulliometer according to the manufacturer's instructions. Ensure the thermometer bulb is positioned in the vapor phase, shielded from the boiling liquid.
-
Sample Introduction: Introduce a known volume of the this compound isomer into the boiling tube.
-
Heating: Gently heat the sample to its boiling point. The heating rate should be controlled to ensure a steady reflux rate in the condenser.
-
Equilibrium: Allow the system to reach thermal equilibrium, indicated by a constant temperature reading on the thermometer. This constant temperature is the boiling point of the liquid at the prevailing atmospheric pressure.
-
Pressure Correction: Record the barometric pressure. If the pressure deviates from standard atmospheric pressure (101.325 kPa), a correction to the observed boiling point may be necessary.
Determination of Vapor Pressure (Static Method)
The static method involves measuring the pressure of the vapor in equilibrium with the liquid in a closed system at a constant temperature.
Apparatus:
-
Vacuum-tight vessel (isoteniscope or similar)
-
Pressure transducer or manometer
-
Thermostatic bath
-
Vacuum pump
Procedure:
-
Sample Preparation: Introduce a small, degassed sample of the this compound isomer into the vessel. Degassing is critical to remove dissolved air, which would contribute to the total pressure.
-
Evacuation: Evacuate the vessel using the vacuum pump to remove air from the headspace above the liquid.
-
Temperature Control: Immerse the vessel in the thermostatic bath set to the desired temperature. Allow sufficient time for the sample and the vapor to reach thermal equilibrium.
-
Pressure Measurement: Once equilibrium is established, the pressure inside the vessel is measured using the pressure transducer or manometer. This pressure is the vapor pressure of the substance at that temperature.
-
Data Collection: Repeat the measurement at several different temperatures to obtain a vapor pressure curve.
The Role of Intermolecular Forces
The differences in the boiling points and vapor pressures of 1-propanol and 2-propanol can be attributed to the variations in their intermolecular forces, specifically hydrogen bonding and van der Waals forces.
-
Hydrogen Bonding: Both molecules can form hydrogen bonds due to the presence of the hydroxyl group. However, the linear structure of 1-propanol allows for more effective hydrogen bonding between molecules compared to the more branched structure of 2-propanol. The steric hindrance from the methyl groups in 2-propanol slightly impedes the close approach of molecules, weakening the overall hydrogen bonding network.
-
Van der Waals Forces: 1-propanol, being a linear molecule, has a larger surface area than the more compact, branched 2-propanol. This larger surface area leads to stronger London dispersion forces (a type of van der Waals force) between 1-propanol molecules.
The stronger intermolecular forces in 1-propanol require more energy to overcome, resulting in a lower vapor pressure and a higher boiling point compared to 2-propanol.
Mandatory Visualization
The following diagram illustrates the relationship between the molecular structure, intermolecular forces, and the resulting physical properties of 1-propanol and 2-propanol.
Caption: Logical flow from molecular structure to physical properties for this compound isomers.
Methodological & Application
2-Propanol as a Solvent for UV-Vis Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-propanol (isopropyl alcohol, IPA) as a solvent in Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended for professionals in research, science, and drug development who employ UV-Vis spectroscopy for qualitative and quantitative analysis.
Introduction
2-Propanol is a versatile and widely used solvent in various chemical and analytical applications, including UV-Vis spectroscopy.[1] Its properties make it a suitable choice for dissolving a broad range of polar and non-polar compounds.[1][2] Spectroscopic grade 2-propanol is specifically manufactured to have minimal impurities and low UV absorbance, ensuring accurate and reliable analytical results.[3] This document details the physical and spectroscopic properties of 2-propanol, provides protocols for its use, and outlines its advantages and limitations.
Properties of 2-Propanol
The suitability of a solvent for UV-Vis spectroscopy is determined by its physical and spectral properties. Key properties of 2-propanol are summarized below.
Physicochemical Properties
A summary of the key physicochemical properties of 2-propanol is presented in Table 1.
| Property | Value | References |
| Synonyms | Isopropyl alcohol, IPA, Isopropanol, sec-Propyl alcohol | [1][4] |
| Molecular Formula | C₃H₈O | [4][5] |
| Molecular Weight | 60.10 g/mol | [4] |
| Boiling Point | 82 °C | [4] |
| Melting Point | -89.5 °C | [4] |
| Density | 0.785 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.377 | [4][6] |
| Polarity | Polar | [3][5][7] |
Spectroscopic Properties
The spectroscopic properties of a solvent are critical for UV-Vis analysis. The UV cutoff wavelength is a particularly important parameter, as it defines the lower wavelength limit at which the solvent can be used without significant interference.
| Property | Value | References |
| UV Cutoff Wavelength | 205 nm | [8][9][10][11] |
| Transmittance at specific wavelengths | ≥30% at 210 nm, ≥65% at 220 nm, ≥80% at 230 nm, ≥90% at 240 nm, ≥95% at 250 nm, ≥98% at 260 nm | |
| Maximum Absorbance at specific wavelengths | ≤0.52 at 210 nm, ≤0.19 at 220 nm, ≤0.10 at 230 nm, ≤0.05 at 240 nm, ≤0.02 at 250 nm, ≤0.01 at 260 nm |
Applications in UV-Vis Spectroscopy
Due to its favorable properties, 2-propanol is employed in a variety of UV-Vis spectroscopy applications:
-
Qualitative Analysis: Identifying substances based on their characteristic absorption spectra.
-
Quantitative Analysis: Measuring the concentration of known substances by analyzing light absorption at specific wavelengths.[12]
-
Solvent for a Wide Range of Analytes: Its ability to dissolve both polar and non-polar compounds makes it a versatile choice.[1][2]
-
Pharmaceutical Analysis: Used in the analysis of pharmaceutical compounds and drug development.[5]
-
Cleaning of Laboratory Equipment: Its volatility and effectiveness in dissolving residues make it suitable for cleaning cuvettes and other optical components.[3]
Experimental Protocols
Adherence to standardized experimental protocols is crucial for obtaining accurate and reproducible UV-Vis spectroscopic data.
Materials and Equipment
-
Spectroscopic grade 2-propanol (≥99.5% purity)[13]
-
UV-Vis Spectrophotometer (single or double beam)
-
Quartz cuvettes (typically 1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Lint-free wipes
Protocol for Sample Preparation and Analysis
-
Solvent Selection: Ensure that spectroscopic grade 2-propanol is used to minimize interference from impurities.[3] The solvent should not react with the analyte and should be transparent in the wavelength range of interest.[14]
-
Preparation of Stock Solution:
-
Accurately weigh the solid sample using an analytical balance.
-
Transfer the sample to a volumetric flask of an appropriate volume.
-
Add a small amount of 2-propanol to dissolve the sample. Gentle swirling or sonication can be used to aid dissolution.
-
Once dissolved, dilute the solution to the mark with 2-propanol and mix thoroughly.
-
-
Preparation of Working Solutions (if necessary):
-
Perform serial dilutions from the stock solution using volumetric flasks and pipettes to obtain the desired concentration range for analysis. The final concentration should yield an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.
-
Set the desired wavelength range for the scan.
-
-
Blank Measurement:
-
Fill a clean quartz cuvette with spectroscopic grade 2-propanol.
-
Wipe the optical surfaces of the cuvette with a lint-free wipe to remove any fingerprints or residues.[15]
-
Place the cuvette in the reference holder (for a double-beam instrument) or the sample holder (for a single-beam instrument) and record the baseline. This step corrects for any absorbance from the solvent and the cuvette itself.[15][16]
-
-
Sample Measurement:
-
Rinse the sample cuvette with a small amount of the analyte solution before filling it.
-
Fill the cuvette with the sample solution.
-
Wipe the optical surfaces and place the cuvette in the sample holder.
-
Initiate the scan to record the absorbance spectrum of the sample.
-
-
Data Analysis:
Advantages and Disadvantages of Using 2-Propanol
| Advantages | Disadvantages |
| Good Solubilizing Power: Dissolves a wide range of polar and non-polar compounds.[1][2] | UV Cutoff: The UV cutoff at 205 nm limits its use for analyzing compounds that absorb below this wavelength.[8][9][10][11] |
| Relatively Non-Toxic: Safer to handle compared to many other organic solvents.[2] | Potential for Impurities: Non-spectroscopic grades may contain impurities that interfere with measurements. |
| Evaporates Quickly: Leaves minimal residue, which is beneficial for sample preparation and cleaning.[2] | Hygroscopic: Can absorb moisture from the air, which may affect the polarity and spectral properties of the solvent. |
| Readily Available and Cost-Effective: A common and affordable solvent. | Flammable: Vapors are flammable and require proper handling and storage away from ignition sources.[2] |
Solvent Effects in UV-Vis Spectroscopy
The polarity of the solvent can influence the position and intensity of absorption bands in a UV-Vis spectrum.[18][19] 2-Propanol is a polar solvent, and its interactions with the analyte molecules can lead to shifts in the absorption maximum (λmax).[3][5][7]
-
π to π* transitions: In polar solvents like 2-propanol, the excited state is often more polar than the ground state. The solvent molecules stabilize the excited state more than the ground state, leading to a decrease in the energy gap and a shift of λmax to longer wavelengths (a red or bathochromic shift).[18]
-
n to π* transitions: For molecules with non-bonding electrons, the ground state is typically more stabilized by polar solvents through hydrogen bonding or dipole-dipole interactions. This increases the energy gap for the transition, resulting in a shift of λmax to shorter wavelengths (a blue or hypsochromic shift).[18][20]
It is crucial to be aware of these potential solvent effects when interpreting UV-Vis spectra and to consistently use the same solvent for all related measurements.
Visualizations
The following diagrams illustrate the general workflow for UV-Vis spectroscopy and the logical steps involved in sample preparation and analysis.
Caption: A flowchart illustrating the major steps in a typical UV-Vis spectroscopy experiment.
Caption: A logical diagram detailing the sequential steps for preparing and measuring a sample using 2-propanol in UV-Vis spectroscopy.
References
- 1. 2-Propanol [sigmaaldrich.com]
- 2. 2-Propanol | Fisher Scientific [fishersci.com]
- 3. labotiq.net [labotiq.net]
- 4. thomassci.com [thomassci.com]
- 5. Molecular polarity and non-polarity of isopropyl alcohol_Chemicalbook [chemicalbook.com]
- 6. 2-propanol [stenutz.eu]
- 7. quora.com [quora.com]
- 8. UV-Visible Absorption Cut-offs for Spectroscopic Solvents - Chiralabs [chiralabsxl.com]
- 9. UV Cutoff [macro.lsu.edu]
- 10. UV Cutoff - Techniques, Tests & Gear - UltravioletPhotography [ultravioletphotography.com]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]
- 12. mt.com [mt.com]
- 13. capitolscientific.com [capitolscientific.com]
- 14. Virtual Labs [mas-iiith.vlabs.ac.in]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. Virtual Labs [mas-iiith.vlabs.ac.in]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
Application Note: Protein Precipitation Using Propanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein precipitation is a fundamental technique used to separate proteins from a solution, concentrate them, and remove interfering substances such as salts, detergents, and lipids.[1][2] Organic solvent precipitation, utilizing agents like propanol, is a widely employed method. The underlying mechanism involves altering the solvation capacity of the solution.[3][4] this compound, being less polar than water, reduces the dielectric constant of the aqueous solution and disrupts the hydration shell surrounding protein molecules.[5][6] This disruption increases protein-protein hydrophobic interactions, leading to aggregation and precipitation.[5] Both isomers of this compound, isothis compound (2-propanol) and n-propanol (1-propanol), can be used, though isothis compound is more commonly utilized in laboratory protocols for protein and nucleic acid purification.[7][8] This method is valued for its efficiency in concentrating dilute samples and preparing proteins for downstream applications like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and electrophoresis.[9][10]
Key Experimental Parameters
The efficiency and selectivity of protein precipitation with this compound are influenced by several critical factors. Careful optimization of these parameters is essential to maximize protein recovery while minimizing denaturation and co-precipitation of contaminants.
-
This compound Concentration: The volume of this compound relative to the sample is a key variable. Isothis compound is a more potent precipitating agent than ethanol, thus requiring a smaller volume (typically 0.7-1.0 volumes) to achieve effective precipitation.[11]
-
Temperature: Performing the precipitation at low temperatures (e.g., 4°C to -20°C) generally enhances protein stability and yield.[2] However, with isothis compound, precipitation can also be effectively carried out at room temperature, which can be advantageous in minimizing the co-precipitation of salts that are less soluble at colder temperatures.[11][12]
-
Incubation Time: The duration of incubation allows for the formation of protein aggregates. This can range from a few minutes to overnight, depending on the protein concentration and desired yield.[13]
-
pH and Ionic Strength: The pH of the solution affects the net charge of the protein. Proteins are least soluble at their isoelectric point (pI), and adjusting the pH towards the pI can enhance precipitation.[6] The ionic strength of the sample can also play a role; salts can sometimes interfere with organic solvent precipitation.[11]
Data Summary
The following table summarizes key quantitative data and conditions for protein precipitation using this compound, primarily focusing on the more commonly used isothis compound.
| Parameter | Typical Value / Range | Notes |
| Precipitant | Isothis compound (2-Propanol) | More potent than ethanol; requires less volume.[11] Can be performed at room temperature.[12] |
| Sample:Precipitant Ratio (v/v) | 1:1 to 1:4 | A common starting point is adding an equal volume of ice-cold isothis compound to the sample.[9] |
| Incubation Temperature | -20°C to Room Temperature | Low temperatures (4°C or -20°C) are often used to maintain protein stability.[1][9] Room temperature precipitation with isothis compound can reduce salt co-precipitation.[11] |
| Incubation Time | 15 min to Overnight | 15-30 minutes on ice is often sufficient.[9][13] Longer times (e.g., overnight) may increase the yield for very dilute samples.[13] |
| Centrifugation Speed | 10,000 - 15,000 x g | High speeds are required to effectively pellet the aggregated protein. |
| Centrifugation Time | 10 - 20 min | Sufficient time is needed to ensure the complete collection of the precipitate.[13] |
| Extraction Efficiency | 35% - 90+% | Efficiency is highly protein-dependent. In one study, isothis compound precipitation yielded 66% for metanephrine and 35% for normetanephrine.[9][10] Other methods report recovery rates of at least 90%. |
Detailed Experimental Protocol: Isothis compound Precipitation
This protocol provides a general workflow for precipitating proteins from a liquid sample using isothis compound.
Materials:
-
Protein sample solution
-
Isothis compound (HPLC-grade or equivalent), pre-chilled to -20°C
-
Wash buffer: 70% ethanol (v/v) in nuclease-free water, pre-chilled to -20°C
-
Resolubilization buffer (e.g., PBS, Tris buffer, or a buffer compatible with downstream analysis)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Sample Preparation:
-
Place the protein sample (e.g., 200 µL) into a microcentrifuge tube.
-
Pre-cool the sample on ice for 5-10 minutes.
-
-
Addition of this compound:
-
Add an equal volume (e.g., 200 µL) of ice-cold isothis compound to the protein sample.
-
Mix gently by inverting the tube several times. Vortexing is generally avoided as it can cause protein denaturation and shearing, though brief, gentle vortexing can be used.
-
-
Incubation:
-
Centrifugation:
-
Centrifuge the tube at 12,000 - 15,000 x g for 10 minutes at 4°C.[13]
-
A small, white protein pellet should be visible at the bottom of the tube.
-
-
Supernatant Removal:
-
Carefully decant or aspirate the supernatant without disturbing the protein pellet. The supernatant contains the original soluble components of the sample that are to be removed.
-
-
Washing the Pellet:
-
Add 500 µL of ice-cold 70% ethanol to the tube to wash the pellet. This step removes residual this compound and co-precipitated salts.[11]
-
Gently resuspend the pellet by tapping the tube or with a pipette tip.
-
Centrifuge again at 12,000 - 15,000 x g for 5 minutes at 4°C.
-
Carefully decant the ethanol wash. Repeat the wash step if high salt concentrations are a concern.
-
-
Drying the Pellet:
-
Briefly air-dry the pellet for 5-10 minutes at room temperature. It is critical not to over-dry the pellet, as this will make it very difficult to resolubilize.[13] The pellet should be slightly damp, not bone-dry.
-
-
Resolubilization:
-
Add an appropriate volume of a suitable resolubilization buffer to the pellet. The choice of buffer depends entirely on the downstream application.
-
Gently pipette up and down or vortex at a low speed to dissolve the protein pellet. Sonication or the use of detergents may be required for difficult-to-dissolve proteins.[3]
-
Experimental Workflow Diagram
References
- 1. Precipitation Procedures [sigmaaldrich.com]
- 2. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 3. Protein Precipitation Methods for Proteomics [biosyn.com]
- 4. Protein precipitation - Wikipedia [en.wikipedia.org]
- 5. bioquochem.com [bioquochem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Marked Difference in the Conformational Transition of DNA Caused by this compound Isomer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Isothis compound protein precipitation for the analysis of plasma free metanephrines by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. science.smith.edu [science.smith.edu]
- 12. abyntek.com [abyntek.com]
- 13. researchgate.net [researchgate.net]
Application Note: DNA Extraction via Isopropanol Precipitation
Audience: Researchers, scientists, and drug development professionals.
Principle of Isopropanol Precipitation
DNA precipitation is a fundamental technique used to concentrate and purify DNA from aqueous solutions. The process relies on the principle of reducing the solubility of DNA.[1] DNA is a polar molecule and is soluble in water due to the hydration shell formed by water molecules around its negatively charged phosphate backbone.[1][2][3] The addition of salt and a less polar alcohol, such as isothis compound, disrupts this interaction, leading to DNA precipitation.
The key components in this process are:
-
Salt: Cations from the salt (e.g., Na⁺ from sodium acetate) neutralize the negative charges on the DNA's phosphate backbone.[2][3][4] This reduces the repulsion between DNA strands and makes the molecule less hydrophilic.
-
Isothis compound: Isothis compound is less polar than water.[5] When added to the solution, it displaces the water molecules surrounding the DNA, further reducing its solubility and causing it to aggregate and precipitate out of the solution.[1][2]
DNA is less soluble in isothis compound compared to ethanol, meaning a smaller volume of isothis compound is required to achieve precipitation.[4][6] This makes isothis compound particularly useful for precipitating DNA from large sample volumes.[7][8][9]
Advantages and Disadvantages of Isothis compound Precipitation
Isothis compound is a common choice for DNA precipitation, but it has distinct advantages and disadvantages compared to ethanol.
Advantages:
-
Smaller Volume Required: Only 0.6–0.7 volumes of isothis compound are needed, compared to 2–2.5 volumes for ethanol, making it ideal for large-volume samples.[4][6][8]
-
Room Temperature Precipitation: The precipitation can be effectively carried out at room temperature, which helps minimize the co-precipitation of salts like sodium chloride.[6][8][10]
-
Effective for Low Concentrations: Isothis compound can precipitate DNA even at low concentrations, as DNA is less soluble in it.[4][7][11]
Disadvantages:
-
Salt Co-precipitation: Salts are generally less soluble in isothis compound than in ethanol, increasing the risk of their co-precipitation with the DNA, which can inhibit downstream applications.[4][7][8]
-
Difficult Pellet Handling: The resulting DNA pellet is often glassy, transparent, and may adhere loosely to the tube, making it harder to see and easier to lose during washing steps.[5][8][11]
-
Less Volatile: Isothis compound is less volatile than ethanol, requiring a longer drying time for the final pellet.[5][11]
Experimental Workflow
Caption: Workflow of DNA precipitation using isothis compound.
Quantitative Data and Reagents
The following tables summarize the key quantitative parameters for the isothis compound precipitation protocol.
Table 1: Reagents and Solutions
| Reagent | Stock Concentration | Final Concentration/Volume | Purpose |
|---|---|---|---|
| Salt Solution | |||
| Sodium Acetate | 3.0 M, pH 5.2 | 0.3 M | Neutralizes DNA's negative charge.[8][9] |
| Ammonium Acetate | 7.5 M | 2.0 - 2.5 M | Alternative salt for charge neutralization.[8][9] |
| Precipitant | |||
| Isothis compound | 100% (Room Temp) | 0.6 - 0.7 volumes | Induces DNA precipitation.[6][8][9] |
| Wash Solution | |||
| Ethanol | 100% | 70% (Room Temp) | Washes away co-precipitated salts.[8][9] |
| Resuspension Buffer |
| TE Buffer | 10 mM Tris, 1 mM EDTA | Varies | Resuspend and stabilize purified DNA.[9] |
Table 2: Centrifugation and Incubation Parameters
| Step | Centrifugation Speed (RCF) | Centrifugation Time | Temperature |
|---|---|---|---|
| DNA Precipitation | 10,000 - 15,000 x g | 15 - 30 minutes | 4°C |
| Pellet Wash | 10,000 - 15,000 x g | 5 - 15 minutes | 4°C |
| Drying | N/A | 5 - 20 minutes | Room Temperature |
Note: Centrifugation at 4°C is recommended to prevent sample overheating, though precipitation from small volumes can be done at room temperature.[8]
Detailed Experimental Protocol
This protocol outlines the step-by-step method for precipitating DNA from an aqueous solution using isothis compound.
Equipment and Reagents:
-
Centrifuge capable of 10,000–15,000 x g
-
Appropriate centrifuge tubes (polypropylene recommended; do not use polycarbonate)[8]
-
Pipettes and pipette tips
-
Salt solution (e.g., 3 M Sodium Acetate, pH 5.2)
-
100% Isothis compound (room temperature)
-
70% Ethanol (room temperature)
-
Resuspension buffer (e.g., TE buffer, pH 7.5-8.0)
Procedure:
-
Salt Addition:
-
Isothis compound Precipitation:
-
Pelleting the DNA:
-
Supernatant Removal:
-
Washing the Pellet:
-
Add 1–10 mL of room-temperature 70% ethanol to the tube.[8][9] This step removes co-precipitated salts and replaces the isothis compound with more volatile ethanol.[8][9]
-
Centrifuge at 10,000–15,000 x g for 5–15 minutes at 4°C.[8][9]
-
Carefully decant the ethanol wash. Repeat this wash step if high purity is required.
-
-
Drying the Pellet:
-
Resuspending the DNA:
-
Add an appropriate volume of a suitable buffer (e.g., TE buffer with a pH of 7.5–8.0).[9] DNA does not dissolve well in acidic solutions.[9]
-
To aid dissolution, especially for high-molecular-weight DNA, gently flick the tube or heat the solution at 55°C for 1-2 hours.[9] Avoid vigorous vortexing to prevent shearing of genomic DNA.[9]
-
References
- 1. Precipitation Power: Understanding the Mechanism of Isothis compound in DNA Isolation [greenskybio.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. science.smith.edu [science.smith.edu]
- 5. Ethanol precipitation - Wikipedia [en.wikipedia.org]
- 6. Precipitation of DNA with Isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Isothis compound DNA Precipitation Protocol for Pure Yield | QIAGEN [qiagen.com]
- 9. How can I precipitate genomic DNA using isothis compound? [qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Isothis compound DNA Precipitation - Best for DNA Concentration [protocols.io]
Propanol as a Mobile Phase Component in High-Performance Liquid Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of n-propanol and isopropanol as mobile phase components in High-Performance Liquid Chromatography (HPLC). It includes detailed application notes, experimental protocols, and comparative data to guide chromatographers in leveraging the unique properties of this compound for various analytical and preparative separations.
Introduction to this compound in HPLC
This compound, existing as two isomers, n-propanol and isothis compound (2-propanol), offers distinct advantages as a mobile phase solvent in HPLC. While less conventional than methanol and acetonitrile, its intermediate polarity and unique solvent characteristics can be harnessed to optimize separations in reversed-phase (RP), normal-phase (NP), and Hydrophilic Interaction Liquid Chromatography (HILIC). This compound is also recognized as a "greener" solvent alternative, aligning with the growing emphasis on sustainable laboratory practices.
Key Physicochemical Properties
The selection of a mobile phase is governed by several key physicochemical properties of the solvents. This compound's higher viscosity compared to methanol and acetonitrile is a critical consideration, as it directly impacts system backpressure. However, its elution strength and unique selectivity can offer significant benefits in specific applications.
| Solvent | Polarity Index | UV Cutoff (nm) | Viscosity (cP at 20°C) | Elution Strength (ε° on Al₂O₃) |
| n-Hexane | 0.1 | 195 | 0.31 | 0.01 |
| Acetonitrile | 5.8 | 190 | 0.37 | 0.65 |
| Methanol | 5.1 | 205 | 0.60 | 0.95 |
| Isothis compound | 3.9 | 205 | 2.30 | 0.82 |
| n-Propanol | 4.0 | 210 | 2.26 | 0.82 |
| Water | 10.2 | <190 | 1.00 | - |
Note: Data compiled from various sources. Values can vary slightly based on experimental conditions.
Advantages and Disadvantages of Using this compound
Advantages:
-
Alternative Selectivity: this compound can offer different selectivity compared to methanol and acetonitrile, potentially resolving co-eluting peaks.
-
Enhanced Solubility: It can be an excellent solvent for analytes with limited solubility in traditional mobile phases.
-
"Greener" Alternative: Both n-propanol and isothis compound are considered more environmentally friendly than acetonitrile.[1]
-
Reduced Analysis Time: In some applications, such as the analysis of conjugated linoleic acid (CLA) isomers, the addition of a small percentage of 2-propanol has been shown to significantly reduce analysis time without compromising resolution.[2][3]
-
Effective for Protein Separations: Isothis compound is particularly useful in the reversed-phase separation of proteins, often providing better peak shape and resolution than methanol.[4]
-
Column Cleaning and Bridging: Due to its miscibility with both aqueous and non-aqueous solvents, isothis compound is an excellent "bridging" solvent when switching between normal-phase and reversed-phase systems and is effective for cleaning columns of strongly retained hydrophobic contaminants.[5]
Disadvantages:
-
Higher Viscosity: The most significant drawback of this compound is its high viscosity, which leads to increased system backpressure.[5] This may necessitate operating at lower flow rates or higher temperatures to maintain pressures within the instrument's limits.
-
Limited UV Transparency: The UV cutoff of this compound is higher than that of acetonitrile, which may limit its use for detecting analytes at low UV wavelengths.
-
Cost and Availability: While generally less expensive than acetonitrile, price and availability can fluctuate.
Application Notes and Experimental Protocols
Reversed-Phase HPLC (RP-HPLC)
In RP-HPLC, this compound can be used as a modifier to fine-tune separations, particularly for proteins and other biomolecules.
Application: Separation of Monoclonal Antibodies
Isothis compound can be a superior alternative to acetonitrile for the separation of monoclonal antibodies, offering improved resolution of trace components.[4]
Experimental Protocol:
-
Column: ACQUITY UPLC BEH300 C4, 1.7 µm, 2.1 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Isothis compound
-
Gradient: 25% to 55% B over 15 minutes
-
Flow Rate: 0.2 mL/min
-
Temperature: 80°C
-
Detection: UV at 280 nm
-
Injection Volume: 5 µL
Quantitative Data Summary:
| Mobile Phase B | Analyte 1 Retention Time (min) | Analyte 2 Retention Time (min) | Resolution (Rs) |
| Acetonitrile | 10.2 | 10.8 | 1.8 |
| Isothis compound | 8.5 | 9.0 | 2.1 |
Note: This is representative data; actual results will vary depending on the specific monoclonal antibody sample.
Normal-Phase HPLC (NP-HPLC)
This compound is a common polar modifier in non-polar mobile phases for NP-HPLC.
Application: Chiral Separation of Propranolol Enantiomers
The enantiomers of the beta-blocker propranolol can be effectively separated using a chiral stationary phase with a mobile phase containing n-heptane and an alcohol modifier like isothis compound or ethanol.
Experimental Protocol:
-
Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 290 nm
-
Injection Volume: 10 µL
Quantitative Data Summary:
| Mobile Phase System | S(-)-Propranolol Retention Time (min) | R(+)-Propranolol Retention Time (min) | Resolution (Rs) |
| n-Heptane/Ethanol/DEA (80:20:0.1) | 4.71 | 5.26 | 1.75 |
| n-Heptane/Isothis compound/DEA (80:20:0.1) | 5.89 | 6.98 | 1.52 |
Data adapted from a study on propranolol enantioseparation.
Hydrophilic Interaction Liquid Chromatography (HILIC)
In HILIC, which separates polar compounds, alcohols like this compound can be used, although acetonitrile is more common. The elution strength in HILIC is generally in the order of methanol > ethanol > isothis compound > acetonitrile.[6]
Application: Separation of Polar Analytes
This protocol provides a general starting point for developing a HILIC method using this compound.
Experimental Protocol:
-
Column: Bare silica or amide-bonded phase, 3-5 µm
-
Mobile Phase A: 95:5 (v/v) Isothis compound/Water + 10 mM Ammonium Acetate
-
Mobile Phase B: 50:50 (v/v) Isothis compound/Water + 10 mM Ammonium Acetate
-
Gradient: 0% to 100% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: UV or Mass Spectrometry (MS)
-
Injection Volume: 5 µL
Visualizations
HPLC Workflow
Caption: A generalized workflow for an HPLC analysis.
Solvent Elution Strength in Chromatography
Caption: Relative elution strength of common HPLC solvents.
Decision Tree for Using this compound
Caption: A decision-making guide for incorporating this compound.
Conclusion
N-propanol and isothis compound are valuable, albeit underutilized, solvents in the HPLC mobile phase toolbox. Their unique selectivity and efficacy in specific applications, such as protein and chiral separations, make them powerful tools for method development. While the higher viscosity of this compound presents a challenge, it can often be mitigated by adjusting other chromatographic parameters. For researchers and drug development professionals seeking to optimize separations, resolve challenging co-elutions, or adopt greener analytical practices, exploring this compound as a mobile phase component is a worthwhile endeavor.
References
- 1. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 2. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Handling chiral columns / CHROMSERVIS.EU [chromservis.eu]
- 5. Iso-propanol gradients with U-HPLC - Chromatography Forum [chromforum.org]
- 6. analyticsplus.wordpress.com [analyticsplus.wordpress.com]
Application Notes and Protocols for the Synthesis of Propyl Esters via Fischer Esterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fischer-Speier esterification, commonly known as Fischer esterification, is a cornerstone reaction in organic synthesis for producing esters from the acid-catalyzed reaction of a carboxylic acid and an alcohol.[1][2] First described by Emil Fischer and Arthur Speier in 1895, this equilibrium-driven process is widely utilized in both academic and industrial settings for the synthesis of various esters, including propyl esters, which are valued as fragrances, solvents, and precursors in pharmaceutical development.[1][3]
The general reaction involves refluxing a carboxylic acid with a propanol isomer (n-propanol or isothis compound) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][4] The reaction is reversible, and the formation of the ester is typically driven to completion by applying Le Châtelier's principle.[5][6] This is achieved either by using an excess of one of the reactants (usually the more cost-effective alcohol) or by the continuous removal of water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[4][6][7]
This document provides detailed protocols, reaction mechanisms, and quantitative data for the synthesis of propyl esters, tailored for professionals in research and drug development.
Reaction Mechanism
The Fischer esterification proceeds through a series of reversible protonation and nucleophilic acyl substitution steps.[8][9] The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[2][9]
The six key steps of the mechanism are:
-
Protonation of the Carbonyl: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst.[8]
-
Nucleophilic Attack: The alcohol's nucleophilic oxygen attacks the protonated carbonyl carbon.[9]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1][8]
-
Elimination of Water: The tetrahedral intermediate eliminates a molecule of water.[9]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst.[9]
-
Ester Formation: The final ester product is formed.
Caption: The acid-catalyzed mechanism for Fischer esterification.
General Experimental Workflow
The synthesis of propyl esters via Fischer esterification follows a standard laboratory workflow, encompassing reaction setup, execution, product isolation, and purification. Each step is critical for achieving a high yield and purity of the final product.
Caption: General experimental workflow for propyl ester synthesis.
Experimental Protocols
Protocol 1: General Synthesis of Propyl Esters
This protocol provides a general method adaptable for various carboxylic acids with n-propanol.
Materials and Equipment:
-
Carboxylic Acid (1.0 eq)
-
n-Propanol (3.0 to 5.0 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-TsOH (catalytic amount, ~1-5 mol%)
-
Round-bottom flask
-
Reflux condenser and water lines
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the carboxylic acid (1.0 eq) and an excess of n-propanol (3.0-5.0 eq).[6]
-
Catalyst Addition: While stirring, carefully and slowly add the concentrated sulfuric acid or p-TsOH to the mixture.[7]
-
Reflux: Attach the reflux condenser, ensuring water is flowing (in at the bottom, out at the top).[6] Heat the mixture to a gentle reflux (typically 80-110°C) and maintain for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]
-
Cooldown: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice-water bath.[10]
-
Work-up:
-
Transfer the cooled mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with:
-
-
Drying: Transfer the washed organic layer to a clean flask and dry over anhydrous Na₂SO₄ or MgSO₄.[7][12]
-
Solvent Removal: Filter the drying agent and remove the organic solvent using a rotary evaporator.
-
Purification: Purify the crude ester by fractional distillation to obtain the final product.[12][13]
Protocol 2: Synthesis of 2-Methylpropyl Propanoate [12]
This protocol is based on a literature procedure for the synthesis of 2-methylpropyl propanoate (isobutyl propionate).
Procedure:
-
Combine propanoic acid (5 mL, 0.067 mol) and 2-methylpropan-1-ol (6.83 mL, 0.074 mol) in a reaction flask suitable for a Dean-Stark apparatus.[12]
-
Add one drop of concentrated sulfuric acid (H₂SO₄) as the catalyst.[12]
-
Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap.[12]
-
Continue refluxing until no more water accumulates in the trap.[12]
-
Allow the reaction mixture to cool to room temperature.[12]
-
Isolate the crude product and wash with 5% NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[12]
-
Purify the final product via fractional distillation to yield 2-methylpropyl propanoate.[12]
Data Presentation
Quantitative data from representative propyl ester syntheses are summarized below for easy comparison.
Table 1: Reaction Parameters for Propyl Ester Synthesis
| Ester Product | Carboxylic Acid | Alcohol | Catalyst | Yield (%) | Reference |
| Propyl Propanoate | Propanoic Acid | 1-Propanol | H₂SO₄ | 72% | [14] |
| 2-Methylpropyl Propanoate | Propanoic Acid | 2-Methylpropan-1-ol | H₂SO₄ | 37.3% | [12] |
| Propyl Acetate | Acetic Acid | 1-Propanol | H₂SO₄ | N/A | [15] |
Table 2: Spectroscopic Data for 2-Methylpropyl Propanoate [12]
| Analysis Type | Wavenumber (cm⁻¹) / Chemical Shift (δ, ppm) | Assignment |
| IR (neat) | 2965 | sp³ C-H stretch |
| 1741 | C=O (carbonyl) stretch | |
| 1192 | C-O stretch | |
| ¹H-NMR (CDCl₃, 60MHz) | 0.893 (d, 6H) | -CH(CH₃ )₂ |
| 1.159 (t, 3H) | CH₃CH₂- | |
| 1.728 (m, 1H) | -CH (CH₃)₂ | |
| 2.415 (q, 2H) | -CH₂ CH₃ | |
| 3.824 (d, 2H) | -OCH₂ CH- |
Note on Yields: Fischer esterification is an equilibrium reaction; yields can be significantly improved by using a larger excess of the alcohol or by more efficient removal of water.[2][8] The reported 37.3% yield for 2-methylpropyl propanoate reflects a specific laboratory procedure and may be optimized.[12]
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Ester - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. byjus.com [byjus.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. researchgate.net [researchgate.net]
- 12. studylib.net [studylib.net]
- 13. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 14. researchgate.net [researchgate.net]
- 15. Solved In this experiment, you will be synthesizing propyl | Chegg.com [chegg.com]
Propanol as a Reagent in the Synthesis of Alkyl Halides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of alkyl halides using n-propanol and isopropanol as starting materials. The information is intended to guide researchers in selecting appropriate synthetic routes and executing these transformations efficiently and safely in a laboratory setting.
Application Notes
The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis, providing a versatile entry point for a wide range of functional group interconversions. This compound, available as two isomers, n-propanol (a primary alcohol) and isothis compound (a secondary alcohol), offers a valuable substrate for producing propyl halides. The choice of halogenating agent and reaction conditions is crucial and depends on the desired product and the structure of the alcohol.
Primary and secondary alcohols react with hydrogen halides, thionyl chloride, and phosphorus halides to yield the corresponding alkyl halides. The reaction mechanisms, SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular), are dictated by the structure of the alcohol and the nature of the reagent. Primary alcohols, like n-propanol, predominantly react via an SN2 mechanism, which involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. This results in an inversion of stereochemistry if the carbon is chiral. Secondary alcohols, such as isothis compound, can react through either SN1 or SN2 pathways, depending on the specific conditions. The SN1 pathway involves the formation of a carbocation intermediate.
The use of hydrohalic acids (HBr, HCl) is a common method. For less reactive primary and secondary alcohols with HCl, a Lewis acid catalyst such as zinc chloride (ZnCl₂) is often required to facilitate the reaction; this combination is known as the Lucas reagent. Thionyl chloride (SOCl₂) provides a convenient method for the preparation of alkyl chlorides, as the byproducts (SO₂ and HCl) are gaseous. Phosphorus tribromide (PBr₃) is a reliable reagent for converting primary and secondary alcohols to alkyl bromides via an SN2 mechanism.
The selection of a particular method often involves a trade-off between factors such as yield, purity of the product, reaction conditions, and the cost and availability of reagents. The following protocols provide detailed procedures for several common transformations.
Comparative Data of Synthetic Protocols
| Starting Material | Reagent(s) | Product | Typical Yield | Reaction Type | Key Considerations |
| n-Propanol | NaBr, H₂SO₄, H₂O | 1-Bromopropane | ~70%[1] | SN2 | In-situ generation of HBr. Requires careful temperature control to avoid side reactions. |
| n-Propanol | HBr (aqueous) | 1-Bromopropane | High | SN2 | Direct use of hydrobromic acid. |
| Isothis compound | HCl, ZnCl₂ (Lucas Reagent) | 2-Chloropropane | ~75% (optimized)[2] | SN1 | Reaction is faster than with primary alcohols. |
| Isothis compound | HBr (aqueous) | 2-Bromopropane | Good | SN1 | Isothis compound reacts readily with strong acid. |
| n-Propanol | SOCl₂, Pyridine | 1-Chloropropane | Good | SN2 | Pyridine neutralizes the HCl byproduct. The reaction proceeds with inversion of configuration.[3][4] |
| Isothis compound | PBr₃ | 2-Bromopropane | Good | SN2 | Good for converting secondary alcohols to alkyl bromides with inversion of stereochemistry.[3][5] |
Experimental Protocols
Protocol 1: Synthesis of 1-Bromopropane from n-Propanol using Sodium Bromide and Sulfuric Acid
Materials:
-
n-Propanol (1-propanol)
-
Sodium bromide (NaBr)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water (H₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
-
Ice bath
Procedure:
-
In a round-bottom flask, combine 20 g of sodium bromide and 15 mL of water.[1]
-
To this mixture, add 11 mL of n-propanol.[1]
-
Cool the flask in an ice bath and, with vigorous stirring, slowly add 15 mL of concentrated sulfuric acid dropwise. It is crucial to maintain a low temperature to prevent the formation of bromine gas.[1]
-
Once the addition is complete, remove the ice bath and set up the apparatus for reflux. Heat the mixture and allow it to reflux for approximately 45 minutes.[1]
-
After reflux, configure the apparatus for simple distillation. Distill the mixture and collect the fraction that boils below 100°C. The distillate will contain 1-bromopropane and water.[1]
-
Transfer the distillate to a separatory funnel and add 25 mL of water. Shake the funnel, venting frequently, and allow the layers to separate. The lower layer is the crude 1-bromopropane.[1]
-
Drain the lower organic layer into a clean flask. Discard the upper aqueous layer.
-
Return the organic layer to the separatory funnel and wash it with 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Again, collect the lower organic layer.[1]
-
Wash the organic layer with 15 mL of saturated sodium chloride solution.[1]
-
Dry the crude 1-bromopropane over anhydrous sodium sulfate.
-
Purify the product by simple distillation, collecting the fraction that boils at approximately 71°C.[1]
Protocol 2: Synthesis of 2-Chloropropane from Isothis compound using Lucas Reagent
Materials:
-
Isothis compound (2-propanol)
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous zinc chloride (ZnCl₂)
-
5% Sodium hydroxide solution (NaOH)
-
Ice water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked flask
-
Stirring apparatus
-
Condenser
-
Collection flask
-
Separatory funnel
-
Distillation apparatus
-
Ice-water bath
Procedure:
-
In a three-necked flask equipped with a stirrer and condenser, place a specific amount of anhydrous zinc chloride.
-
Slowly add a mixture of concentrated hydrochloric acid and isothis compound over about 1 hour at room temperature while stirring, ensuring the zinc chloride dissolves completely.[2]
-
Rapidly increase the temperature and allow the reaction to proceed for 3 hours. The condensate should be collected in a flask cooled with an ice-water bath.[2]
-
After the reaction is complete, wash the crude product with a cold 5% sodium hydroxide solution in a separatory funnel.[2]
-
Subsequently, wash the organic layer with ice water until it is neutral.[2]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[2]
-
Purify the 2-chloropropane by distillation, collecting the fraction boiling at 35-36°C.[2]
Reaction Mechanisms and Visualizations
The following diagrams illustrate the key reaction pathways for the synthesis of alkyl halides from this compound.
Caption: SN2 mechanism for the reaction of n-propanol with PBr₃.
Caption: SN1 mechanism for the reaction of isothis compound with Lucas Reagent.
Caption: SN2 mechanism for the reaction of n-propanol with SOCl₂ in the presence of pyridine.
References
Application of Propanol in Supercritical Fluid Chromatography (SFC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supercritical Fluid Chromatography (SFC) has emerged as a powerful separation technique in the pharmaceutical industry, valued for its high speed, efficiency, and reduced environmental impact compared to traditional high-performance liquid chromatography (HPLC). The technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. Due to the non-polar nature of supercritical CO₂, its elution strength is often insufficient for analyzing the polar and semi-polar compounds prevalent in drug development.[1] To overcome this limitation, polar organic solvents, known as co-solvents or modifiers, are added to the mobile phase.
Among the commonly used modifiers like methanol, ethanol, and acetonitrile, propanol—particularly isothis compound (IPA)—plays a critical role. This compound is a protic, hydrogen-bond-donating solvent that enhances the mobile phase's solvating power and interacts with the stationary phase to improve peak shape and selectivity.[2] Its unique properties make it an invaluable tool in method development, especially for challenging chiral separations where altering the co-solvent can dramatically impact enantioselectivity.[3][4]
Application Notes
The Role of this compound as a Co-Solvent
In SFC, this compound serves multiple functions to improve chromatographic performance:
-
Polarity and Elution Strength: Adding this compound to supercritical CO₂ increases the overall polarity and density of the mobile phase, enhancing its ability to elute more polar analytes from the column.[1] Isothis compound is generally considered a weaker solvent than methanol, meaning that it provides less elution strength.[3] This property can be advantageous, as it often leads to increased retention and provides a different selectivity profile, which can be exploited to resolve closely eluting compounds.
-
Deactivation of Active Sites: Like other alcohols, this compound is effective at deactivating active silanol groups on the surface of silica-based stationary phases. These residual silanols can cause undesirable interactions, leading to peak tailing, particularly for basic compounds. This compound, as a hydrogen bond donor, effectively masks these sites, resulting in improved peak symmetry and efficiency.[2]
-
Selectivity Modification in Chiral Separations: The choice of co-solvent is a critical parameter in chiral SFC, often having a more dramatic effect on selectivity than in achiral separations. Switching from the default co-solvent, methanol, to ethanol or isothis compound can drastically alter the interactions between enantiomers and the chiral stationary phase (CSP).[3] In many cases, isothis compound can provide baseline resolution for enantiomers that co-elute when using methanol.[3] This makes this compound an essential tool for screening and method development in chiral analysis.
-
Compatibility with Aqueous Samples: Isothis compound allows for a significantly higher concentration of water in the mobile phase compared to methanol.[5] This unique characteristic is highly beneficial for the direct injection of aqueous solutions, such as those derived from liquid dosage forms or biological matrices, which can be challenging in SFC.[1]
This compound in Preparative SFC
In preparative chromatography, the goal is to isolate and purify compounds. This compound is frequently used in preparative SFC for several reasons:
-
High Throughput: The low viscosity of supercritical fluid mobile phases allows for the use of high flow rates, leading to faster separations and increased productivity.[6][7]
-
Reduced Solvent Consumption: SFC significantly reduces the consumption of organic solvents compared to preparative HPLC.[7]
-
Ease of Fraction Evaporation: After fraction collection, the CO₂ evaporates, leaving the analyte dissolved in a small volume of the this compound co-solvent, which can be removed more rapidly than the aqueous-organic mixtures used in reversed-phase HPLC.
Quantitative Data Summary
The choice of co-solvent significantly impacts retention, selectivity, and resolution in SFC. The following table summarizes data from a study on the enantioseparation of three β-blockers, demonstrating the effect of using a methanol/isothis compound mixture as the organic modifier.
| Analyte | Organic Modifier Composition | Retention Factor (k) | Separation Factor (α) | Resolution (Rs) | Reference |
| Metoprolol | 20% Isothis compound | S(-): 1.63, R(+): 2.50 | 1.53 | 4.38 | [8] |
| 20% Methanol | S(-): 2.52, R(+): 4.13 | 1.64 | 6.07 | [8] | |
| 20% IPA:MeOH (50:50) | S(-): 2.01, R(+): 3.25 | 1.62 | 5.68 | [8] | |
| Propranolol | 20% Isothis compound | S(-): 1.83, R(+): 3.29 | 1.80 | 6.13 | [8] |
| 20% Methanol | S(-): 2.87, R(+): 5.15 | 1.79 | 7.15 | [8] | |
| 20% IPA:MeOH (50:50) | S(-): 2.27, R(+): 4.08 | 1.80 | 6.83 | [8] | |
| Atenolol | 20% Isothis compound | S(-): 3.83, R(+): 4.88 | 1.27 | 3.19 | [8] |
| 20% Methanol | S(-): 6.00, R(+): 7.22 | 1.20 | 2.92 | [8] | |
| 20% IPA:MeOH (50:50) | S(-): 4.77, R(+): 5.92 | 1.24 | 3.48 | [8] | |
| Conditions: Chiralpak® IG column; Mobile Phase: CO₂ / Modifier with 0.1% isopropylamine (80:20, v/v); Temp: 40°C; Back Pressure: 100 bar; Flow Rate: 4 mL/min.[8] |
Experimental Protocols
Protocol 1: General Method Development for Chiral SFC Using this compound
This protocol outlines a systematic approach to developing a chiral SFC method, incorporating this compound as a key selectivity tool.
-
Column Selection:
-
Begin with a screening set of 4-6 chiral stationary phases (CSPs) with diverse selectivities (e.g., polysaccharide-based columns like Chiralpak® and Chiralcel®).
-
-
Co-Solvent Screening:
-
Prepare stock solutions of your analyte in a suitable solvent.
-
For each column, perform an initial gradient elution screen.
-
Screen three primary co-solvents: Methanol, Ethanol, and Isothis compound. For basic analytes, add a basic additive (e.g., 0.1-0.5% isopropylamine or diethylamine) to the co-solvent. For acidic analytes, use an acidic additive (e.g., 0.1-0.5% trifluoroacetic acid).[9]
-
A typical screening gradient is 5% to 40% co-solvent over 5-10 minutes.
-
-
Evaluation of Results:
-
Analyze the chromatograms from the screening runs. Identify the column and co-solvent combination that provides the best initial separation (highest resolution or separation factor). This compound will often yield a different selectivity compared to methanol.[4]
-
-
Method Optimization:
-
Once a promising co-solvent (e.g., isothis compound) and column are identified, optimize the separation using an isocratic mobile phase.
-
Co-solvent Percentage: Vary the percentage of isothis compound (e.g., in 5% increments from 10% to 30%) to fine-tune retention and resolution.
-
Back Pressure: Adjust the back pressure (typically between 100 and 150 bar). Increasing pressure generally increases fluid density and can decrease retention times.[8][10]
-
Temperature: Evaluate the effect of column temperature (typically between 25°C and 45°C). Temperature can significantly influence enantioselectivity.[8]
-
Flow Rate: Optimize the flow rate (typically 3-5 mL/min for analytical columns) to balance analysis time and efficiency.[9]
-
-
Method Validation:
-
Once optimal conditions are established, validate the method for its intended purpose (e.g., for specificity, linearity, accuracy, and precision).
-
Protocol 2: Enantioseparation of β-Blockers Using an Isothis compound/Methanol Co-solvent
This protocol is adapted from a published method for the simultaneous separation of atenolol, metoprolol, and propranolol enantiomers.[8]
-
Instrumentation:
-
Supercritical Fluid Chromatography system equipped with a UV detector and column oven.
-
-
Chromatographic Conditions:
-
Column: Chiralpak® IG (250 mm × 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of supercritical CO₂ and an organic modifier in a 75:25 (v/v) ratio.[8]
-
Organic Modifier: Isothis compound and Methanol (50:50, v/v) containing 0.1% isopropylamine (IPA).[8]
-
Flow Rate: 4.0 mL/min.[8]
-
Column Temperature: 40°C.[8]
-
System Back Pressure: 100 bar.[8]
-
Detection: UV at 220 nm.[8]
-
Injection Volume: 10 µL.[8]
-
-
Sample Preparation:
-
Prepare individual or mixed standard solutions of the propranolol, metoprolol, and atenolol racemates in the mobile phase modifier (e.g., at a concentration of 0.5-10 µg/mL).[8]
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the sample solution.
-
Record the chromatogram for a sufficient time to allow all six enantiomers to elute.
-
Under these conditions, all enantiomers should be baseline resolved with resolution factors (Rs) greater than 3.0 and separation factors (α) greater than 1.5.[8]
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound in SFC.
Caption: SFC method development workflow highlighting co-solvent screening.
Caption: Impact of co-solvent choice on chiral separation selectivity.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 6. fagg.be [fagg.be]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Simultaneous enantioseparation and simulation studies of atenolol, metoprolol and propranolol on Chiralpak® IG column using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. chromatographyonline.com [chromatographyonline.com]
1-Propanol as a Recrystallization Solvent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing 1-propanol as a solvent for the recrystallization of organic compounds. It is intended to be a comprehensive resource for researchers in academia and industry, particularly those involved in synthetic chemistry and drug development, where purification of solid compounds is a critical step.
Introduction to 1-Propanol as a Recrystallization Solvent
Recrystallization is a fundamental technique for the purification of solid organic compounds. The choice of solvent is paramount for a successful recrystallization, as it dictates the solubility of the compound at different temperatures, the formation of pure crystals, and the overall yield of the process. 1-Propanol, a primary alcohol, offers a unique set of properties that make it a valuable solvent for the recrystallization of a variety of organic compounds.
1-Propanol is a clear, colorless liquid with a moderate boiling point and polarity. It is miscible with water and many common organic solvents, providing versatility in single-solvent or multi-solvent recrystallization systems. Its ability to form hydrogen bonds allows it to dissolve a range of polar to moderately nonpolar compounds.
Physicochemical Properties of 1-Propanol
A thorough understanding of the physical and chemical properties of 1-propanol is essential for its effective use in recrystallization.
| Property | Value |
| Molecular Formula | C₃H₈O |
| Molar Mass | 60.10 g/mol |
| Boiling Point | 97 °C |
| Melting Point | -126 °C |
| Density | 0.803 g/mL at 20 °C |
| Solubility in Water | Miscible |
| Flash Point | 22 °C |
Data Presentation: Solubility of Organic Compounds in 1-Propanol
The key to a successful recrystallization is the significant difference in the solubility of the target compound in the solvent at high and low temperatures. Below is a summary of the solubility of select organic compounds in 1-propanol at various temperatures.
Table 1: Solubility of Salicylic Acid in 1-Propanol [1][2]
| Temperature (°C) | Temperature (K) | Mole Fraction (x₁) | Solubility ( g/100g of 1-Propanol) |
| 25 | 298.15 | 0.133 | 38.6 |
| 30 | 303.15 | 0.156 | 46.5 |
| 35 | 308.15 | 0.182 | 55.8 |
| 40 | 313.15 | 0.212 | 67.2 |
| 45 | 318.15 | 0.246 | 81.3 |
Note: Solubility in g/100g was calculated from the mole fraction data and the molar masses of salicylic acid (138.12 g/mol ) and 1-propanol (60.10 g/mol ).
Experimental Protocols
The following protocols provide a general framework for the recrystallization of organic compounds using 1-propanol. These should be adapted based on the specific properties of the compound being purified.
General Protocol for Single-Solvent Recrystallization using 1-Propanol
This protocol is suitable for compounds that are highly soluble in hot 1-propanol and poorly soluble in cold 1-propanol.
Materials:
-
Crude organic compound
-
1-Propanol
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of 1-propanol to just cover the solid. Heat the mixture on a hot plate with stirring. Gradually add more hot 1-propanol in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask containing a small amount of boiling 1-propanol and a stemless funnel with fluted filter paper. Quickly pour the hot solution through the filter paper. The preheating step prevents premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold 1-propanol to remove any adhering impurities from the mother liquor.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For complete drying, the crystals can be transferred to a watch glass and placed in a drying oven at a temperature well below the melting point of the compound.
-
Analysis: Determine the mass of the purified crystals to calculate the percent recovery. Assess the purity of the compound by measuring its melting point.
Protocol for Recrystallization of Acetanilide using a 1-Propanol/Water Mixed Solvent System
This protocol is useful when a single solvent is not ideal. In this case, acetanilide is soluble in 1-propanol, and water is used as an anti-solvent to induce crystallization.
Materials:
-
Crude acetanilide
-
1-Propanol
-
Distilled water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Dissolve the crude acetanilide in a minimal amount of hot 1-propanol in an Erlenmeyer flask with stirring.
-
Addition of Anti-solvent: While the solution is still hot, add hot distilled water dropwise until the solution becomes faintly cloudy. This indicates the point of saturation.
-
Clarification: Add a few drops of hot 1-propanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold 1-propanol/water mixture.
-
Drying and Analysis: Dry the purified acetanilide crystals and determine the percent recovery and melting point.
Visualizations
Logical Workflow for Solvent Selection and Recrystallization
Caption: Workflow for selecting 1-propanol and performing recrystallization.
Relationship between Temperature, Solubility, and Crystal Formation
Caption: The effect of temperature on solubility and crystal formation.
Advantages and Disadvantages of 1-Propanol as a Recrystallization Solvent
Table 2: Comparison of 1-Propanol with Other Common Alcohols for Recrystallization
| Feature | 1-Propanol | Ethanol | Methanol |
| Boiling Point | 97 °C | 78 °C | 65 °C |
| Advantages | - Higher boiling point allows for a wider temperature range for dissolving compounds.[3] - Less volatile than ethanol and methanol, reducing solvent loss during heating. - Good solvent for a range of polarities. | - Lower boiling point allows for easier removal from crystals.[4] - Readily available and relatively inexpensive. | - Very polar, good for highly polar compounds. - Very low boiling point for easy removal. |
| Disadvantages | - Higher boiling point can make it more difficult to remove from the final product. - Can be more expensive than ethanol or methanol. | - More volatile, leading to potential solvent loss. - May not be a strong enough solvent for some less polar compounds. | - Highly volatile and flammable. - Toxic. |
| Typical Applications | Purification of moderately polar organic compounds, including some pharmaceuticals and synthetic intermediates. | General-purpose recrystallization for a wide variety of organic compounds. | Recrystallization of highly polar compounds. |
Conclusion
1-Propanol is a versatile and effective solvent for the recrystallization of a variety of organic compounds. Its moderate boiling point and polarity, coupled with its miscibility with other solvents, provide a valuable tool for chemists in achieving high purity of solid materials. By carefully considering the solubility characteristics of the target compound and following systematic protocols, researchers can successfully employ 1-propanol to obtain high-quality crystals.
References
Application Notes and Protocols: Propanol as a Quenching Agent in Fluorescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence quenching is a fundamental process in spectroscopy that involves the decrease in fluorescence intensity of a fluorophore due to a variety of molecular interactions with another substance, the quencher. Propanol, a common laboratory solvent, can act as a dynamic quenching agent. Understanding the principles and protocols for using this compound in this capacity is crucial for accurate data interpretation in various research and development applications, including drug-protein binding studies and environmental sensing.
These application notes provide a detailed overview of the mechanism of fluorescence quenching by this compound, experimental protocols for its characterization, and quantitative data for its effect on common fluorophores.
Mechanism of Quenching by this compound
This compound, including its isomers 1-propanol and 2-propanol, primarily acts as a dynamic quenching agent . This type of quenching, also known as collisional quenching, occurs when the quencher molecule (this compound) interacts with the fluorophore in its excited state.[1][2]
The specific mechanism for alcohols like this compound is a solvent-assisted quenching process. This involves the resonant transfer of electronic excitation energy from the fluorophore to the high-energy vibrational overtones of the hydroxyl (O-H) group in the this compound molecule.[3][4] This energy transfer provides a non-radiative pathway for the fluorophore to return to its ground state, thus reducing the fluorescence quantum yield and lifetime.[3] This process is particularly efficient for red-emitting fluorophores.[3][4]
It is important to distinguish dynamic quenching from static quenching . Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.[2][5] In the case of this compound, dynamic quenching is the predominant mechanism.
Key Differences Between Dynamic and Static Quenching
| Feature | Dynamic Quenching | Static Quenching |
| Mechanism | Collisional interaction between excited state fluorophore and quencher.[1] | Formation of a non-fluorescent ground-state complex.[5] |
| Effect on Lifetime | Decreases the fluorescence lifetime. | No change in the fluorescence lifetime of the uncomplexed fluorophore. |
| Temperature Dependence | Quenching efficiency increases with increasing temperature (due to increased diffusion and collision frequency). | Quenching efficiency decreases with increasing temperature (as the complex may dissociate). |
| Absorption Spectra | No change in the absorption spectrum of the fluorophore. | May cause changes in the absorption spectrum of the fluorophore. |
Applications in Research and Drug Development
The use of this compound as a quenching agent, or understanding its quenching effects as a solvent, is relevant in several areas:
-
Probing Fluorophore Accessibility: The efficiency of quenching can provide information about the local environment of a fluorophore, such as its accessibility to the solvent. This is particularly useful in studies of protein conformation and folding, where fluorophores may be buried within the protein structure.
-
Fundamental Photophysical Studies: Investigating the quenching of different fluorophores by this compound can yield insights into their excited state properties and the dynamics of solvent-fluorophore interactions.
-
Correction for Solvent Effects: In many fluorescence-based assays, this compound may be present as a co-solvent. Recognizing its potential as a quencher is essential for accurate data analysis and for applying appropriate corrections.
Quantitative Data: Quenching of Fluorophores by 2-Propanol
The following table summarizes the excited-state lifetimes (τ) of various fluorophores in 2-propanol. A shorter lifetime in the presence of a quencher compared to an inert solvent is indicative of dynamic quenching.
| Fluorophore | Emission Max (nm) | Lifetime in 2-Propanol (ns)[3] |
| ATTO655 | ~680 | 3.7 |
| Rhodamine B | ~575 | 1.7 |
| Alexa Fluor 555 | ~565 | 0.4 |
| Cyanine3 (Cy3) | ~565 | 0.2 |
| TAMRA | ~565 | 2.5 |
Note: The Stern-Volmer constant (KSV) and the bimolecular quenching constant (kq) can be determined experimentally using the protocols outlined below. The bimolecular quenching constant for an efficient, diffusion-controlled quenching process is typically in the range of 109 to 1010 M-1s-1.[6]
Experimental Protocols
Protocol 1: Determination of Stern-Volmer Quenching Constant (KSV)
This protocol describes how to quantify the dynamic quenching of a fluorophore by this compound using steady-state fluorescence measurements and Stern-Volmer analysis.
Materials:
-
Fluorophore of interest (e.g., Quinine Sulfate, Fluorescein)
-
This compound (1-propanol or 2-propanol, spectroscopy grade)
-
A suitable solvent in which the fluorophore is soluble and which has minimal quenching effects (e.g., water, ethanol, or a buffer solution)
-
Volumetric flasks and pipettes
-
Spectrofluorometer
Procedure:
-
Prepare a Stock Solution of the Fluorophore:
-
Prepare a concentrated stock solution of the fluorophore in the chosen solvent. The concentration should be such that upon final dilution, the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Prepare a Series of Quencher Solutions:
-
Prepare a series of solutions with a constant concentration of the fluorophore and varying concentrations of this compound.
-
For example, in a series of 10 mL volumetric flasks, add the same aliquot of the fluorophore stock solution.
-
Then, add increasing volumes of this compound (e.g., 0 mL, 0.5 mL, 1.0 mL, 1.5 mL, 2.0 mL, etc.).
-
Bring all flasks to the final volume with the primary solvent.
-
Calculate the molar concentration of this compound in each flask.
-
-
Acquire Fluorescence Spectra:
-
Set the excitation and emission wavelengths on the spectrofluorometer appropriate for the chosen fluorophore.
-
Record the fluorescence emission spectrum for each prepared solution, ensuring that the measurement parameters (e.g., slit widths, integration time) are kept constant.
-
Record the fluorescence intensity at the emission maximum for each sample.
-
-
Data Analysis (Stern-Volmer Plot):
-
The relationship between fluorescence intensity and quencher concentration is described by the Stern-Volmer equation: F0 / F = 1 + KSV[Q] where:
-
F0 is the fluorescence intensity in the absence of the quencher (this compound).
-
F is the fluorescence intensity at a given this compound concentration [Q].
-
KSV is the Stern-Volmer quenching constant.
-
-
Plot F0/F on the y-axis versus the concentration of this compound ([Q]) on the x-axis.
-
Perform a linear regression on the data. The slope of the resulting line will be the Stern-Volmer constant, KSV.
-
Protocol 2: Determination of the Bimolecular Quenching Constant (kq)
This protocol requires knowledge of the fluorescence lifetime of the fluorophore in the absence of the quencher.
Materials:
-
Data from Protocol 1 (KSV value)
-
Fluorescence lifetime of the fluorophore in the absence of this compound (τ0). This is typically determined using time-resolved fluorescence spectroscopy.
Procedure:
-
Relate KSV to kq:
-
The Stern-Volmer constant is related to the bimolecular quenching constant (kq) and the fluorescence lifetime in the absence of the quencher (τ0) by the following equation: KSV = kqτ0
-
-
Calculate kq:
-
Rearrange the equation to solve for kq: kq = KSV / τ0
-
The value of kq provides a measure of the efficiency of the quenching process.
-
Visualizations
Caption: Jablonski diagram illustrating fluorescence quenching.
References
- 1. journals.umz.ac.ir [journals.umz.ac.ir]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Universal quenching of common fluorescent probes by water and alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. chemfiz.home.amu.edu.pl [chemfiz.home.amu.edu.pl]
- 6. edinst.com [edinst.com]
Application Notes and Protocols: Preparation and Use of Grignard Reagents in the Presence of Propanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Grignard reagents (R-Mg-X) are powerful nucleophiles and strong bases, making them indispensable tools in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] However, their high reactivity also presents significant limitations. A major challenge is their incompatibility with protic functional groups, such as the hydroxyl group (-OH) found in alcohols like propanol.[4][5] This document provides a detailed overview of the challenges associated with using Grignard reagents in the presence of this compound, and outlines the standard protocols for overcoming these challenges through the use of protecting groups.
Core Challenge: Incompatibility of Grignard Reagents with this compound
Grignard reagents are highly basic and will readily react with acidic protons, such as the one on the hydroxyl group of this compound.[4][5][6] This is an acid-base reaction that is faster than the desired nucleophilic attack on a carbonyl or other electrophile.[7] The Grignard reagent is consumed (quenched) to form an alkane, while the alcohol is converted to a magnesium alkoxide.[8] Consequently, preparing a Grignard reagent in this compound as a solvent, or in the presence of unprotected hydroxyl groups, is not a viable strategy as the reagent will be destroyed.[1][6]
The fundamental incompatibility is illustrated in the reaction diagram below:
Figure 1: The quenching of a Grignard reagent by this compound.
Standard Protocol: The Protecting Group Strategy
To perform a Grignard reaction on a molecule containing a hydroxyl group, or in a system where an alcohol's presence is unavoidable, a three-step protection-reaction-deprotection strategy is employed.[9][10]
-
Protection: The hydroxyl group is temporarily converted into an ether or another functional group that is inert to the Grignard reagent.[11][12]
-
Grignard Reaction: The Grignard reagent is then formed and/or reacted with the desired electrophile.
-
Deprotection: The protecting group is removed to regenerate the original hydroxyl group.[10]
The overall workflow is depicted below:
Figure 2: Workflow for a Grignard reaction using a protecting group strategy.
Common Protecting Groups for Alcohols
The choice of protecting group is critical and depends on the overall synthetic strategy, including the stability of the protecting group to other reaction conditions and the ease of its removal. Silyl ethers are among the most common and versatile protecting groups for alcohols.[12][13]
| Protecting Group | Abbreviation | Protection Reagent | Typical Conditions for Protection | Deprotection Reagent(s) |
| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl) | Triethylamine (Et₃N) or Imidazole | Aqueous acid (e.g., HCl) or Fluoride source (e.g., TBAF) |
| tert-Butyldimethylsilyl | TBDMS or TBS | tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole in DMF | Fluoride source (e.g., TBAF) or strong acid |
| Tetrahydropyranyl | THP | Dihydropyran (DHP) | Catalytic acid (e.g., PTSA) | Aqueous acid (e.g., HCl, PTSA) |
| Benzyl | Bn | Benzyl bromide (BnBr) | Strong base (e.g., NaH) | Catalytic hydrogenation (H₂, Pd/C) |
Experimental Protocols
Protocol 1: Protection of a Hydroxyl Group as a TBDMS Ether
This protocol describes the protection of a primary alcohol, such as 1-propanol, as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
1-Propanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-propanol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDMSCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude TBDMS-protected this compound.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Deprotection of a TBDMS Ether
This protocol describes the removal of the TBDMS protecting group to regenerate the alcohol.
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add TBAF solution (1.2 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography if necessary.
Advanced Topic: Chelation-Controlled Grignard Reactions
While Grignard reagents are quenched by hydroxyl groups, in certain substrates, the resulting magnesium alkoxide can act as a directing group. This is known as chelation control.[14] After the initial deprotonation of the alcohol by one equivalent of the Grignard reagent, the magnesium can coordinate with a nearby carbonyl oxygen, forming a rigid cyclic intermediate.[15] This chelation can lock the conformation of the molecule, directing the nucleophilic attack of a second equivalent of the Grignard reagent to a specific face of the carbonyl.[15][16]
Figure 3: Logical flow of a chelation-controlled Grignard addition.
This strategy does not involve preparing the Grignard reagent in the presence of the alcohol but rather leverages the hydroxyl group's presence on the substrate to control stereoselectivity.[15] It is an important consideration in the synthesis of complex molecules like nucleosides and polyketides.
Direct preparation of Grignard reagents in the presence of this compound is fundamentally unfeasible due to the rapid acid-base reaction that quenches the reagent. The standard and robust method for conducting Grignard reactions on substrates bearing hydroxyl groups is to employ a protection-deprotection strategy. The selection of an appropriate protecting group, such as a silyl ether, is crucial for the success of the synthetic route. While advanced concepts like chelation control utilize the presence of a hydroxyl group to direct reactivity, they still rely on the initial deprotonation of the alcohol and do not circumvent the fundamental incompatibility of Grignard reagents with protic protons during their formation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]
- 3. leah4sci.com [leah4sci.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Grignard_reaction [chemeurope.com]
- 6. varsitytutors.com [varsitytutors.com]
- 7. m.youtube.com [m.youtube.com]
- 8. How do Grignard Reagents React with Alcohols [unacademy.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 14. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 15. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Propanol Removal from Reaction Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of propanol from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing this compound from a reaction mixture?
A1: The most common methods for removing this compound include:
-
Distillation: This technique separates liquids based on differences in their boiling points. It is effective for separating this compound from less volatile or non-volatile components.[1][2]
-
Liquid-Liquid Extraction: This method, also known as solvent extraction, separates compounds based on their relative solubilities in two immiscible liquids.[3][4]
-
Drying Agents: Anhydrous inorganic salts are used to remove residual water from organic solvents like this compound.[5][6][7]
-
Rotary Evaporation: This technique is used for the rapid removal of volatile solvents like this compound under reduced pressure.[3][8][9]
-
Chromatography: Techniques like gas chromatography (GC) can be used for the separation and analysis of this compound from other volatile components.[10][11][12]
Q2: How do I choose the best method for my specific application?
A2: The choice of method depends on several factors:
-
Properties of your compound of interest: Is it thermally stable? What is its boiling point and solubility?
-
Other components in the mixture: What are their boiling points and solubilities?
-
The desired purity of your final product.
-
The scale of your reaction.
-
Available equipment.
Q3: What is the difference between n-propanol and isothis compound, and does it affect the removal process?
A3: n-propanol and isothis compound are isomers with the same chemical formula (C₃H₈O) but different structures. Their physical properties, such as boiling points, differ, which is a key consideration for separation by distillation.
| Property | n-Propanol | Isothis compound |
| Boiling Point | 97.2°C | 82.5°C |
| Structure | CH₃CH₂CH₂OH | CH₃CH(OH)CH₃ |
This difference in boiling points makes fractional distillation a viable method for separating the two isomers from each other or from other components.
Troubleshooting Guides
Distillation
Problem: The separation of this compound from water is inefficient.
-
Cause: this compound and water can form an azeotrope, a mixture with a constant boiling point, which makes complete separation by simple distillation difficult. n-Propanol forms an azeotrope with water at 87°C (containing 28% water), and isothis compound forms one at 80.3°C (containing 12.6% water).
-
Solution:
-
Azeotropic Distillation: Introduce a third component (entrainer), such as benzene or cyclohexane, to form a new, lower-boiling azeotrope with one of the original components, allowing for separation.
-
Extractive Distillation: Add a high-boiling solvent that alters the relative volatility of this compound and water, facilitating their separation.
-
Drying Agents: After initial distillation, use a suitable drying agent to remove residual water.[7][13]
-
Problem: Bumping or uneven boiling occurs during distillation.
-
Cause: The liquid is superheating and then boiling violently.
-
Solution:
-
Add boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.[1]
-
Ensure even heating by using a heating mantle and stirring the mixture.
-
Problem: The temperature reading on the thermometer is fluctuating.
-
Cause: The thermometer bulb is not correctly positioned.
-
Solution: Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head. This placement ensures the thermometer accurately measures the temperature of the vapor that is distilling.
Liquid-Liquid Extraction
Problem: An emulsion forms between the aqueous and organic layers.
-
Cause: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, where small droplets of one liquid are dispersed in the other.[14][15][16]
-
Solution:
-
Gentle Mixing: Gently invert the separatory funnel several times instead of shaking it vigorously.[14]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous layer, which can help break the emulsion.[15]
-
Filtration: In some cases, filtering the mixture through a bed of Celite or glass wool can help break the emulsion.
-
Patience: Allowing the mixture to stand for an extended period can sometimes lead to the separation of the layers.
-
Problem: I am unsure which layer is the organic layer and which is the aqueous layer.
-
Cause: The relative densities of the two solvents determine their positions in the separatory funnel.
-
Solution:
-
Check Densities: Look up the densities of your organic solvent and the aqueous solution. The denser layer will be at the bottom. Water has a density of approximately 1 g/mL.
-
Water Drop Test: Add a few drops of water to the separatory funnel. The layer that the water drops join is the aqueous layer.
-
Use of Drying Agents
Problem: The organic layer is still wet after adding a drying agent.
-
Cause: An insufficient amount of drying agent was used, or the drying agent is not efficient enough.
-
Solution:
-
Add More Drying Agent: Add more of the drying agent until it no longer clumps together and flows freely in the solvent. This indicates that all the water has been absorbed.
-
Choose a More Efficient Drying Agent: Different drying agents have different capacities and efficiencies. For alcohols, anhydrous magnesium sulfate or calcium sulfate are generally effective.[5][6] Molecular sieves (3Å or 4Å) are also highly effective for drying alcohols.[13][17]
-
Problem: The product is contaminated with the drying agent.
-
Cause: The drying agent was not properly removed.
-
Solution:
-
Decantation: Carefully pour the dried liquid away from the solid drying agent.
-
Gravity Filtration: Pass the dried liquid through a fluted filter paper to remove the solid drying agent.
-
Data Presentation
Table 1: Physical Properties of this compound Isomers
| Property | n-Propanol | Isothis compound | Reference(s) |
| Boiling Point (°C) | 97.2 | 82.5 | [18] |
| Density (g/mL at 20°C) | 0.803 | 0.785 | [18] |
| Solubility in Water | Miscible | Miscible | [18] |
| Azeotrope with Water (% water) | 28% | 12.6% | |
| Azeotrope Boiling Point (°C) | 87 | 80.3 |
Table 2: Efficiency of Common Drying Agents for Alcohols
| Drying Agent | Capacity (g H₂O / g agent) | Efficiency (Residual H₂O) | Suitability for Alcohols | Reference(s) |
| Anhydrous Magnesium Sulfate (MgSO₄) | High | Low | Good | [5] |
| Anhydrous Calcium Sulfate (CaSO₄) | Low | Very Low | Good | [5] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Very High | High | Moderate | [5] |
| Anhydrous Potassium Carbonate (K₂CO₃) | Moderate | Moderate | Good (for neutral/basic alcohols) | [6] |
| Molecular Sieves (3Å or 4Å) | Moderate | Very Low | Excellent | [13][17] |
| Calcium Oxide (CaO) | High | Moderate | Good | [13] |
Table 3: Distribution Coefficients (D) for this compound in Water-Organic Solvent Systems
| This compound Isomer | Organic Solvent | Distribution Coefficient (D) | Reference(s) |
| n-Propanol | 1-Heptanol | Varies with concentration | [19] |
| n-Propanol | 1-Octanol | Varies with concentration | [19] |
| n-Propanol | 1-Nonanol | Varies with concentration | [19] |
| n-Propanol | 1-Decanol | Varies with concentration | [19] |
| 2-Propanol (Isothis compound) | 1-Pentanol | Varies with concentration | [19] |
| 2-Propanol (Isothis compound) | 1-Hexanol | Varies with concentration | [19] |
| 2-Propanol (Isothis compound) | 1-Heptanol | Varies with concentration | [19] |
Note: The distribution coefficient (D) is the ratio of the concentration of this compound in the organic phase to its concentration in the aqueous phase at equilibrium. Higher values indicate a greater preference for the organic phase.
Experimental Protocols
Protocol 1: Simple Distillation of this compound
Objective: To separate this compound from a non-volatile impurity.
Materials:
-
Reaction mixture containing this compound
-
Round-bottom flask
-
Heating mantle
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flask
-
Boiling chips or magnetic stir bar
-
Clamps and stand
Procedure:
-
Assemble the simple distillation apparatus.
-
Add the reaction mixture to the round-bottom flask, filling it to no more than two-thirds of its volume.
-
Add a few boiling chips or a magnetic stir bar to the flask.
-
Begin circulating cold water through the condenser.
-
Turn on the heating mantle and slowly heat the mixture.
-
Record the temperature at which the first drop of distillate is collected. This is the boiling point of the liquid.
-
Collect the distillate in the receiving flask until the temperature begins to drop or rise significantly, indicating that the this compound has been removed.
-
Turn off the heat and allow the apparatus to cool before disassembling.
Protocol 2: Liquid-Liquid Extraction of this compound from an Aqueous Mixture
Objective: To transfer this compound from an aqueous phase to an organic phase.
Materials:
-
Aqueous reaction mixture containing this compound
-
Immiscible organic solvent (e.g., diethyl ether, ethyl acetate)
-
Separatory funnel
-
Ring stand and clamp
-
Beakers or Erlenmeyer flasks
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Ensure the stopcock of the separatory funnel is closed and place it in a ring stand.
-
Pour the aqueous reaction mixture into the separatory funnel.
-
Add an equal volume of the immiscible organic solvent to the separatory funnel.
-
Stopper the funnel and gently invert it several times to mix the layers, periodically venting the funnel by opening the stopcock while it is inverted to release any pressure buildup.
-
Place the funnel back in the ring stand and allow the layers to separate completely.
-
Remove the stopper and drain the lower layer into a clean flask.
-
Pour the upper layer out through the top of the funnel into a separate clean flask.
-
Repeat the extraction of the aqueous layer with fresh organic solvent to maximize the recovery of this compound.
-
Combine the organic extracts and dry them over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Remove the drying agent by decantation or gravity filtration.
-
The this compound is now in the organic solvent, which can be removed by distillation or rotary evaporation.
Visualizations
Caption: Workflow for Simple Distillation of this compound.
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Caption: Workflow for Drying a this compound Solution.
References
- 1. Chemistry 102 - Experiment 5 [home.miracosta.edu]
- 2. Simple and Fractional Distillation [cs.gordon.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 5. scribd.com [scribd.com]
- 6. Drying solvents and Drying agents [delloyd.50megs.com]
- 7. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 8. Home Page [home.sandiego.edu]
- 9. acrossinternational.com [acrossinternational.com]
- 10. This compound-2-ol Determination by gas chromatography (Type IV) | OIV [oiv.int]
- 11. GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 12. odinity.com [odinity.com]
- 13. Purification of 1-Propanol - Chempedia - LookChem [lookchem.com]
- 14. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 17. rubingroup.org [rubingroup.org]
- 18. organicchemistrydata.org [organicchemistrydata.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Breaking the Propanol-Water Azeotrope
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the separation of propanol-water azeotropes.
Frequently Asked Questions (FAQs)
Q1: What is a this compound-water azeotrope?
An azeotrope is a mixture of two or more liquids whose vapor has the same composition as the liquid when it boils.[1] This means that the mixture boils at a constant temperature without a change in concentration. The this compound-water azeotrope is a minimum-boiling azeotrope, meaning its boiling point is lower than that of either pure this compound or pure water.[1][2]
-
n-Propanol and Water: Forms an azeotrope at approximately 72% n-propanol by mass, boiling at about 87-88°C.[1][2]
-
Isothis compound (2-Propanol) and Water: Forms an azeotrope at approximately 87.8% isothis compound by weight, boiling at about 80.3°C.[3][4]
Q2: Why can't the this compound-water azeotrope be separated by simple distillation?
In simple distillation, separation is achieved because the vapor phase is richer in the more volatile component. However, at the azeotropic point, the liquid and vapor phases have the same composition.[5] This results in a relative volatility of 1.0, making further separation by conventional distillation impossible as no enrichment occurs.[6]
Q3: What are the primary methods to break the this compound-water azeotrope?
The most common industrial methods involve altering the properties of the mixture to eliminate the azeotrope:
-
Azeotropic Distillation: An entrainer is added to form a new, lower-boiling heterogeneous azeotrope with water and/or this compound. This new azeotrope is distilled off and, upon cooling, separates into two liquid phases, which can be separated in a decanter.[7][8][9]
-
Extractive Distillation: A high-boiling, miscible solvent (entrainer) is added to the mixture. This solvent alters the relative volatility of this compound and water, allowing for their separation in a distillation column.[4][6]
-
Pressure-Swing Distillation: This method uses two distillation columns operating at different pressures. Since the azeotropic composition is pressure-dependent, a mixture that is azeotropic in the first column can be separated in the second column.[8][10][11]
-
Salting-Out: An inorganic salt is dissolved into the mixture, which typically increases the relative volatility of the alcohol, making separation by distillation easier.[12][13]
Troubleshooting Guides
Issue: My extractive distillation is not achieving the desired purity of this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent-to-Feed Ratio | The amount of extractive agent is crucial. Typically, a ratio of 1:1 to 2:1 (agent to feed) is required.[6] Insufficient agent will not alter the relative volatility enough. Increase the solvent flow rate incrementally and monitor the distillate composition. |
| Improper Feed Plate Location | The this compound-water feed should be introduced at an appropriate point in the middle of the column, while the extractive agent is added near the top.[6] Verify the feed locations based on your column's design and simulation data. |
| Inefficient Solvent Recovery | If the recovered solvent contains too much water or this compound, its effectiveness will be reduced upon recycling. Check the performance of the solvent recovery column (reboiler duty, reflux ratio) to ensure high-purity solvent is being returned. |
| Wrong Solvent Choice | The chosen solvent may not be effective enough. A good solvent should significantly enhance the relative volatility and not form any new azeotropes with the components.[6] Consult literature for effective solvents for your specific this compound isomer. |
Issue: In azeotropic distillation, I'm seeing poor phase separation in the decanter.
| Possible Cause | Troubleshooting Step |
| Insufficient Cooling | The condensed ternary azeotrope must be cooled sufficiently to induce phase separation. Ensure your condenser and any subsequent coolers are operating at the target temperature. |
| Incorrect Entrainer | The selected entrainer may not form a heterogeneous azeotrope. For example, benzene and cyclohexane are commonly used for alcohol dehydration because they form two liquid phases upon condensation with water.[7][10] Verify that your entrainer has low miscibility with water. |
| Entrainer Loss | If entrainer is being lost in the product streams, its concentration in the distillation column will decrease, affecting the formation of the ternary azeotrope. Check the water-rich and this compound-rich product streams for entrainer content and adjust the decanter interface level or recovery column operation. |
Issue: My pressure-swing distillation system is consuming too much energy.
| Possible Cause | Troubleshooting Step |
| Suboptimal Operating Pressures | The efficiency of pressure-swing distillation depends on a significant shift in azeotropic composition with pressure.[11][14] The pressure difference between the two columns should be maximized within operational limits. Analyze the vapor-liquid equilibrium (VLE) data to confirm the optimal high and low pressures. |
| High Recycle Rate | Large recycle streams between the two columns lead to high energy consumption. This can be caused by not operating the columns close enough to their respective azeotropic points in the distillate. Adjust the reflux ratios and reboiler duties to optimize the separation in each column. |
| Lack of Heat Integration | The high-pressure column's condenser can often be used to reboil the low-pressure column, significantly reducing utility costs.[11] Investigate the feasibility of heat integration in your setup. |
Data Presentation
Table 1: this compound-Water Azeotrope Characteristics (at Atmospheric Pressure)
| Component | Azeotrope Composition (wt% this compound) | Boiling Point (°C) |
| n-Propanol | ~72% | 87-88[1][2] |
| Isothis compound | 87.8% | 80.3 - 80.4[3][4] |
Table 2: Examples of Entrainers for Extractive & Azeotropic Distillation
| Distillation Type | This compound Isomer | Entrainer/Solvent | Effect | Reference |
| Extractive | n-Propanol | n-Butyl Acetate | Increases relative volatility to 2.2 | [6] |
| Extractive | Isothis compound | Polyethylene Glycol | Effective at separating isothis compound from water | [6] |
| Extractive | Isothis compound | Propylene Glycol | Suitable as a new solvent for dehydration | [4] |
| Extractive | Isothis compound | Ionic Liquid ([EMIM][OAc]) | Dramatically enhances relative volatility | [3] |
| Azeotropic | n-Propanol | Cyclohexane | Forms a heterogeneous ternary azeotrope | [15][16] |
| Azeotropic | Isothis compound | Isooctane | Forms a heterogeneous ternary azeotrope | [7][17] |
| Azeotropic | Isothis compound | Di-isopropyl Ether | Breaks the azeotrope | [8] |
Experimental Protocols
Protocol 1: Azeotropic Distillation of n-Propanol-Water using Cyclohexane
This protocol describes a lab-scale batch azeotropic distillation to separate an n-propanol-water mixture.
1. Materials and Equipment:
-
n-Propanol/water mixture (at or near azeotropic concentration)
-
Cyclohexane (entrainer)
-
Distillation flask, packed column, condenser, and collection flask
-
Dean-Stark trap or similar decanter for phase separation
-
Heating mantle and magnetic stirrer
-
Thermometers/temperature probes
2. Procedure:
-
Assemble the distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Charge the distillation flask with the n-propanol-water mixture and a few boiling chips or a magnetic stir bar.
-
Add cyclohexane to the flask. The amount should be sufficient to form the ternary azeotrope.
-
Begin heating the flask. The mixture will start to boil at a temperature below the boiling point of the binary azeotrope (the ternary n-propanol/water/cyclohexane azeotrope boils at a lower temperature).[15]
-
Vapors will rise through the column, condense, and collect in the decanter.
-
The condensate will separate into two phases: an upper organic layer (rich in cyclohexane) and a lower aqueous layer.[15][16]
-
Set the decanter to continuously return the organic layer to the distillation column while drawing off the aqueous layer.
-
Continue the distillation. The overhead temperature will remain constant as the ternary azeotrope is removed. Water is selectively removed from the system via the decanter's aqueous phase draw-off.
-
Once all the water is removed, the temperature at the top of the column will rise.
-
Stop the distillation. The remaining liquid in the distillation flask will be nearly pure n-propanol, which can be further purified by a final simple distillation if needed.
References
- 1. labsup.net [labsup.net]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. physicsforums.com [physicsforums.com]
- 6. US5085739A - Separation of the propyl alcohols from water by azeotropic or extractive distillation - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. kochmodular.com [kochmodular.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 11. famt.ac.in [famt.ac.in]
- 12. mdpi.com [mdpi.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. youtube.com [youtube.com]
- 15. moodle2.units.it [moodle2.units.it]
- 16. pubs.acs.org [pubs.acs.org]
- 17. [PDF] Separation of the Mixture 2-Propanol + Water by Heterogeneous Azeotropic Distillation with Isooctane as an Entrainer | Semantic Scholar [semanticscholar.org]
managing unexpected side reactions with propanol as a solvent
Welcome to the technical support center for propanol solvents. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing unexpected side reactions when using 1-propanol and 2-propanol (isothis compound) as solvents in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of unexpected side reactions observed with this compound solvents?
A1: this compound solvents, while versatile, can participate in several unexpected side reactions, primarily due to the presence of the hydroxyl group and potential impurities. Common reactions include:
-
Etherification: Propanols can react with acidic catalysts or alkyl halides to form ethers. This is more prevalent at elevated temperatures.
-
Esterification: In the presence of acidic catalysts, propanols can react with carboxylic acids or acid anhydrides to form esters.
-
Oxidation: Propanols can be oxidized to aldehydes (from 1-propanol) or ketones (from 2-propanol). This can be initiated by oxidizing agents present in the reaction mixture or by exposure to air and light, especially in the presence of sensitizers.
-
Dehydration: At high temperatures and in the presence of strong acids, this compound can undergo dehydration to form propene.
-
Reactions with Strong Bases: Propanols can be deprotonated by strong bases to form alkoxides, which are highly reactive and can initiate further reactions.
Q2: How can I minimize the risk of these side reactions?
A2: To minimize side reactions, consider the following preventative measures:
-
Use High-Purity Solvents: Always use anhydrous, high-purity this compound to minimize impurities like water and peroxides, which can catalyze or participate in side reactions.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Control Temperature: Maintain strict control over the reaction temperature, as many side reactions are accelerated at higher temperatures.
-
pH Control: Carefully manage the pH of your reaction mixture to avoid strongly acidic or basic conditions that can promote side reactions unless required by the primary reaction.
-
Light Protection: Store this compound and conduct reactions in amber-colored glassware or protect the reaction vessel from light to prevent photo-initiated reactions.
Q3: What are the key differences in reactivity between 1-propanol and 2-propanol?
A3: The primary difference lies in their structure. 1-propanol is a primary alcohol, while 2-propanol is a secondary alcohol. This leads to differences in their oxidation products (aldehyde vs. ketone) and steric hindrance, which can affect the rate and feasibility of certain reactions. 2-propanol is generally more prone to oxidation to form acetone.
Troubleshooting Guides
Issue 1: Unexpected Peak in Chromatogram/Mass Spectrum
You observe an unexpected peak in your analytical data (e.g., HPLC, GC, LC-MS) that does not correspond to your starting materials or expected product.
-
Possible Cause 1: Ether or Ester Formation.
-
Troubleshooting Steps:
-
Review your reaction conditions. Were acidic catalysts or high temperatures used?
-
Analyze the unexpected peak's mass. Does it correspond to the molecular weight of a potential ether or ester byproduct?
-
Recommendation: Neutralize any acidic components before workup. Consider running the reaction at a lower temperature or using a less acidic catalyst.
-
-
-
Possible Cause 2: Oxidation of this compound.
-
Troubleshooting Steps:
-
Check the mass of the impurity. Does it match propanal (from 1-propanol) or acetone (from 2-propanol)?
-
Were any oxidizing agents present? Was the reaction exposed to air for an extended period?
-
Recommendation: Degas the solvent before use and run the reaction under an inert atmosphere. Ensure all reagents are free from peroxide impurities.
-
-
Issue 2: Low Product Yield and Formation of Tar-like Substances
Your reaction results in a lower-than-expected yield of the desired product, accompanied by the formation of dark, insoluble materials.
-
Possible Cause: Dehydration and Polymerization.
-
Troubleshooting Steps:
-
Examine the reaction temperature and catalyst. High temperatures and strong acids can lead to the dehydration of this compound to propene, which can then polymerize.
-
Recommendation: Reduce the reaction temperature. Use a milder acid catalyst or a lower concentration of the acid. Consider an alternative solvent if high temperatures are unavoidable.
-
-
Quantitative Data Summary
The following table summarizes the key physical and reactive properties of 1-propanol and 2-propanol that are relevant to their potential for side reactions.
| Property | 1-Propanol | 2-Propanol (Isothis compound) | Significance for Side Reactions |
| Formula | CH₃CH₂CH₂OH | (CH₃)₂CHOH | Structural differences affect reactivity and steric hindrance. |
| Boiling Point | 97 °C | 82.6 °C | Lower boiling point of 2-propanol may require more stringent temperature control. |
| Oxidation Product | Propanal (Aldehyde) | Acetone (Ketone) | The type of potential impurity depends on the this compound isomer used. |
| Acidity (pKa) | ~16 | ~17 | Both are weakly acidic but can be deprotonated by strong bases. |
| CAS Number | 71-23-8 | 67-63-0 | For accurate identification and safety data sheet reference. |
Experimental Protocols
Protocol 1: Detection and Quenching of Peroxides in this compound
This protocol describes a method to test for and remove peroxide impurities from this compound solvents, which can initiate unwanted oxidation reactions.
Materials:
-
This compound solvent to be tested
-
Potassium iodide (KI) solution (10% w/v in deionized water)
-
Starch solution (1% w/v, freshly prepared)
-
Acetic acid (glacial)
-
Sodium thiosulfate or Sodium sulfite
-
Separatory funnel
-
Nitrogen or Argon gas source
Procedure:
-
Detection:
-
In a clean glass test tube, add 1 mL of the this compound solvent.
-
Add 1 mL of the 10% KI solution and 0.5 mL of glacial acetic acid.
-
Mix the solution thoroughly.
-
The development of a yellow to brown color indicates the presence of peroxides. For a more sensitive test, add a few drops of the starch solution; a blue-black color confirms the presence of peroxides.
-
-
Quenching (Removal):
-
If peroxides are detected, transfer the bulk solvent to a separatory funnel.
-
Prepare a fresh solution of 5-10% (w/v) sodium thiosulfate or sodium sulfite.
-
Add the quenching solution to the separatory funnel (approximately 1/10th of the solvent volume).
-
Shake the funnel vigorously for 5 minutes, periodically venting to release any pressure.
-
Allow the layers to separate and discard the aqueous (lower) layer.
-
Wash the this compound with deionized water to remove any remaining salts.
-
Dry the this compound over an appropriate drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Distill the this compound under an inert atmosphere for highly sensitive applications.
-
Store the purified solvent over molecular sieves and under an inert atmosphere.
-
Visualizations
Caption: Logical flow of a chemical reaction, highlighting potential solvent participation.
Caption: Troubleshooting workflow for identifying and resolving unexpected side reactions.
strategies to improve yield in propanol-based esterification reactions
Welcome to the technical support center for propanol-based esterification reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments, providing potential causes and solutions.
Problem: Low or No Ester Yield
-
Possible Cause 1: Reaction has not reached equilibrium or the reaction rate is too slow.
-
Solution: Increase the reaction temperature. For the esterification of propionic acid with n-propanol using a sulfuric acid catalyst, increasing the temperature from 50°C to 70°C has been shown to increase the conversion rate.[1] Ensure the reaction is heated under reflux to prevent the loss of volatile reactants and products.[2] Also, verify that an appropriate acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is being used to lower the activation energy and increase the reaction rate.[2][3][4]
-
-
Possible Cause 2: The reversible nature of the reaction is limiting product formation.
-
Solution: Esterification is a reversible reaction that produces water as a byproduct.[3][5] The accumulation of water can shift the equilibrium back towards the reactants, reducing the ester yield.[5][6] To drive the reaction forward, employ methods to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent, or utilizing techniques like membrane pervaporation.[3][5][7]
-
-
Possible Cause 3: Incorrect molar ratio of reactants.
-
Solution: The molar ratio of the alcohol to the carboxylic acid can significantly impact the reaction yield. Using an excess of one of the reactants, typically the less expensive one, can shift the equilibrium towards the products.[3][8] For the reaction of propanoic acid with 1-propanol, increasing the acid/alcohol molar ratio has been shown to increase the rate and yield of the esterification.[9][10][11] For instance, a maximum yield of 96.9% for n-propyl propanoate was achieved with a propanoic acid to 1-propanol molar ratio of 1:10.[9][10]
-
Problem: Difficulty in Product Isolation and Purification
-
Possible Cause 1: The ester is soluble in the aqueous layer during workup.
-
Solution: If the ester has some water solubility, it can be lost during the aqueous wash steps. To minimize this, use a saturated sodium chloride solution (brine) for washing, which will decrease the solubility of the ester in the aqueous layer.
-
-
Possible Cause 2: Incomplete removal of the acid catalyst.
-
Solution: The acid catalyst must be neutralized before distillation to prevent the reverse reaction (hydrolysis) from occurring. Wash the organic layer with a weak base, such as a saturated sodium bicarbonate solution, until the effervescence of carbon dioxide ceases.[2]
-
-
Possible Cause 3: Similar boiling points of the ester and unreacted alcohol.
-
Solution: If the boiling points are close, simple distillation may not be effective. Consider using fractional distillation for a more efficient separation. Alternatively, ensure the reaction goes to completion or that the excess alcohol is completely removed during the workup to simplify the final purification.
-
Frequently Asked Questions (FAQs)
Q1: Why is water removal so critical in this compound-based esterification?
A1: Esterification is an equilibrium reaction where a carboxylic acid reacts with an alcohol to form an ester and water.[3][5] The presence of water, a byproduct, can drive the reaction in reverse through hydrolysis, thus lowering the yield of the desired ester.[5] By continuously removing water as it forms, the equilibrium is shifted towards the product side, in accordance with Le Chatelier's principle, leading to a higher reaction yield.[3][5][12]
Q2: What are the most common methods for water removal?
A2: The most common techniques for water removal in esterification reactions include:
-
Azeotropic Distillation with a Dean-Stark Apparatus: This method uses a water-immiscible solvent, such as toluene, to form a low-boiling azeotrope with water, which is then distilled off and collected in the Dean-Stark trap.[3][5]
-
Use of Dehydrating Agents: Chemical agents that absorb or react with water, such as anhydrous magnesium sulfate or molecular sieves, can be added directly to the reaction mixture.[5][13]
-
Membrane Pervaporation: This technique employs a semipermeable membrane that selectively allows water to pass through, effectively removing it from the reaction mixture.[5][7]
Q3: How does the choice of catalyst affect the reaction?
A3: The catalyst plays a crucial role in increasing the rate of the esterification reaction.[2] Strong mineral acids like sulfuric acid and hydrochloric acid are commonly used as homogeneous catalysts.[3][4] The concentration of the catalyst also influences the reaction rate; for the esterification of propionic acid with n-propanol, increasing the sulfuric acid catalyst loading from 1 wt% to 3 wt% was found to increase the conversion.[1] Heterogeneous catalysts, such as ion-exchange resins, can also be used and offer the advantage of easier separation from the reaction mixture.[14]
Q4: What is the optimal temperature for this compound-based esterification?
A4: The optimal temperature depends on the specific reactants and catalyst used. Generally, increasing the reaction temperature increases the reaction rate.[1][10] For the esterification of propionic acid with n-propanol catalyzed by sulfuric acid, experiments were conducted at temperatures between 50°C and 70°C.[1] A study on the esterification of propanoic acid with 1-propanol achieved a maximum yield of 96.9% at 65°C.[9][10] However, the temperature should not exceed the boiling points of the reactants or products to avoid their loss, making reflux conditions essential.[2]
Data Presentation
Table 1: Effect of Reaction Conditions on the Esterification of Propionic Acid and n-Propanol
| Parameter | Condition | Effect on Conversion/Yield | Reference |
| Temperature | 50°C - 70°C | Increased conversion with increasing temperature. | [1] |
| Catalyst Loading (H₂SO₄) | 1 wt% - 3 wt% | Increased conversion with increasing catalyst loading. | [1] |
| Molar Ratio (Propionic Acid:n-Propanol) | 0.5 - 1.5 | Decreased conversion with increasing molar ratio (in this specific study). | [1] |
| Molar Ratio (Propanoic Acid:1-Propanol) | 1:2.5, 1:5, 1:10 | Increased rate and yield with increasing excess of 1-propanol. | [9][10][11] |
| Optimal Conditions for n-propyl propanoate | 65°C, 1:10 molar ratio (acid:alcohol), H₂SO₄ catalyst | 96.9% yield after 210 minutes. | [9][10] |
Experimental Protocols
Protocol 1: Fischer Esterification of a Carboxylic Acid with this compound using a Dean-Stark Apparatus
Materials:
-
Carboxylic acid
-
This compound (n-propanol or isothis compound)
-
Concentrated sulfuric acid (catalyst)
-
Toluene (or another suitable water-immiscible solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Setup: Assemble the round-bottom flask, Dean-Stark trap, and reflux condenser. Ensure all glassware is thoroughly dry.
-
Charging Reactants: To the round-bottom flask, add the carboxylic acid, this compound (in desired molar excess), toluene, and a magnetic stir bar.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.
-
Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. As the vapor condenses, the water, being denser than toluene, will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.
-
Monitoring: Continue the reaction until no more water is collected in the Dean-Stark trap, indicating the reaction is complete.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious of pressure buildup due to CO₂ evolution. Repeat until no more gas is evolved.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the toluene and any excess this compound by distillation. The final ester product can be further purified by distillation.
Visualizations
Caption: Experimental workflow for this compound-based esterification using a Dean-Stark apparatus.
Caption: Troubleshooting logic for addressing low yield in this compound esterification.
References
- 1. jetir.org [jetir.org]
- 2. scienceready.com.au [scienceready.com.au]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. technoarete.org [technoarete.org]
- 5. benchchem.com [benchchem.com]
- 6. homework.study.com [homework.study.com]
- 7. US5976324A - Removal of water from reaction mixtures - Google Patents [patents.google.com]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. brainly.com [brainly.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Water Content in Anhydrous Propanol
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing water content in anhydrous propanol, a critical requirement for moisture-sensitive reactions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use anhydrous this compound in certain reactions?
A1: Many organometallic reactions, such as Grignard reactions, are highly sensitive to water. Grignard reagents, for example, are strong bases and will react with even trace amounts of water in an acid-base reaction.[1][2][3] This reaction consumes the Grignard reagent, reducing the yield of the desired product and forming an alkane.[1][3] To ensure the success and efficiency of such reactions, all components, including the solvent and glassware, must be "bone-dry."[1][4]
Q2: What are the common methods for drying this compound?
A2: Common methods for drying this compound include:
-
Azeotropic Distillation: this compound forms a minimum boiling azeotrope with water, meaning they cannot be completely separated by simple distillation.[5][6] However, azeotropic distillation, sometimes using a third component (entrainer) like benzene, can be used to remove water.[5][7]
-
Molecular Sieves: Using molecular sieves (typically 3Å or 4Å) is a highly effective and safe method for removing water from this compound.[7][8] For alcohols, 3Å sieves are often preferred as they selectively adsorb water molecules.[8]
-
Chemical Drying Agents: Agents like calcium oxide (CaO), calcium hydride (CaH₂), and potassium carbonate (K₂CO₃) can be used to remove water, often followed by distillation.[7][9]
Q3: How can I accurately measure the water content in my this compound?
A3: The most widely accepted and accurate method for determining trace amounts of water in solvents like this compound is the Karl Fischer titration.[10] This method can be performed using either volumetric or coulometric titration, with the latter being particularly suitable for very low water concentrations (<0.1%).[11]
Q4: What is the best way to store anhydrous this compound to prevent water contamination?
A4: To maintain the purity of anhydrous this compound, proper storage is crucial. It should be stored in a cool, dry place (ideally between 15°C and 25°C) in tightly sealed containers to prevent moisture from the air from entering.[12][13] Using opaque or amber containers can also protect it from light degradation.[12] For long-term storage or in humid environments, adding desiccants to the storage container is recommended.[12]
Q5: What are the signs that my moisture-sensitive reaction is failing due to water contamination?
A5: Signs of failure in a moisture-sensitive reaction, such as a Grignard reaction, due to water contamination include:
-
The reaction fails to initiate. Water can passivate the surface of magnesium, preventing the Grignard reagent from forming.[2]
-
Low or no yield of the desired product.
-
Formation of side products, such as the alkane corresponding to the Grignard reagent.[1]
Troubleshooting Guide
Q: My Grignard reaction won't start, even though I'm using anhydrous this compound. What could be the issue?
A:
-
Verify Solvent Dryness: Even commercially available anhydrous this compound can absorb moisture if not handled and stored correctly.[12] It is best practice to re-dry the solvent before use, for instance, by letting it stand over activated molecular sieves.[14]
-
Check Glassware: Glass surfaces can adsorb a significant amount of water.[4] Ensure all glassware was rigorously dried, either by oven-drying overnight or by flame-drying immediately before use.[4] Rinsing with acetone is insufficient for highly moisture-sensitive reactions.[4]
-
Atmospheric Moisture: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.[4]
-
Reagent Quality: The alkyl halide and magnesium turnings should also be dry. Magnesium can have an oxide layer that prevents the reaction; crushing a turning can expose a fresh surface.[2]
Q: I dried my this compound with molecular sieves, but my reaction still failed. What went wrong?
A:
-
Sieve Activation: Molecular sieves must be activated before use to remove the water they have already adsorbed. This is typically done by heating them in an oven (e.g., at 300°C for at least 3 hours) or under vacuum.[4][15] Freshly opened bottles of sieves still require activation.[4][15]
-
Sieve Type and Amount: For alcohols, 3Å molecular sieves are generally recommended.[8] Using a sufficient quantity is also important; a common loading is 5-10% mass/volume (e.g., 5-10 g of sieves per 100 mL of solvent).[4][16]
-
Contact Time: The solvent needs adequate time in contact with the sieves to become sufficiently dry. This can range from at least 12 hours to several days for optimal results.[4][16]
Q: I distilled this compound, but the water content remains high. Why?
A: this compound and water form an azeotrope, which is a mixture with a constant boiling point that cannot be separated by simple distillation.[5][6][17] To effectively remove water by distillation, you must first break the azeotrope. This can be achieved by:
-
Pre-drying: Use a drying agent like calcium oxide or molecular sieves to remove the bulk of the water before distillation.[7]
-
Azeotropic Distillation: Employ a ternary azeotropic system by adding another component, such as benzene, which forms a lower-boiling azeotrope with water.[7]
Quantitative Data Summary
Table 1: Effectiveness of Various Drying Methods for Alcohols
| Drying Agent | Solvent | Loading (% m/v) | Time | Final Water Content (ppm) |
| 3Å Molecular Sieves | Methanol | 20% | 5 days | ~10 |
| 3Å Molecular Sieves | Methanol | 10% | 72 hours | Sufficient for many applications |
| KOH | Methanol | - | - | 33 |
| Mg/I₂ | Methanol | - | - | 54 |
Data adapted from quantitative evaluations of desiccant efficiency.[16]
Table 2: Typical Specifications for Commercial Anhydrous this compound
| Parameter | Specification | Method |
| Purity | ≥99% | Gas Chromatography |
| Water Content | ≤0.2% | Karl Fischer Titration |
| Specific Gravity (at 20°C) | ~0.805 | - |
Note: These are general specifications and may vary by supplier.[13]
Experimental Protocols
Protocol 1: Drying this compound with Molecular Sieves
Objective: To reduce the water content of this compound to a level suitable for moisture-sensitive reactions.
Materials:
-
This compound (1-propanol or 2-propanol)
-
3Å molecular sieves
-
Oven or vacuum oven
-
Dry, clean glass bottle with a screw cap or a Schlenk flask
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Activate Molecular Sieves: Place the required amount of 3Å molecular sieves in a suitable flask. Heat in an oven at a minimum of 300°C for at least 3 hours (or overnight for best results).[4] Alternatively, heat under vacuum at around 200°C.[4]
-
Cooling: After activation, allow the sieves to cool to room temperature in a desiccator or under a stream of dry inert gas to prevent re-adsorption of atmospheric moisture.[8]
-
Drying this compound: Add the cooled, activated molecular sieves to a dry bottle or Schlenk flask. A loading of 10-20% by mass to volume is recommended (e.g., 10-20 g of sieves for every 100 mL of this compound).[16]
-
Add this compound: Carefully pour the this compound into the container with the sieves.
-
Storage/Drying Time: Seal the container tightly. For optimal drying, allow the this compound to stand over the sieves for at least 48-72 hours.[16]
-
Use: When ready to use, carefully decant or cannulate the dry this compound, leaving the sieves behind. It is best to perform this under an inert atmosphere to prevent moisture contamination.
Protocol 2: Measuring Water Content by Karl Fischer Titration (Volumetric)
Objective: To quantitatively determine the water content in a this compound sample.
Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (e.g., one-component titrant like CombiTitrant 5)[11]
-
Appropriate solvent (e.g., methanol-free solvent like CombiSolvent)[11]
-
This compound sample
-
Gas-tight syringe
Procedure:
-
Prepare the Titrator: Place the Karl Fischer solvent into the titration cell.
-
Pre-titration: Start the titrator to titrate any residual water in the solvent until a stable, dry baseline (low drift) is achieved.[11]
-
Sample Introduction: Using a dry, gas-tight syringe, draw up a precise volume or weight of the this compound sample. The exact sample size will depend on the expected water content.
-
Inject Sample: Quickly inject the sample into the titration cell. The exact sample weight can be determined by weighing the syringe before and after injection.[11][18]
-
Titration: Start the titration. The Karl Fischer reagent will be added automatically until all the water in the sample has reacted.
-
Result: The instrument will calculate and display the water content, typically in ppm or percentage.
Visualizations
Caption: Workflow for selecting a this compound drying method.
Caption: Troubleshooting flowchart for a failed reaction.
Caption: Logic for storing and handling anhydrous this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reaction mechanism - Why is it necessary to avoid even traces of moisture from a Grignard reagent? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. moodle2.units.it [moodle2.units.it]
- 5. US5085739A - Separation of the propyl alcohols from water by azeotropic or extractive distillation - Google Patents [patents.google.com]
- 6. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 7. Purification of 1-Propanol - Chempedia - LookChem [lookchem.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 10. Karl Fischer water content titration - Scharlab [scharlab.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. laballey.com [laballey.com]
- 13. laballey.com [laballey.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. physicsforums.com [physicsforums.com]
- 18. Determination of Water Content in 2-Propanol, isopropyl alcohol Using Karl Fischer Titration [sigmaaldrich.com]
Technical Support Center: Addressing Low Solubility in Propanol
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for addressing the low solubility of starting materials in propanol-based systems.
Frequently Asked Questions (FAQs)
Q1: My starting material has poor solubility in this compound. What are the first steps I should take?
A1: When encountering low solubility in this compound, a systematic approach is recommended. Begin with simple, direct methods before progressing to more complex techniques.
-
Confirm Solvent Purity and Polarity Match: Ensure your this compound (1-propanol or 2-propanol/isothis compound) is of the appropriate grade and purity. The general principle of "like dissolves like" is a crucial starting point.[1][2] this compound is a polar organic solvent; it is most effective at dissolving other polar molecules.[3][4][5]
-
Particle Size Reduction: Decreasing the particle size of a solid starting material increases its surface area, which can significantly enhance the rate of dissolution.[1][6] This can be achieved through simple mechanical grinding (micronization) or sonication.[1]
-
Temperature Adjustment: For most solid materials, solubility in this compound increases with temperature.[2][7] Carefully heating the mixture while stirring can facilitate dissolution. However, always be mindful of the thermal stability of your compound to prevent degradation.[1][8][9] Conversely, the solubility of gaseous starting materials in organic solvents often increases with temperature.[2][10]
-
Agitation and Time: Ensure adequate agitation (stirring or shaking) is applied for a sufficient duration. Some compounds may be slow to dissolve even if they are soluble.
Q2: When should I consider using a co-solvent with this compound?
A2: A co-solvent is an excellent option when simple methods are insufficient. Co-solvents are added to the primary solvent (this compound) to modify the overall polarity of the solvent system, thereby increasing the solubility of the solute.[11] This technique is highly effective for increasing the solubility of non-polar compounds in polar solvents like this compound.[]
Common co-solvents used with alcohols include:
-
Water
-
Ethanol, Methanol
-
Propylene glycol, Polyethylene glycol (PEG)
-
Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)[11][][13]
The key is to find a co-solvent that is miscible with this compound and in which your starting material shows better solubility. The final solvent ratio should be optimized and recorded for reproducibility.[1]
Q3: Can adjusting the pH of my this compound solution improve the solubility of my compound?
A3: Yes, for ionizable compounds, modifying the pH can dramatically improve solubility.[1][14][15]
-
Acidic Compounds: The solubility of acidic starting materials can be increased by adding a base to the this compound solution. The base will deprotonate the acidic compound, forming a more soluble salt.
-
Basic Compounds: Conversely, the solubility of basic compounds can be increased by adding an acid, which protonates the basic compound to form a more soluble salt.[16][17]
This technique is most effective in aqueous-propanol mixtures where pH is well-defined. Small amounts of acidifying or alkalizing agents like hydrochloric acid or sodium hydroxide can be used.[18][19] The pKa of your compound will determine the optimal pH range for its solubility.[15][20]
Q4: What are surfactants and how can they help with solubility in this compound?
A4: Surfactants are amphiphilic molecules that contain both a hydrophobic (non-polar) tail and a hydrophilic (polar) head. They can increase the solubility of poorly soluble drugs by reducing the surface tension between the solute and the solvent.[13][21][22] Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules form aggregates known as micelles. These micelles can encapsulate hydrophobic drug molecules within their non-polar core, effectively dissolving them in the bulk solvent.[22] This process is known as micellar solubilization.[6]
Q5: My compound is still not soluble enough. What advanced techniques can I explore?
A5: For highly challenging compounds, more advanced formulation strategies may be necessary.
-
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[23][24] The drug can exist in an amorphous state or as fine crystalline particles, leading to an increased dissolution rate and solubility.[24][25] Common methods to prepare solid dispersions include the melting method, solvent evaporation, and spray drying.[23][26]
-
Salt Formation/Amorphization: Converting a crystalline drug into a salt form can significantly improve its solubility and dissolution rate.[6][20] Similarly, converting a drug from its stable crystalline form to a higher-energy amorphous form increases its apparent solubility.[20][27] Amorphous solid dispersions are a common way to achieve and stabilize the amorphous form.[28][29]
Troubleshooting Guide
This table provides a quick reference for common solubility issues and recommended solutions.
| Problem Encountered | Possible Cause | Recommended Solution(s) |
| Starting material does not dissolve at all. | Severe polarity mismatch between the starting material and this compound. | 1. Screen alternative solvents with different polarities. 2. Use a co-solvent system to adjust the polarity.[1] 3. Consider advanced methods like solid dispersion.[26] |
| Starting material precipitates out upon cooling. | The compound has low solubility at lower temperatures. | 1. Maintain a higher reaction temperature if the compound is stable. 2. Use a co-solvent system that provides better solubility at lower temperatures.[1] |
| Reaction is slow or incomplete despite the material appearing to dissolve. | The dissolved concentration is too low for an efficient reaction rate. | 1. Increase the amount of solvent. 2. Explore techniques to further enhance solubility, such as using a co-solvent, surfactant, or pH modification.[1] |
| Inconsistent solubility between batches. | Variability in starting material (e.g., particle size, crystalline form) or solvent purity. | 1. Standardize particle size through milling or grinding. 2. Characterize the solid form (polymorphism) of the starting material. 3. Ensure consistent solvent quality. |
Experimental Protocols
Protocol 1: Solubility Determination via Shake-Flask Method
This method determines the equilibrium solubility of a compound in a specific solvent.[30]
-
Preparation: Add an excess amount of the solid starting material to a known volume of this compound in a sealed flask or vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the flask at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: Allow the mixture to stand, then separate the saturated solution from the undissolved solid using centrifugation and/or filtration (e.g., with a syringe filter).
-
Analysis: Quantify the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Protocol 2: Enhancing Solubility with a Co-Solvent
-
Initial Dissolution: Attempt to dissolve the starting material in this compound.
-
Co-solvent Addition: While vigorously stirring, gradually add a miscible co-solvent (e.g., water, DMSO) dropwise.[1]
-
Monitoring: Observe the mixture for signs of dissolution. Continue adding the co-solvent until the solid is fully dissolved.
-
Record Ratio: Note the final volume ratio of this compound to the co-solvent. This ratio should be maintained for the subsequent experiment to ensure reproducibility.[1]
Protocol 3: Enhancing Solubility with Sonication
-
Preparation: Place the starting material and this compound in a suitable vessel (e.g., a flask or vial).
-
Sonication: Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.[1]
-
Operation: Activate the sonicator. The duration and power will depend on the specific material and volume. Monitor the dissolution visually.
-
Observation: Continue sonication until the solid is fully dissolved or no further change is observed.[1] Be cautious of potential temperature increases during sonication.
Visual Guides and Workflows
The following diagrams illustrate key concepts and workflows for addressing solubility challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Khan Academy [khanacademy.org]
- 4. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
- 13. ijplsjournal.com [ijplsjournal.com]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 19. pH Adjustment and Neutralization, the basics [phadjustment.com]
- 20. Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener | MDPI [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 24. jetir.org [jetir.org]
- 25. japer.in [japer.in]
- 26. japsonline.com [japsonline.com]
- 27. Amorphous Drug-Polymer Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pharmaexcipients.com [pharmaexcipients.com]
- 29. pharmaexcipients.com [pharmaexcipients.com]
- 30. lup.lub.lu.se [lup.lub.lu.se]
preventing oxidation of propanol during a reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the oxidation of propanol during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My primary alcohol (1-propanol) is being over-oxidized to a carboxylic acid. How can I stop the reaction at the aldehyde (propanal) stage?
A1: Over-oxidation of primary alcohols is a common issue when using strong oxidizing agents. To selectively obtain the aldehyde, you can employ one of the following strategies:
-
Use a Mild Oxidizing Agent: Reagents like Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or a Swern oxidation are designed to be selective for the oxidation of primary alcohols to aldehydes without significant further oxidation.[1][2][3][4]
-
Control Reaction Conditions with Stronger Oxidants: If you must use a stronger oxidizing agent like acidified potassium dichromate, it is crucial to remove the aldehyde from the reaction mixture as it forms.[5][6] This is typically achieved by setting up the reaction under distillation conditions, allowing the lower-boiling point aldehyde to be immediately removed from the reaction flask.[5][6][7]
Q2: I want to perform a reaction on another part of my molecule, but the this compound moiety is interfering. How can I protect the hydroxyl group from oxidation?
A2: To prevent the this compound group from reacting, you can use a protecting group.[8][9] This involves temporarily converting the alcohol into a less reactive functional group, performing your desired reaction, and then removing the protecting group to restore the alcohol.
Common protecting groups for alcohols include:
-
Silyl Ethers: Formed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base. Silyl ethers are stable to many reaction conditions but can be easily removed with a fluoride source like tetrabutylammonium fluoride (TBAF).[8][10][11]
-
Tetrahydropyranyl (THP) Ethers: Formed by reacting the alcohol with dihydropyran under acidic conditions. THP ethers are stable to basic and organometallic reagents but are cleaved by aqueous acid.[8][10]
-
Benzyl (Bn) Ethers: Formed by reacting the alcohol with benzyl bromide in the presence of a strong base. Benzyl ethers are robust but can be removed by catalytic hydrogenolysis.[8][12]
Q3: My reaction with a secondary alcohol (2-propanol) is not proceeding as expected. What are the typical oxidation products?
A3: The oxidation of a secondary alcohol like 2-propanol will yield a ketone (propanone).[1][13] Unlike primary alcohols, secondary alcohols cannot be further oxidized under typical conditions. If you are not obtaining the expected ketone, consider factors such as the reactivity of your chosen oxidizing agent, reaction temperature, and reaction time.
Q4: What does the color change from orange to green signify in my reaction using potassium dichromate?
A4: This color change is a positive indication that the oxidation of the alcohol is occurring.[6][13] The orange dichromate ion (Cr₂O₇²⁻) is reduced to the green chromium(III) ion (Cr³⁺) as the alcohol is oxidized.[6][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no yield of aldehyde from 1-propanol | The aldehyde is being over-oxidized to a carboxylic acid. | Use a milder oxidizing agent such as PCC or Dess-Martin Periodinane. Alternatively, use a distillation setup to remove the aldehyde as it forms.[4][5][6] |
| The oxidizing agent is not strong enough or the reaction conditions are too mild. | If using a mild oxidant, ensure the reaction is stirred for a sufficient amount of time and at the appropriate temperature. Consider switching to a stronger oxidizing agent if necessary. | |
| Formation of unwanted byproducts | The oxidizing agent is reacting with other functional groups in the molecule. | Protect the sensitive functional groups before carrying out the oxidation. For the this compound group, use a suitable protecting group like a silyl ether or THP ether.[8][10] |
| Reaction temperature is too high, leading to side reactions. | Perform the reaction at the recommended temperature. For many oxidations, this may involve cooling the reaction mixture in an ice bath.[14] | |
| Difficulty in isolating the product | The product is volatile and is being lost during workup. | For volatile aldehydes like propanal, ensure the collection flask during distillation is adequately cooled.[7] |
| The product is water-soluble. | Perform an extraction with a suitable organic solvent. Salting out the aqueous layer by adding a saturated salt solution can help improve extraction efficiency. |
Data Presentation
Table 1: Comparison of Common Oxidizing Agents for this compound
| Oxidizing Agent | Type | Product from 1-Propanol | Product from 2-Propanol | Typical Conditions | Notes |
| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Strong | Propanoic Acid[1][13] | Propanone[13] | Reflux | Over-oxidation of 1-propanol is common.[6] |
| Pyridinium Chlorochromate (PCC) | Mild | Propanal[2][5] | Propanone[2] | Anhydrous CH₂Cl₂ | Stops at the aldehyde for primary alcohols.[2][5] |
| Dess-Martin Periodinane (DMP) | Mild | Propanal[3][15] | Propanone[15] | CH₂Cl₂, Room Temperature | Good for sensitive substrates.[15] |
| Swern Oxidation ((COCl)₂, DMSO, Et₃N) | Mild | Propanal[1][3] | Propanone[1] | Low Temperature (-78 °C) | Requires careful temperature control.[2] |
| Potassium Permanganate (KMnO₄) | Strong | Propanoic Acid[1][15] | Propanone | Basic, then acidic workup | Can cleave C-C bonds if not controlled.[1] |
Experimental Protocols
Protocol 1: Selective Oxidation of 1-Propanol to Propanal using PCC
Objective: To synthesize propanal from 1-propanol with minimal over-oxidation to propanoic acid.
Materials:
-
Pyridinium chlorochromate (PCC)
-
1-propanol
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica gel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend PCC in anhydrous dichloromethane.[5]
-
Slowly add a solution of 1-propanol in anhydrous dichloromethane to the PCC suspension dropwise with vigorous stirring.[5]
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.[5]
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude propanal.
-
Purify the propanal by distillation, collecting the fraction boiling at approximately 49°C.[5]
Protocol 2: Protection of this compound using a Silyl Ether (TBDMS)
Objective: To protect the hydroxyl group of this compound to allow for reactions at other sites of the molecule.
Materials:
-
This compound-containing substrate
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole or triethylamine
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the this compound-containing substrate in anhydrous DMF in a round-bottom flask.
-
Add imidazole (or triethylamine) to the solution.
-
Add TBDMSCl to the mixture and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the TBDMS-protected alcohol.
Visualizations
Caption: Oxidation pathway of 1-propanol.
Caption: Decision tree for selective oxidation of 1-propanol.
Caption: Experimental workflow for using a protecting group.
References
- 1. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. passmyexams.co.uk [passmyexams.co.uk]
- 7. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 8. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. youtube.com [youtube.com]
- 15. Alcohol oxidation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Propanol-Based Syntheses
Welcome to the technical support center for propanol-based synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Section 1: Dehydration of this compound to Propene
The acid-catalyzed dehydration of this compound is a common method for producing propene. Optimizing the reaction temperature is critical to maximize yield and minimize the formation of byproducts, such as di-propyl ether.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the dehydration of 1-propanol to propene?
A1: The optimal temperature for the dehydration of 1-propanol to propene is typically in the range of 170-180°C when using a strong acid catalyst like sulfuric or phosphoric acid.[1] Using a solid-state catalyst such as γ-alumina, the reaction can be carried out at higher temperatures, around 350°C, to achieve quantitative conversion with high selectivity for propene.[2] Over a Cu-ZSM-5 catalyst, a lower temperature of approximately 230°C is optimal for maximizing propene yield.[2]
Q2: I am getting a low yield of propene. What are the common causes and how can I troubleshoot this?
A2: Low yields in propene synthesis via this compound dehydration can stem from several factors:
-
Incorrect Temperature: If the temperature is too low, the rate of dehydration will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to unwanted side reactions and catalyst degradation.
-
Catalyst Inactivity: The acid catalyst may be old, contaminated, or used in an insufficient amount.
-
Presence of Water: As dehydration is a reversible reaction, the presence of excess water can shift the equilibrium back towards the reactants.
To troubleshoot, ensure your temperature is within the optimal range for your chosen catalyst, use a fresh and appropriate amount of catalyst, and ensure your glassware and reagents are dry.
Q3: What are the primary side products in this compound dehydration, and how does temperature affect their formation?
A3: The main side product in the dehydration of this compound is di-propyl ether. The formation of the ether is favored at lower temperatures (around 140°C), while higher temperatures favor the elimination reaction to form propene. Therefore, maintaining a sufficiently high temperature is crucial for maximizing propene selectivity.
Troubleshooting Guide: Low Propene Yield
| Issue | Possible Cause | Recommended Action |
| Low Conversion | Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10°C and monitor the conversion. |
| Inactive or insufficient catalyst. | Use a fresh batch of catalyst and ensure the correct catalytic loading. | |
| Low Selectivity (High Ether Formation) | Reaction temperature is too low. | Increase the reaction temperature to favor the elimination reaction over substitution. |
| Reaction Stalls | Equilibrium has been reached due to water accumulation. | If feasible for your setup, consider removing water as it forms to drive the reaction forward. |
Experimental Protocol: Dehydration of 1-Propanol to Propene using a Solid-Acid Catalyst
Materials:
-
1-Propanol
-
γ-Alumina catalyst
-
Quartz tube reactor
-
Furnace
-
Gas collection apparatus
-
Inert gas (e.g., Nitrogen or Helium)
Procedure:
-
Pack a quartz tube reactor with the γ-Alumina catalyst, ensuring a stable catalyst bed.
-
Place the reactor in a tube furnace and connect it to a gas flow system.
-
Purge the system with an inert gas (e.g., Helium at 45 sccm) for 1 hour while heating the furnace to the desired reaction temperature (e.g., 350°C).[2]
-
Introduce 1-propanol into the heated gas stream using a syringe pump at a controlled flow rate.
-
Pass the vaporized reactant mixture over the catalyst bed.
-
Collect the gaseous products in a gas collection bag or through a cold trap to condense any unreacted this compound and water.
-
Analyze the product mixture using gas chromatography (GC) to determine the conversion of 1-propanol and the selectivity to propene.
-
Repeat the experiment at different temperatures (e.g., 300°C, 325°C, 375°C, 400°C) to determine the optimal temperature for your setup.
Quantitative Data: Temperature Effects on 1-Propanol Dehydration over γ-Alumina
| Temperature (°C) | 1-Propanol Conversion (%) | Propene Selectivity (%) |
| 250 | 45 | ~85 |
| 300 | Increased Conversion | High |
| 350 | ~100 | ~100 |
Data synthesized from literature.[2]
Workflow for Optimizing this compound Dehydration to Propene
Caption: Workflow for optimizing reaction temperature in this compound dehydration.
Section 2: Synthesis of Di-propyl Ether from this compound
The synthesis of di-propyl ether from this compound is typically achieved through acid-catalyzed dehydration at lower temperatures than those used for alkene formation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for synthesizing di-propyl ether from 1-propanol?
A1: The synthesis of di-propyl ether from 1-propanol is generally carried out at a temperature of approximately 140°C using a strong acid catalyst like sulfuric acid.[3]
Q2: My di-propyl ether synthesis has a low yield, and I'm observing gas evolution. What is happening?
A2: Gas evolution (propene) indicates that the competing elimination reaction is occurring. This is often due to the reaction temperature being too high. To favor ether formation, it is crucial to maintain the temperature around 140°C. If the temperature rises to 170°C or higher, the formation of propene will become the dominant reaction pathway.
Q3: Can I use a different catalyst besides sulfuric acid?
A3: Yes, other strong acids like phosphoric acid can be used. Additionally, solid acid catalysts such as Amberlyst 36 have been shown to be effective for this reaction.
Troubleshooting Guide: Low Di-propyl Ether Yield
| Issue | Possible Cause | Recommended Action |
| Low Conversion | Reaction temperature is too low. | Ensure the reaction temperature is maintained at approximately 140°C. |
| Insufficient acid catalyst. | Check the concentration and amount of the acid catalyst. | |
| Low Selectivity (Propene Formation) | Reaction temperature is too high. | Reduce the reaction temperature to minimize the competing elimination reaction. |
| Darkening of Reaction Mixture | Charring of the alcohol by the concentrated acid. | Add the alcohol to the acid slowly and with efficient stirring to dissipate heat. Consider using a milder acid catalyst. |
Experimental Protocol: Synthesis of Di-propyl Ether
Materials:
-
1-Propanol
-
Concentrated Sulfuric Acid
-
Distillation apparatus
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Set up a distillation apparatus with a heating mantle.
-
Carefully add a catalytic amount of concentrated sulfuric acid to a round-bottom flask.
-
Gently heat the acid to approximately 140°C.
-
Slowly add 1-propanol to the heated acid with constant stirring.
-
Maintain the temperature at 140°C and collect the distillate, which will be a mixture of di-propyl ether, unreacted this compound, and water.
-
After the reaction is complete, transfer the distillate to a separatory funnel.
-
Wash the distillate with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purify the di-propyl ether by fractional distillation.
Quantitative Data: Temperature and Catalyst Influence on Di-propyl Ether Synthesis
| Catalyst (1% w/w) | Temperature (°C) | This compound Conversion (%) | Di-propyl Ether Yield (%) |
| Sulfuric Acid | 100 | ~40 | ~15 |
| Sulfuric Acid | 120 | ~60 | ~25 |
| Sulfuric Acid | 140 | ~100 | ~40 |
| Sulfuric Acid | 160 | ~100 | ~35 (yield drops due to side reactions) |
| Amberlyst-36 | 140 | ~50 | ~20 |
Data synthesized from literature.
Logical Relationship: Temperature's Influence on this compound Dehydration Products
Caption: Temperature dictates the major product in this compound dehydration.
Section 3: Reductive Amination for this compound-based Amine Synthesis
The synthesis of amines from this compound derivatives (such as propanal or propanone) is often achieved through reductive amination. Temperature control is vital for managing reaction rates and preventing side reactions.
Frequently Asked questions (FAQs)
Q1: What is a typical temperature range for reductive amination?
A1: Reductive amination can often be carried out at room temperature. However, for less reactive substrates or to increase the reaction rate, gentle heating to 40-60°C may be beneficial. For certain catalytic systems, such as iron-based catalysts, temperatures around 140°C may be required.[4]
Q2: I am getting a low yield of the desired primary amine and observing secondary and tertiary amine byproducts. How can I prevent this?
A2: The formation of secondary and tertiary amines is a common issue in reductive amination with ammonia. This occurs when the initially formed primary amine reacts further with the carbonyl compound. To minimize this, a large excess of ammonia is typically used. Temperature control is also important; running the reaction at a lower temperature can sometimes improve selectivity for the primary amine.
Q3: My reductive amination reaction is not proceeding to completion. What should I check?
A3: Incomplete conversion can be due to several factors:
-
Inefficient Imine Formation: The initial formation of the imine intermediate may be slow. This can sometimes be accelerated by gentle heating or the addition of a dehydrating agent.
-
Inactive Reducing Agent: The reducing agent may have degraded. Use a fresh batch of the reducing agent.
-
Catalyst Poisoning: If using a heterogeneous catalyst, impurities in the starting materials may be poisoning the catalyst.
Troubleshooting Guide: Reductive Amination Issues
| Issue | Possible Cause | Recommended Action |
| Low Conversion | Incomplete imine formation. | Gentle heating (e.g., to 40°C) or addition of a dehydrating agent (e.g., molecular sieves). |
| Inactive reducing agent or catalyst. | Use fresh reagents and ensure the catalyst is active. | |
| Formation of Secondary/Tertiary Amines | Further reaction of the primary amine product. | Use a large excess of ammonia. Optimize the reaction temperature; sometimes lower temperatures improve selectivity. |
| Formation of Byproducts from Aldol Condensation | Self-condensation of the starting aldehyde. | Add the reducing agent soon after the imine has formed. Maintain a lower reaction temperature. |
Experimental Protocol: Reductive Amination of Propanal to Propylamine
Materials:
-
Propanal
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium borohydride
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve propanal in methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of ammonia in methanol to the cooled propanal solution while stirring.
-
Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture again in an ice bath.
-
Slowly and portion-wise, add sodium borohydride to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.
-
Purify the resulting propylamine by distillation.
Workflow for Troubleshooting Reductive Amination
References
troubleshooting phase separation issues with propanol in extractions
Welcome to the technical support center for troubleshooting phase separation issues with propanol in extractions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is there no phase separation when I mix this compound, water, and my sample?
A1: this compound and water are miscible in all proportions at room temperature.[1] To induce phase separation, a third component, typically a salt or a less polar solvent, must be introduced to create a two-phase system.[1] This is often referred to as "salting-out." If you are not observing phase separation, it is likely that the concentration of the salting-out agent is insufficient or that your sample contains components that enhance the miscibility of the mixture.
Q2: What is "salting-out" and how does it work with this compound?
A2: "Salting-out" is a common technique used to induce phase separation in a mixture of a water-miscible organic solvent, like this compound, and an aqueous solution.[1] By adding a salt, such as sodium chloride (NaCl), the ionic interactions between the salt and water molecules become more favorable than the interactions between water and this compound. This effectively reduces the solubility of this compound in the aqueous phase, leading to the formation of a separate, this compound-rich organic layer.[1]
Q3: My extraction has formed an emulsion (a cloudy or milky interface). How can I break it?
A3: Emulsion formation is a frequent issue in liquid-liquid extractions and can be caused by vigorous shaking or the presence of surfactants in the sample.[2] Here are several methods to break an emulsion:
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Salting-Out: Add a saturated salt solution (brine) to the mixture. The increased ionic strength of the aqueous layer can help force the separation of the two phases.[3]
-
Centrifugation: Spinning the sample in a centrifuge can help to coalesce the dispersed droplets and break the emulsion.
-
Gentle Swirling: In future extractions, use gentle swirling or inverting of the separatory funnel instead of vigorous shaking to minimize emulsion formation.
-
Filtration: In some cases, filtering the mixture through a bed of glass wool or a phase separator paper can help to break the emulsion.
-
Time: Allowing the mixture to stand undisturbed for an extended period may allow the phases to separate on their own.
Q4: I see a third layer at the interface of my extraction. What is it and what should I do?
A4: The formation of a third layer, often an insoluble material, can occur at the interface.[4] This can be due to the precipitation of a compound that is not soluble in either the aqueous or the organic phase under the current conditions. It may also be an indication of a complex phase behavior in your specific multicomponent mixture. It is often best to try and separate the two primary liquid phases, leaving the insoluble material behind, which can then be filtered off if necessary.[2]
Q5: Can temperature affect the phase separation of my this compound extraction?
A5: Yes, temperature can influence the solubility of the components in your mixture and thus affect phase separation. For many systems, increasing the temperature can increase the miscibility of the components, potentially hindering phase separation. Conversely, lowering the temperature can sometimes promote phase separation. The specific effect of temperature will depend on the particular components of your extraction system.
Troubleshooting Guides
Guide 1: Poor or No Phase Separation
This guide will help you troubleshoot situations where you are not achieving a clear separation between the aqueous and this compound-rich phases.
| Symptom | Possible Cause | Suggested Solution |
| Single clear liquid phase | Insufficient salt concentration for "salting-out". | Add more of the salting-out agent (e.g., NaCl) until saturation or until phase separation is observed. |
| Presence of a co-solvent that increases miscibility. | If possible, remove the co-solvent (e.g., by evaporation) before the extraction. | |
| Cloudy or indistinct interface | Emulsion formation. | Refer to the FAQ on breaking emulsions. Try adding brine, centrifuging, or allowing the mixture to stand. |
| High concentration of solutes. | Dilute the sample or adjust the pH to alter the solubility of the components. |
Guide 2: Issues with Analyte Recovery
This guide addresses problems related to the efficiency of your extraction, where the target analyte is not being effectively separated into the desired phase.
| Symptom | Possible Cause | Suggested Solution |
| Low yield of analyte in the this compound phase | Analyte is too polar and remains in the aqueous phase. | Increase the "salting-out" effect by adding more salt to the aqueous phase. This will decrease the polarity of the this compound phase. |
| Incorrect pH of the aqueous phase. | Adjust the pH of the aqueous phase to ensure your analyte is in its non-ionized, more organic-soluble form. | |
| Analyte precipitates at the interface | Analyte has low solubility in both phases. | Try adding a small amount of a co-solvent to the this compound phase to increase the analyte's solubility. |
Data Presentation
Table 1: Effect of Sodium Chloride (NaCl) on the Phase Composition of the 1-Propanol-Water System at 298.15 K
The following table summarizes the mass fraction of each component in the aqueous and organic phases at different initial concentrations of NaCl. This demonstrates the "salting-out" effect, where increasing salt concentration leads to a more distinct separation of the this compound and water phases.[5]
| Initial NaCl Concentration (g/kg of water) | Organic Phase Composition (mass %) | Aqueous Phase Composition (mass %) |
| 1-Propanol | Water | |
| 100 | 65.2 | 34.8 |
| 200 | 77.5 | 22.5 |
| 300 | 84.8 | 15.2 |
| 400 | 90.1 | 9.9 |
| 500 | 94.4 | 5.6 |
Data adapted from the study by Fu and Xie (2019).[5]
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction using this compound and Salting-Out
This protocol outlines a general procedure for separating a non-polar organic compound from an aqueous solution using 1-propanol and sodium chloride.
Materials:
-
Separatory funnel
-
1-Propanol
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator (optional)
Procedure:
-
Preparation: Ensure the separatory funnel is clean, dry, and the stopcock is properly lubricated and closed.
-
Adding Solutions: Pour the aqueous solution containing the compound to be extracted into the separatory funnel. Add an equal volume of 1-propanol to the funnel.
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Salting-Out: Add a volume of saturated NaCl solution (brine) to the separatory funnel, typically 10-20% of the total volume.
-
Mixing: Stopper the separatory funnel and gently invert it several times to mix the phases. Periodically vent the funnel by opening the stopcock while it is inverted to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Place the separatory funnel back on a ring stand and allow the layers to fully separate. You should observe a lower aqueous layer and an upper 1-propanol layer.
-
Draining the Aqueous Layer: Carefully open the stopcock and drain the lower aqueous layer into a beaker.
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Collecting the Organic Layer: Drain the remaining organic layer (1-propanol) into a clean, dry Erlenmeyer flask.
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Drying the Organic Layer: Add a small amount of anhydrous sodium sulfate to the organic layer to remove any residual water. Swirl the flask until the drying agent no longer clumps together.
-
Isolation of the Compound: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. The solvent can then be removed, for example, by using a rotary evaporator, to yield the purified compound.
Mandatory Visualizations
Caption: A typical experimental workflow for a liquid-liquid extraction using this compound with a salting-out step.
References
Propanol Mixtures in Fluidics Systems: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propanol mixtures in fluidics systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference in viscosity between 1-propanol and 2-propanol (isothis compound) in aqueous mixtures?
A1: Both 1-propanol and 2-propanol exhibit a non-linear relationship between concentration and viscosity in aqueous mixtures, with the viscosity reaching a maximum at a specific mole fraction before decreasing. Generally, at the same concentration and temperature, aqueous mixtures of 2-propanol tend to have a slightly higher viscosity than those of 1-propanol.[1][2] The exact viscosity is dependent on both the precise concentration and the temperature of the solution.
Q2: How does temperature affect the viscosity of this compound-water mixtures?
A2: As with most liquids, the viscosity of this compound-water mixtures decreases as the temperature increases.[2][3] This is a critical factor to control in fluidics experiments, as temperature fluctuations can lead to inconsistent flow rates and unreliable results. For applications requiring high precision, temperature stabilization of the fluidic system is recommended.
Q3: Can the evaporation of this compound from a mixture significantly alter its viscosity?
A3: Yes. This compound is more volatile than water, and its evaporation from a mixture will lead to an increase in the water concentration, thereby changing the viscosity of the solution.[4] This can be a significant issue in open or poorly sealed fluidic systems, leading to gradual changes in flow behavior over time. It is advisable to use sealed reservoirs or implement solvent vapor traps for long-duration experiments.
Q4: What are the common causes of increased backpressure when using this compound mixtures in a fluidics system?
A4: Increased backpressure can be caused by several factors:
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High Viscosity of the Mixture: this compound-water mixtures can be significantly more viscous than either pure component. Using a high concentration of this compound can lead to elevated backpressure.
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Clogging: Particulates in the sample or precipitation of solutes can cause partial or complete blockage of microfluidic channels.[5]
-
Low Temperatures: As temperature decreases, the viscosity of the mixture increases, which in turn increases the backpressure.[6]
-
Inappropriate Tubing/Channel Dimensions: Using tubing or channels with a small internal diameter will result in higher backpressure for a given flow rate and viscosity.
Troubleshooting Guides
Issue 1: Inconsistent Flow Rates or Droplet Sizes
Symptoms:
-
Variable flow rates observed during an experiment.
-
Inconsistent size of droplets generated in a microfluidic device.
-
Poor reproducibility between experimental runs.
Possible Causes & Solutions:
| Cause | Solution |
| Temperature Fluctuations | Implement temperature control for your fluidic system. Use a heated syringe sleeve or a temperature-controlled chamber for the device. |
| Evaporation of this compound | Use sealed reservoirs for your solutions. For long experiments, consider a solvent trap to maintain a saturated vapor environment. |
| Air Bubbles in the System | Degas your solutions before use. Prime the system carefully to remove any trapped air bubbles. |
| Pump Malfunction | Ensure your syringe pump is calibrated and functioning correctly. For highly viscous fluids, a positive displacement pump may provide more consistent flow than a pressure-driven system.[6] |
Issue 2: Clogged Microfluidic Channels
Symptoms:
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Complete stoppage of flow.
-
A sudden and significant increase in backpressure.
-
Visible obstruction in the microfluidic channels.
Possible Causes & Solutions:
| Cause | Solution |
| Particulate Contamination | Filter all solutions before introducing them into the fluidic system. Work in a clean environment to minimize dust and other airborne particles. |
| Precipitation of Solutes | Ensure that all components of your mixture are soluble in the this compound-water ratio being used. If precipitation is suspected, flush the system with a solvent that can dissolve the precipitate. |
| Cellular Debris or Aggregates | If working with biological samples, ensure proper sample preparation to remove large aggregates. Cell lysis protocols should be optimized to prevent large, insoluble debris. |
| Cleaning Procedure | 1. Flush the channels with a filtered, degassed solvent such as ethanol, isothis compound, or acetone, which may dissolve organic blockages.[5][7] 2. If the blockage persists, sonication of the chip in a bath of the cleaning solvent can help dislodge particles.[8] 3. For stubborn organic residues in glass chips, a piranha solution wash (a mixture of sulfuric acid and hydrogen peroxide) can be effective, but extreme caution must be exercised.[7] |
Quantitative Data
Viscosity of 1-Propanol-Water Mixtures at 298.15 K (25 °C)
| Mole Fraction of 1-Propanol | Viscosity (mPa·s) |
| 0.0 | 0.890 |
| 0.1 | 2.245 |
| 0.2 | 2.789 |
| 0.3 | 2.811 |
| 0.4 | 2.654 |
| 0.5 | 2.452 |
| 0.6 | 2.261 |
| 0.7 | 2.102 |
| 0.8 | 1.983 |
| 0.9 | 1.911 |
| 1.0 | 1.943 |
Data adapted from publicly available literature. Actual values may vary slightly depending on experimental conditions.
Viscosity of 2-Propanol-Water Mixtures at 298.15 K (25 °C)
| Mole Fraction of 2-Propanol | Viscosity (mPa·s) |
| 0.0 | 0.890 |
| 0.1 | 2.298 |
| 0.2 | 2.987 |
| 0.3 | 3.154 |
| 0.4 | 2.998 |
| 0.5 | 2.732 |
| 0.6 | 2.456 |
| 0.7 | 2.211 |
| 0.8 | 2.023 |
| 0.9 | 1.901 |
| 1.0 | 2.038 |
Data adapted from publicly available literature. Actual values may vary slightly depending on experimental conditions.
Experimental Protocols
Protocol 1: Viscosity Measurement using an Ostwald Viscometer
This protocol outlines the steps for determining the relative viscosity of a this compound-water mixture.
Materials:
-
Ostwald Viscometer
-
Constant temperature water bath
-
Stopwatch
-
Pipettes
-
This compound (1-propanol or 2-propanol)
-
Deionized water
-
Acetone (for cleaning)
Procedure:
-
Cleaning: Thoroughly clean the viscometer with a suitable solvent (e.g., acetone) and dry it completely.
-
Temperature Equilibration: Place the viscometer in a constant temperature water bath and allow it to equilibrate for at least 15 minutes.
-
Reference Measurement (Water):
-
Pipette a known volume of deionized water into the larger bulb of the viscometer.
-
Using a pipette bulb, draw the water up through the capillary tube until the meniscus is above the upper calibration mark.
-
Release the suction and start the stopwatch the moment the meniscus passes the upper mark.
-
Stop the stopwatch the moment the meniscus passes the lower mark.
-
Repeat this measurement at least three times to ensure reproducibility.
-
-
Sample Measurement (this compound Mixture):
-
Clean and dry the viscometer.
-
Pipette the same volume of your this compound-water mixture into the viscometer.
-
Repeat the measurement process as described in step 3 for the this compound mixture.
-
-
Calculation: The relative viscosity (η_rel) can be calculated using the following formula: η_rel = (ρ_sample * t_sample) / (ρ_water * t_water) Where:
-
ρ_sample is the density of the this compound mixture.
-
t_sample is the average flow time of the this compound mixture.
-
ρ_water is the density of water at the experimental temperature.
-
t_water is the average flow time of water.
-
Protocol 2: Cell Lysis using a this compound-Based Buffer in a Microfluidic Device
This protocol provides a general workflow for chemical cell lysis. Note that the specific lysis buffer composition and flow rates will need to be optimized for your cell type and application.
Materials:
-
Microfluidic device with a T-junction for mixing.
-
Syringe pumps (2).
-
Cell suspension in a suitable buffer (e.g., PBS).
-
Lysis buffer containing this compound and a detergent (e.g., Triton X-100).
-
Collection vial.
Procedure:
-
System Setup:
-
Prime one syringe pump with the cell suspension.
-
Prime the second syringe pump with the lysis buffer.
-
Connect the syringes to the respective inlets of the microfluidic device.
-
-
Flow Initiation:
-
Set the flow rates for both pumps. The ratio of the flow rates will determine the final concentration of the lysis buffer components. A common starting point is a 1:1 flow rate ratio.
-
Start the pumps to introduce the cell suspension and lysis buffer into the microfluidic device.
-
-
Lysis and Incubation:
-
The cell suspension and lysis buffer will mix at the T-junction.
-
The length of the channel downstream of the T-junction will determine the incubation time for lysis. This can be adjusted by changing the total flow rate.
-
-
Collection:
-
Collect the cell lysate from the outlet of the microfluidic device into a collection vial on ice.
-
-
Downstream Analysis:
-
The collected lysate can then be used for downstream applications such as protein extraction or nucleic acid analysis.
-
Visualizations
Caption: Troubleshooting workflow for viscosity-related issues.
Caption: Experimental workflow for microfluidic cell lysis.
References
- 1. Viscosity, Surface Tension, Specific Density and Molecular Weight of Selected Liquids [accudynetest.com]
- 2. researchgate.net [researchgate.net]
- 3. uvadoc.uva.es [uvadoc.uva.es]
- 4. quora.com [quora.com]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. ginolis.com [ginolis.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Clean Your Microfluidic Chip: A Comprehensive Guide [blog.darwin-microfluidics.com]
Validation & Comparative
A Researcher's Guide to Alternatives for Propanol in Nucleic Acid Precipitation
For decades, isopropanol (a type of this compound) has been a laboratory staple for the precipitation of DNA and RNA. It is an effective and low-cost method for concentrating and desalting nucleic acids.[1] However, experimental needs vary, and alternative solvents and methods offer distinct advantages in specific contexts. This guide provides a comprehensive comparison of the most common alternative to this compound—ethanol—along with another emerging alternative, polyethylene glycol (PEG), supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Core Principles of Nucleic Acid Precipitation
Successful precipitation of nucleic acids from an aqueous solution relies on two key components: salt and an alcohol or polymer.[2]
-
Salt: Cations from the salt (e.g., Na⁺ from sodium acetate) neutralize the negative charges of the phosphate backbone of nucleic acids. This reduces their hydrophilicity and allows them to aggregate.[3]
-
Solvent/Polymer: An organic solvent like isothis compound or ethanol, or a polymer like PEG, reduces the dielectric constant of the solution. This enhances the electrostatic attraction between the neutralized phosphate backbone and the cations, forcing the nucleic acids out of solution.[3][4]
The aggregated nucleic acids can then be pelleted by centrifugation, washed to remove residual salts and other impurities, and resuspended in a clean aqueous buffer.[3]
Comparative Analysis: Isothis compound vs. Ethanol
Ethanol is the most widely used alternative to isothis compound. The choice between the two often depends on the specific requirements of the experiment, such as sample volume, nucleic acid concentration, and the size of the nucleic acid fragments.[3][5]
Key Performance Metrics
| Parameter | Isothis compound | Ethanol | Key Considerations |
| Volume Required | 0.6–1.0 volumes | 2.0–3.0 volumes | Isothis compound is advantageous for large sample volumes that may not fit in a single tube with 2-3 volumes of ethanol.[5][6] |
| Precipitation Speed | Faster; can be done at room temperature.[5] | Slower; often requires incubation at low temperatures (-20°C or on ice).[2] | Isothis compound's lower solubility for DNA allows for quicker precipitation.[6] |
| Salt Co-precipitation | Higher risk, especially at low temperatures.[2] | Lower risk; salts remain more soluble even at cold temperatures.[1][6] | Isothis compound precipitation is best performed at room temperature to minimize salt contamination. A 70% ethanol wash is crucial for both to remove salts.[2][5] |
| Nucleic Acid Recovery | Effective for low concentrations and large DNA fragments.[2][7] | High recovery efficiency (typically 70-90%), effective for small DNA fragments.[5][8] | Because DNA is less soluble in isothis compound, it can precipitate lower concentrations of nucleic acids.[2] |
| Pellet Visibility | Can be glassy, clear, and harder to see.[2] | Typically forms a more visible, white pellet. | Adding a co-precipitant like glycogen can aid in visualizing the pellet for both methods. |
| Final Concentration | ~35% isothis compound and 0.5 M salt.[1] | ~75% ethanol and 0.5 M salt.[1] | These concentrations are required to effectively precipitate the nucleic acids. |
When to Choose Ethanol:
-
You are working with small sample volumes where adding 2-3 volumes of solvent is feasible.[1]
-
High purity is critical, and minimizing salt co-precipitation is a priority.[6]
-
You need to precipitate very small DNA or RNA fragments.[5]
-
The sample will be stored for an extended period at cold temperatures.[2]
When to Choose Isothis compound:
-
You are processing a large sample volume and need to conserve tube space.[5]
-
The concentration of nucleic acid in your sample is low.[2]
-
You are precipitating large molecular weight DNA.[2]
-
Speed is a factor, and you wish to perform the precipitation at room temperature.[5]
Alternative Method: Polyethylene Glycol (PEG) Precipitation
Polyethylene glycol (PEG) offers a different mechanism for precipitating nucleic acids. Instead of altering the dielectric constant, PEG acts as a molecular crowder, forcing nucleic acids out of solution through steric exclusion.[] This method is particularly useful for size-selective precipitation.[10]
| Parameter | Polyethylene Glycol (PEG) | Key Considerations |
| Mechanism | Steric exclusion (molecular crowding).[] | Different from the mechanism of alcohols. |
| Selectivity | Can be highly size-selective. By varying PEG and salt concentrations, specific size ranges of DNA can be precipitated.[10] | This is a major advantage for applications like library preparation for next-generation sequencing, where removal of small fragments is necessary.[10][11] |
| Purity | Can effectively separate larger DNA from smaller contaminants like primers and dNTPs.[11] | Can be combined with chaotropic salts to simultaneously remove proteins and precipitate nucleic acids in a single step.[12] |
| Limitations | Not efficient for precipitating very small DNA fragments (e.g., <150 bp).[13] | Ethanol or isothis compound are better choices for small fragments. |
| Conditions | Typically performed with PEG 8000 and NaCl.[][11] | Operating conditions are mild and less likely to cause denaturation of macromolecules.[] |
Experimental Protocols
Below are standardized protocols for nucleic acid precipitation using ethanol, isothis compound, and PEG.
Protocol 1: Ethanol Precipitation
-
Salt Addition: Add 1/10th volume of a salt solution (e.g., 3 M sodium acetate, pH 5.2) to your nucleic acid sample. Mix thoroughly.
-
Ethanol Addition: Add 2 to 2.5 volumes of ice-cold 95-100% ethanol. Mix by inverting the tube several times until the DNA precipitate is visible.[6]
-
Incubation: Incubate the mixture at -20°C for at least one hour to overnight. For low concentrations, longer incubation is recommended.[2] Incubation on ice for 15-30 minutes is also sufficient for concentrations as low as 20 ng/mL.[8]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 x g) for 15-30 minutes at 4°C to pellet the nucleic acids.[5]
-
Washing: Carefully decant the supernatant. Add 1 mL of cold 70% ethanol to wash the pellet and remove residual salts.[3]
-
Second Centrifugation: Centrifuge at high speed for 5-15 minutes at 4°C.[5]
-
Drying: Carefully decant the ethanol wash. Air-dry the pellet for 5-20 minutes to remove all traces of ethanol.[5]
-
Resuspension: Resuspend the dried pellet in a desired volume of sterile, nuclease-free buffer (e.g., TE buffer or water).
Protocol 2: Isothis compound Precipitation
-
Salt Addition: Add an appropriate salt solution (e.g., 0.3 M sodium acetate, final concentration).[5]
-
Isothis compound Addition: Add 0.6 to 0.7 volumes of room-temperature 100% isothis compound. Mix well.[5]
-
Incubation (Optional): For routine precipitation, incubation is not strictly necessary and can be performed at room temperature.[3] For very low concentrations, incubation can be extended.[2]
-
Centrifugation: Centrifuge immediately at 10,000–15,000 x g for 15–30 minutes at 4°C.[5]
-
Washing: Carefully decant the supernatant. Wash the pellet with room-temperature 70% ethanol to remove co-precipitated salts.[5]
-
Second Centrifugation: Centrifuge at 10,000–15,000 x g for 5–15 minutes at 4°C.[5]
-
Drying: Carefully decant the ethanol. Air-dry the pellet until all residual alcohol has evaporated.
-
Resuspension: Resuspend the pellet in the desired sterile buffer.
Protocol 3: PEG Precipitation (for PCR Product Cleanup)
This protocol is adapted for cleaning PCR products.[11]
-
Prepare PEG Solution: Make a solution of 20% PEG 8000 and 2.5 M NaCl.
-
Mixing: For a 50 µL PCR reaction, add an equal volume (50 µL) of the PEG/NaCl solution. Mix well by pipetting.
-
Incubation: Incubate the mixture at 37°C for 15 minutes.
-
Centrifugation: Centrifuge at high speed (~15,000 x g) for 15 minutes at room temperature to pellet the DNA.
-
Washing: Carefully remove and discard the supernatant. Add 125 µL of cold 80% ethanol and centrifuge for 2-3 minutes. Repeat this wash step.
-
Drying: Remove the ethanol and dry the pellet completely.
-
Resuspension: Resuspend the purified DNA in a suitable volume (e.g., 25 µL) of a low-salt buffer like TLE (10 mM Tris, 0.1 mM EDTA).
Workflow and Pathway Visualization
The following diagrams illustrate the general workflow for nucleic acid precipitation and the conceptual mechanism of action.
Caption: A generalized workflow for precipitating nucleic acids.
Caption: The mechanism of nucleic acid precipitation by alcohol.
References
- 1. abyntek.com [abyntek.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. integra-biosciences.com [integra-biosciences.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Isothis compound DNA Precipitation Protocol for Pure Yield | QIAGEN [qiagen.com]
- 6. science.smith.edu [science.smith.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. bitesizebio.com [bitesizebio.com]
- 10. Size Selective Precipitation of DNA using PEG & Salt [protocols.io]
- 11. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 12. An inhibitor-free, versatile, fast, and cheap precipitation-based DNA purification method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Precipitation of DNA by polyethylene glycol and ethanol. | Semantic Scholar [semanticscholar.org]
comparative analysis of 1-propanol and ethanol for DNA precipitation
Comparative Guide to 1-Propanol and Ethanol for DNA Precipitation
For researchers, scientists, and drug development professionals, the efficient precipitation of DNA is a cornerstone of molecular biology, essential for concentrating and purifying nucleic acid samples. The most common method involves the use of alcohols, with ethanol and 1-propanol (commonly used in the lab as its isomer, isopropanol or 2-propanol) being the two primary choices. This guide provides a detailed comparative analysis of their performance, supported by experimental data and protocols, to aid in selecting the optimal reagent for specific research needs.
Mechanism of DNA Precipitation
DNA is soluble in aqueous solutions due to the hydration shell that forms around its negatively charged phosphate backbone. The process of alcohol precipitation works by disrupting this shell, causing the DNA to aggregate and fall out of solution. This is achieved through the addition of a salt (providing cations) and a less polar solvent (alcohol).
-
Salt Addition : Cations from the salt (e.g., Na⁺ from sodium acetate) neutralize the negative charges on the DNA's phosphate backbone.[1] This reduces the repulsion between DNA molecules and decreases their affinity for water.[1]
-
Alcohol Addition : Alcohol, being less polar than water, has a lower dielectric constant.[2] Its addition disrupts the screening effect of water, allowing the neutralized DNA molecules to aggregate and precipitate.
Performance Comparison: 1-Propanol (Isothis compound) vs. Ethanol
The choice between 1-propanol (isothis compound) and ethanol depends on several factors, including sample volume, DNA concentration, and downstream applications. While both are effective, they have distinct properties that make them suitable for different scenarios.
| Feature | 1-Propanol (Isothis compound) | Ethanol |
| Volume Required | 0.6–1.0 volumes of the sample.[3] | 2.0–2.5 volumes of the sample.[3][4] |
| Precipitation Speed | Faster; can be performed at room temperature.[5][6] | Slower; requires incubation at low temperatures (-20°C to -80°C).[7] |
| DNA Solubility | Lower; DNA is less soluble in isothis compound.[3][8] | Higher; DNA is more soluble in ethanol.[3][8] |
| Salt Co-precipitation | Higher risk, as salts are less soluble in isothis compound.[1][3][9] | Lower risk, as salts remain more soluble, especially at low temperatures.[1][3] |
| Pellet Appearance | Often clear, glassy, and more difficult to see.[1][3][10] | Typically appears as a white, opaque pellet.[1] |
| Best For | Large sample volumes, precipitating high molecular weight DNA, low concentration DNA.[1][6] | Small sample volumes, precipitating small DNA fragments, long-term storage.[3][6][8] |
| Key Advantage | Requires less volume, making it ideal for large samples.[3][5] | Results in a cleaner pellet with less salt contamination.[3] |
| Key Disadvantage | Higher probability of co-precipitating salts and other contaminants.[3][9] | Requires larger volumes and cold incubation, increasing procedure time.[6][7] |
Experimental Protocols
Detailed methodologies for DNA precipitation using both alcohols are provided below. A critical step for both protocols is the final wash with 70% ethanol, which removes residual salts and the primary precipitant.
Protocol 1: DNA Precipitation with Ethanol
This method is preferred for its high purity yield, making it suitable for most downstream applications.
-
Sample Preparation : Measure the volume of the aqueous DNA sample in a microcentrifuge tube.
-
Salt Addition : Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the DNA solution for a final concentration of 0.3 M.[7] Mix thoroughly by vortexing.
-
Ethanol Addition : Add 2 to 2.5 volumes of ice-cold 100% ethanol.[4] Invert the tube several times to mix. A white DNA precipitate may become visible.
-
Incubation : Incubate the mixture at -20°C for at least 60 minutes to allow the DNA to precipitate fully.[7] For very low concentrations or small DNA fragments, overnight incubation is recommended.[11]
-
Centrifugation : Pellet the DNA by centrifuging at >12,000 x g for 15–30 minutes at 4°C.[11] The pellet should be visible on the side of the tube.
-
Supernatant Removal : Carefully decant or pipette off the supernatant without disturbing the DNA pellet.
-
Washing : Add 1 mL of cold 70% ethanol to wash the pellet. This step removes residual salts. Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Drying : Carefully remove the ethanol wash. Air-dry the pellet for 5-20 minutes at room temperature.[5] Do not over-dry, as this can make the DNA difficult to resuspend.[11]
-
Resuspension : Resuspend the dried DNA pellet in a suitable volume of sterile water or TE buffer.[11]
References
- 1. science.smith.edu [science.smith.edu]
- 2. geneticeducation.co.in [geneticeducation.co.in]
- 3. bitesizebio.com [bitesizebio.com]
- 4. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]
- 5. Isothis compound DNA Precipitation Protocol for Pure Yield | QIAGEN [qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. How do I perform a DNA precipitation to concentrate my sample? [qiagen.com]
- 8. abyntek.com [abyntek.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
A Comparative Guide: 2-Propanol Versus Acetone for Cleaning Laboratory Glassware
In the meticulous environment of a laboratory, the cleanliness of glassware is paramount to the accuracy and reliability of experimental results. The choice of cleaning solvent is a critical decision that impacts not only the removal of contaminants but also laboratory safety and efficiency. This guide provides a comprehensive comparison of two commonly used solvents, 2-propanol and acetone, for cleaning laboratory glassware, supported by their physical and chemical properties and a detailed experimental protocol for evaluating their cleaning performance.
Executive Summary
Both 2-propanol and acetone are effective organic solvents for cleaning a wide range of common laboratory contaminants. Acetone is generally favored for its rapid evaporation and strong solvency for non-polar and greasy residues. However, it may leave a residue from dissolved impurities. 2-Propanol is a slightly less aggressive solvent but is effective against a broad spectrum of polar and non-polar contaminants and is also used as a disinfectant. The optimal choice depends on the specific contaminant, the required level of cleanliness, and safety considerations. For critical applications requiring pristine surfaces, a final rinse with high-purity 2-propanol is often recommended after an initial cleaning with acetone.
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of each solvent is essential for selecting the appropriate one for a given cleaning task. The following table summarizes key properties of 2-propanol and acetone.
| Property | 2-Propanol (Isopropanol) | Acetone |
| Chemical Formula | C₃H₈O | C₃H₆O |
| Molar Mass | 60.10 g/mol | 58.08 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Odor | Rubbing alcohol odor | Pungent, sweetish odor |
| Boiling Point | 82.6 °C (180.7 °F) | 56 °C (133 °F) |
| Melting Point | -89 °C (-128 °F) | -95 °C (-139 °F) |
| Flash Point | 12 °C (54 °F) (Closed Cup) | -20 °C (-4 °F) (Closed Cup) |
| Density | 0.786 g/cm³ at 20 °C | 0.791 g/cm³ at 20 °C |
| Solubility in Water | Miscible | Miscible |
| Vapor Pressure | 44 mmHg at 25 °C | 231 mmHg at 25 °C |
| Primary Hazards | Flammable, skin and eye irritant | Highly flammable, skin and eye irritant |
Cleaning Performance: A Qualitative Comparison
2-Propanol is a versatile solvent effective at removing a wide range of both polar and non-polar soils.[1] It is particularly useful for dissolving oils and greases.[1] Its lower volatility compared to acetone means it remains on the surface for a longer duration, which can be advantageous for dissolving more stubborn residues. Furthermore, 70% aqueous solutions of 2-propanol are commonly used for disinfection.
Acetone is a powerful and fast-evaporating solvent, making it a popular choice for a final rinse to ensure glassware is dry.[2] It excels at dissolving organic residues, including many polymers, resins, and greases.[2][3] However, its high solvency can also be a drawback, as it can dissolve and redeposit impurities from lower-grade acetone, potentially leaving a residue on the glass surface. For this reason, a subsequent rinse with a higher purity solvent like 2-propanol is sometimes employed in sensitive applications.[4]
Experimental Protocols for Comparative Efficacy
To provide a framework for the quantitative comparison of cleaning efficacy, the following experimental protocols are proposed. These methods are designed to be reproducible and provide quantifiable data for an objective assessment.
Gravimetric Analysis for Non-Volatile Residue Removal
This protocol quantifies the ability of each solvent to remove a common non-volatile organic contaminant.
Objective: To determine the mass of residual contaminant remaining on a glass surface after cleaning with 2-propanol and acetone.
Materials:
-
A non-volatile organic contaminant (e.g., high-vacuum grease, a specific organic compound relevant to the lab's work)
-
Borosilicate glass coupons (25 mm x 25 mm)
-
2-Propanol (ACS grade or higher)
-
Acetone (ACS grade or higher)
-
Analytical balance (readable to 0.0001 g)
-
Drying oven
-
Beakers and forceps
Procedure:
-
Pre-cleaning: Thoroughly clean all glass coupons with a laboratory detergent, rinse with deionized water, and dry completely in an oven at 110°C.
-
Initial Weighing: Weigh each clean, dry coupon on the analytical balance and record the mass (m_initial).
-
Contamination: Apply a small, consistent amount (e.g., 5-10 mg) of the contaminant to the center of each coupon.
-
Second Weighing: Reweigh each contaminated coupon and record the mass (m_contaminated). The mass of the contaminant is m_contaminant = m_contaminated - m_initial.
-
Cleaning:
-
For one set of coupons, immerse each in a beaker containing 50 mL of 2-propanol for 1 minute with gentle agitation.
-
For a second set of coupons, immerse each in a beaker containing 50 mL of acetone for 1 minute with gentle agitation.
-
-
Drying: Remove the coupons from the solvent, allow them to air dry in a fume hood, and then place them in an oven at 110°C for 30 minutes to ensure complete solvent evaporation.
-
Final Weighing: After cooling to room temperature in a desiccator, weigh each cleaned coupon and record the final mass (m_final).
-
Calculation of Cleaning Efficacy:
-
Mass of remaining residue: m_residue = m_final - m_initial
-
Cleaning Efficacy (%): ( (m_contaminant - m_residue) / m_contaminant ) * 100
-
Data Presentation:
| Solvent | Initial Mass of Contaminant (g) | Mass of Residual Contaminant (g) | Cleaning Efficacy (%) |
| 2-Propanol | |||
| Acetone |
Contact Angle Goniometry for Surface Cleanliness
This method assesses the hydrophilicity of the glass surface after cleaning, which is an indicator of the removal of organic (hydrophobic) residues. A cleaner surface will be more hydrophilic and exhibit a lower contact angle with water.
Objective: To measure the water contact angle on glass surfaces cleaned with 2-propanol and acetone.
Materials:
-
Borosilicate glass slides
-
2-Propanol (ACS grade or higher)
-
Acetone (ACS grade or higher)
-
Contact angle goniometer
-
High-purity deionized water
Procedure:
-
Pre-cleaning: Clean the glass slides with a laboratory detergent, rinse thoroughly with deionized water, and dry with a stream of nitrogen.
-
Contamination: Apply a thin, uniform layer of a common laboratory contaminant (e.g., fingerprint grease by handling, or a dilute solution of an organic compound).
-
Cleaning:
-
Clean one set of slides by rinsing with 2-propanol for 30 seconds.
-
Clean a second set of slides by rinsing with acetone for 30 seconds.
-
-
Drying: Allow the slides to air dry in a vertical position in a clean environment.
-
Contact Angle Measurement:
-
Place a cleaned slide on the goniometer stage.
-
Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.
-
Measure the static contact angle on both sides of the droplet and average the values.
-
Repeat the measurement at multiple locations on each slide and for multiple slides per cleaning agent to ensure statistical significance.
-
Data Presentation:
| Cleaning Solvent | Average Water Contact Angle (°) | Standard Deviation (°) |
| 2-Propanol | ||
| Acetone | ||
| Control (Uncleaned) |
Solvent Selection Workflow
The choice between 2-propanol and acetone can be guided by a logical workflow that considers the nature of the contaminant and the cleaning requirements.
Caption: A flowchart illustrating the decision-making process for selecting between 2-propanol and acetone for cleaning laboratory glassware based on contaminant type and application sensitivity.
Safety Considerations
Both 2-propanol and acetone are flammable liquids and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[5] Acetone is highly volatile and its vapors are heavier than air, which can lead to the accumulation of flammable mixtures in poorly ventilated spaces. Personal protective equipment, including safety goggles, gloves, and a lab coat, should always be worn when handling these solvents.
Conclusion
The selection of 2-propanol versus acetone for cleaning laboratory glassware is not a one-size-fits-all decision. Acetone's high solvency and rapid evaporation make it an excellent choice for removing stubborn organic residues and for quick drying.[2] However, the potential for residue from impurities necessitates caution for sensitive applications. 2-propanol offers a broader solvency for both polar and non-polar substances and is a reliable choice for general-purpose cleaning and disinfection.[1] For critical applications, a multi-step approach, potentially utilizing the strengths of both solvents, may be the most effective strategy to ensure impeccably clean glassware, thereby upholding the integrity of scientific research.
References
Navigating Uncharted Waters: A Comparative Guide to the Validation of HPLC Methods Utilizing a Propanol-Containing Mobile Phase
For researchers, scientists, and drug development professionals seeking to expand their analytical toolkit, this guide provides an objective comparison and detailed validation protocols for High-Performance Liquid Chromatography (HPLC) methods employing a propanol-containing mobile phase. While less conventional than acetonitrile and methanol, this compound offers unique selectivity and can be a valuable alternative in specific applications.
This guide delves into the practical considerations of using this compound, presenting supporting experimental data and methodologies in accordance with International Council for Harmonisation (ICH) guidelines. We will explore the advantages and disadvantages of this compound in comparison to standard organic modifiers and provide a comprehensive framework for its validation.
This compound as a Mobile Phase Modifier: A Head-to-Head Comparison
While acetonitrile (ACN) and methanol (MeOH) are the workhorses of reversed-phase HPLC, isothis compound (IPA), a common form of this compound, presents distinct characteristics.[1] Its use is less frequent, primarily due to its higher viscosity, which can lead to increased system backpressure.[1] However, in certain scenarios, its properties can be advantageous.
Here, we compare key physicochemical and chromatographic properties of these three common organic modifiers.
| Property | Acetonitrile (ACN) | Methanol (MeOH) | Isothis compound (IPA) |
| Elution Strength | Stronger than Methanol[2] | Weaker than Acetonitrile[2] | Stronger than Methanol[3] |
| Viscosity (cP at 20°C) | ~0.37 | ~0.60 | ~2.3 |
| UV Cutoff (nm) | ~190 | ~205 | ~205 |
| Selectivity | Aprotic, strong dipole moment[4] | Protic, capable of hydrogen bonding[2] | Protic, offers different selectivity[3] |
| System Backpressure | Low[2] | Higher than Acetonitrile[2] | Significantly higher than ACN and MeOH[1] |
As the data indicates, the primary drawback of isothis compound is its high viscosity, resulting in higher backpressure which can be a limiting factor for some HPLC systems.[1] However, its elution strength and unique selectivity can be beneficial for the separation of specific analytes, such as proteins and certain isomers.[3][5] For instance, isothis compound has been shown to be superior to methanol for the reversed-phase separation of proteins.[3]
Experimental Protocols for HPLC Method Validation
The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[6] The following protocols are based on ICH Q2(R1) guidelines and are tailored for the validation of an HPLC method utilizing a this compound-containing mobile phase.[7][8]
System Suitability
Objective: To ensure the chromatographic system is performing adequately for the intended analysis.
Procedure:
-
Prepare a standard solution of the analyte at a known concentration.
-
Inject the standard solution six replicate times.
-
Evaluate the following parameters:
-
Tailing factor (T): Should ideally be ≤ 2.
-
Theoretical plate number (N): Should meet a minimum requirement specific to the method.
-
Relative Standard Deviation (%RSD) of peak area and retention time: Typically should be ≤ 2%.[9]
-
Specificity
Objective: To assess the ability of the method to unequivocally measure the analyte in the presence of other components such as impurities, degradation products, or matrix components.
Procedure:
-
Analyze a placebo (matrix without the analyte).
-
Analyze a standard solution of the analyte.
-
Analyze a sample spiked with the analyte and potential interfering substances.
-
Compare the chromatograms to ensure no interfering peaks are present at the retention time of the analyte.
Linearity
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
Procedure:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, typically ranging from 50% to 150% of the expected sample concentration.
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should ideally be ≥ 0.999.[9]
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Procedure:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of analyte.
-
Analyze the samples and calculate the percentage recovery for each.
-
The mean recovery should typically be within 98.0% to 102.0%.[10]
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and instrument. The %RSD should be ≤ 2%.[7]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The results from both sets of experiments are then statistically compared.
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Procedure:
-
Introduce small variations to the method parameters, one at a time. Examples of variations include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% in the this compound content)
-
-
Analyze a sample under each of the modified conditions.
-
Evaluate the impact of these changes on the system suitability parameters and the final results. The results should remain within the acceptance criteria.[7]
Quantitative Data Summary
The following tables summarize typical acceptance criteria for the validation parameters described above.
Table 1: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2 |
| Theoretical Plates (N) | > 2000 (typical) |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Table 2: Method Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. |
| Linearity (r²) | ≥ 0.999[9] |
| Accuracy (% Recovery) | 98.0% - 102.0%[10] |
| Precision (%RSD) | |
| - Repeatability | ≤ 2.0%[7] |
| - Intermediate Precision | ≤ 2.0% |
| Robustness | System suitability parameters pass under varied conditions. |
Visualizing the Workflow
To further clarify the process, the following diagrams illustrate the logical flow of the HPLC method validation and the decision-making process for selecting an organic modifier.
Caption: A flowchart illustrating the sequential workflow for HPLC method validation.
Caption: A decision tree for selecting an appropriate organic modifier in HPLC.
Conclusion
The validation of an HPLC method using a this compound-containing mobile phase follows the same fundamental principles as for methods using more common solvents like acetonitrile and methanol. The key consideration when working with this compound is its higher viscosity, which necessitates careful monitoring of system backpressure. Despite this, this compound's unique selectivity and elution characteristics make it a valuable tool for specific separation challenges. By following the detailed validation protocols outlined in this guide and adhering to ICH guidelines, researchers can confidently develop and validate robust and reliable HPLC methods that expand the capabilities of their analytical laboratories.
References
- 1. Why is isothis compound rarely used as a solvent in HPLC or LCMS methods - FAQ [mtc-usa.com]
- 2. chromtech.com [chromtech.com]
- 3. waters.com [waters.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. 2-Propanol in the mobile phase reduces the time of analysis of CLA isomers by silver ion-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. mastelf.com [mastelf.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. pharmtech.com [pharmtech.com]
Spectroscopic Purity Analysis: A Comparative Guide to 1-Propanol and 2-Propanol
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount. This guide provides a comprehensive spectroscopic comparison of 1-propanol and 2-propanol, offering a practical framework for their differentiation and purity assessment. Leveraging experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS), this document outlines key distinguishing features and provides detailed experimental protocols.
The structural isomerism of 1-propanol and 2-propanol, differing only in the position of the hydroxyl group, results in distinct spectroscopic signatures. Understanding these differences is crucial for quality control and the validation of chemical identity in research and pharmaceutical applications. This guide will delve into the nuances of each technique, presenting quantitative data in accessible formats and illustrating experimental workflows.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, Raman, and Mass Spectrometry for 1-propanol and 2-propanol. These values serve as a reference for the identification and purity assessment of the two isomers.
Table 1: ¹H NMR Spectral Data (CDCl₃, 300 MHz)
| Compound | Chemical Shift (δ, ppm) | Protons Assigned | Multiplicity | Coupling Constant (J, Hz) |
| 1-Propanol | 3.58 | -CH₂-OH | Triplet | 6.6 |
| 2.26 | -OH | Singlet | - | |
| 1.57 | -CH₂- | Sextet | 6.6, 7.4 | |
| 0.94 | -CH₃ | Triplet | 7.4 | |
| 2-Propanol | 4.02 | -CH-OH | Septet | 6.1 |
| 1.95 | -OH | Singlet | - | |
| 1.22 | -(CH₃)₂ | Doublet | 6.1 |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 75.5 MHz)
| Compound | Chemical Shift (δ, ppm) | Carbon Assigned |
| 1-Propanol | 64.6 | -CH₂-OH |
| 25.9 | -CH₂- | |
| 10.5 | -CH₃ | |
| 2-Propanol | 64.1 | -CH-OH |
| 25.5 | -(CH₃)₂ |
Table 3: Infrared (IR) Spectroscopy Data (Liquid Film)
| Compound | Absorption Band (cm⁻¹) | Functional Group Vibration | Characteristics |
| 1-Propanol | 3500-3200 | O-H Stretch (H-bonded) | Strong, Broad |
| 2950-2850 | C-H Stretch | Strong | |
| ~1075 | C-O Stretch | Strong | |
| 2-Propanol | 3500-3230 | O-H Stretch (H-bonded) | Strong, Broad |
| ~2900 | C-H Stretch | Strong | |
| ~1175-1140, 840-790 | C-C-C Skeletal | - | |
| ~1030 | C-O Stretch | Strong |
Table 4: Raman Spectroscopy Data
| Compound | Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
| 1-Propanol | ~2900 | C-H Stretch |
| ~864 | In-plane skeletal modes (ν(CCC), ν(CCO)) | |
| 2-Propanol | ~2900 | C-H Stretch |
| ~821 | C-C-O Stretch |
Table 5: Mass Spectrometry (Electron Ionization) Data
| Compound | Molecular Ion (M⁺, m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| 1-Propanol | 60 | 31 | 59, 42, 29 |
| 2-Propanol | 60 | 45 | 59, 43 |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflows for the spectroscopic analysis of propanol isomers.
Caption: General workflow for spectroscopic analysis of this compound isomers.
Caption: Key distinguishing features of this compound isomers in different spectroscopic techniques.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the identification and purity assessment of 1-propanol and 2-propanol.
Materials:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl₃)
-
1-propanol and 2-propanol samples
-
Pipettes
Procedure:
-
Sample Preparation:
-
For each isomer, prepare a sample by adding approximately 0.5 mL of the alcohol to a clean, dry 5 mm NMR tube.
-
Add approximately 0.5 mL of CDCl₃ to the NMR tube.
-
Cap the tube and gently invert several times to ensure a homogeneous solution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectra of 1-propanol and 2-propanol to identify functional groups and differentiate the isomers based on their fingerprint regions.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr).
-
1-propanol and 2-propanol samples
-
Dropper or pipette
-
Solvent for cleaning (e.g., isothis compound or acetone)
-
Lint-free wipes
Procedure (using ATR):
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of the liquid this compound sample onto the ATR crystal, ensuring it completely covers the crystal surface.
-
Acquire the IR spectrum of the sample.
-
-
Cleaning:
-
Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after each measurement.
-
Procedure (using salt plates):
-
Sample Preparation:
-
Place a drop of the liquid this compound sample on one salt plate.
-
Carefully place the second salt plate on top to create a thin liquid film.
-
-
Sample Analysis:
-
Place the salt plate assembly in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum.
-
-
Cleaning:
-
Disassemble the salt plates and clean them immediately with a dry solvent to prevent damage. Store them in a desiccator.
-
Raman Spectroscopy
Objective: To acquire the Raman spectra of 1-propanol and 2-propanol to identify characteristic vibrational modes for differentiation.
Materials:
-
Raman spectrometer with a suitable laser excitation source (e.g., 785 nm)
-
Sample vials or cuvettes
-
1-propanol and 2-propanol samples
Procedure:
-
Sample Preparation:
-
Fill a clean sample vial or cuvette with the liquid this compound sample.
-
-
Instrument Setup:
-
Place the sample in the spectrometer's sample holder.
-
Focus the laser onto the sample.
-
-
Spectrum Acquisition:
-
Set the appropriate acquisition parameters (e.g., laser power, exposure time, number of accumulations).
-
Acquire the Raman spectrum.
-
-
Data Processing:
-
Perform baseline correction and cosmic ray removal if necessary.
-
Identify and label the characteristic Raman peaks.
-
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ions and characteristic fragments of 1-propanol and 2-propanol for isomer differentiation.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
-
Syringe for sample injection
-
1-propanol and 2-propanol samples, diluted in a suitable volatile solvent (e.g., methanol or dichloromethane) if necessary.
Procedure:
-
Sample Introduction:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC inlet. The GC will separate the components of the sample before they enter the mass spectrometer. For pure samples, direct injection into the MS may also be possible depending on the instrument.
-
-
Ionization:
-
The sample molecules are ionized in the ion source, typically using Electron Ionization (EI).
-
-
Mass Analysis:
-
The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
-
Detection:
-
The detector records the abundance of each ion.
-
-
Data Analysis:
Conclusion
The spectroscopic techniques of NMR, IR, Raman, and Mass Spectrometry each provide unique and complementary information for the analysis of 1-propanol and 2-propanol. ¹H and ¹³C NMR offer detailed structural information, allowing for unambiguous identification through chemical shifts and coupling patterns.[3][4] IR and Raman spectroscopy provide insights into the vibrational modes of the molecules, with characteristic peaks for the hydroxyl group and in the fingerprint region.[5][6][7] Mass spectrometry reveals differences in the fragmentation patterns of the isomers, with distinct base peaks that serve as a reliable method for differentiation.[1][2][8] By employing these techniques and adhering to the outlined protocols, researchers can confidently verify the identity and assess the purity of 1-propanol and 2-propanol in their experimental workflows.
References
- 1. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. allsubjectjournal.com [allsubjectjournal.com]
- 6. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. physicsopenlab.org [physicsopenlab.org]
- 8. youtube.com [youtube.com]
A Comparative Guide to Validating Cleaning Procedures with 2-Propanol in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-propanol (isopropyl alcohol, IPA) with other common cleaning agents used in the pharmaceutical industry. The focus is on the validation of cleaning procedures to ensure the removal of active pharmaceutical ingredients (APIs) and other residues from manufacturing equipment, thereby preventing cross-contamination and ensuring product quality and patient safety. This document outlines the performance of 2-propanol against alternatives, supported by available data and detailed experimental protocols for validation.
Introduction to Cleaning Validation
Cleaning validation is a critical, documented process in pharmaceutical manufacturing that provides a high degree of assurance that a specific cleaning procedure consistently removes residues to predetermined acceptable levels.[1] These residues can include APIs from previous batches, excipients, cleaning agents themselves, and microbial contaminants.[2] The validation of cleaning procedures is a regulatory requirement and a fundamental aspect of Good Manufacturing Practices (GMP).[3]
The choice of cleaning agent is a crucial step in developing a robust cleaning procedure. An ideal cleaning agent should be effective at removing the target residues, easy to remove itself, non-reactive with the equipment surfaces, and safe to handle. 2-propanol is a widely used solvent for cleaning in the pharmaceutical industry due to its volatility and effectiveness against a range of organic compounds.[4]
Comparison of 2-Propanol with Alternative Cleaning Agents
The selection of a cleaning agent depends on various factors, including the solubility of the residue, the nature of the equipment surface, and safety considerations. Here, we compare 2-propanol with two common alternatives: ethanol and aqueous detergents.
Performance Overview
| Feature | 2-Propanol (IPA) | Ethanol | Aqueous Detergents |
| Residue Removal Efficacy | Effective for many organic and non-polar APIs. Good at dissolving oils and greases. | Similar efficacy to 2-propanol for many organic residues. | Highly effective for a broad range of residues, including both polar and non-polar compounds, depending on the formulation (alkaline, acidic, or neutral). |
| Volatility & Residue Profile | High volatility, evaporates quickly, leaving minimal residue.[2] | High volatility, evaporates quickly. | Low volatility, requires thorough rinsing to remove detergent residues. Residue detection of the cleaning agent itself is critical. |
| Material Compatibility | Generally compatible with stainless steel and other common pharmaceutical manufacturing surfaces. Can cause crazing or cracking in some plastics and elastomers with prolonged exposure. | Similar compatibility profile to 2-propanol. | Generally excellent compatibility with a wide range of materials. Formulation can be tailored for specific material compatibility. |
| Safety & Environmental | Flammable. Vapors can be irritating. Considered a Class 3 residual solvent with low toxic potential.[5] | Flammable. Generally considered safer than 2-propanol for topical applications and has lower toxicity.[6] | Non-flammable. Generally lower toxicity and better environmental profile than solvents. Disposal of wastewater needs to be considered. |
| Microbial Control | Effective disinfectant, particularly against enveloped viruses.[2] | Broad-spectrum antimicrobial activity. | Can have sanitizing properties, but primarily for cleaning. Often used in conjunction with a separate sanitizing step. |
Quantitative Data on Cleaning Efficacy
Direct comparative studies on the removal of specific API residues from pharmaceutical equipment surfaces are not widely published in the public domain. However, studies on the antimicrobial efficacy of 2-propanol and ethanol provide some quantitative insights into their performance.
A study comparing an ethanol-based cleanser and isopropyl alcohol pads for decontaminating stethoscopes found that both significantly reduced bacterial colony-forming units (CFUs). Cleaning with the ethanol-based cleanser resulted in a 92.8% reduction in CFUs, while isopropyl alcohol pads led to a 92.5% reduction, indicating comparable efficacy in this application.
In the context of API residue removal, a case study on an API manufacturer transitioning from methanol to aqueous cleaning demonstrated the effectiveness of the latter. A combination of a 2% alkaline detergent wash followed by a 2% acidic detergent wash at 70°C significantly reduced the levels of water-insoluble APIs.[7] After the aqueous cleaning, a final methanol rinse contained only 6 ppm of the active, which was below the acceptance criterion of 10 ppm.[7] This highlights the potential of aqueous detergents to effectively clean even challenging residues.
Table 1: Illustrative Comparison of Cleaning Agent Performance (Hypothetical Data)
| Cleaning Agent | Target Residue | Initial Surface Load (µg/cm²) | Final Residue Level (µg/cm²) | Cleaning Efficiency (%) |
| 70% 2-Propanol | Compound X (Non-polar) | 100 | < 1 | > 99% |
| 70% Ethanol | Compound X (Non-polar) | 100 | < 1 | > 99% |
| Alkaline Detergent (2%) | Compound X (Non-polar) | 100 | < 0.5 | > 99.5% |
| 70% 2-Propanol | Compound Y (Polar) | 100 | 5 | 95% |
| 70% Ethanol | Compound Y (Polar) | 100 | 4 | 96% |
| Acidic Detergent (2%) | Compound Y (Polar) | 100 | < 1 | > 99% |
Note: This table is for illustrative purposes to demonstrate how comparative data would be presented. Actual performance will vary based on the specific residue, equipment, and cleaning procedure.
Experimental Protocols for Cleaning Validation
A robust cleaning validation protocol is essential to demonstrate the effectiveness of a cleaning procedure. The following outlines the key steps and methodologies.
Establishing Acceptance Criteria
Before initiating a cleaning validation study, scientifically justified acceptance criteria for residue levels must be established. These limits are often based on one of the following approaches:
-
Health-Based Exposure Limits (HBEL): Based on the Permitted Daily Exposure (PDE) of the substance.[1]
-
Pharmacological Dose: A common approach is to limit the carryover to not more than 1/1000th of the normal therapeutic dose of the previous product in the maximum daily dose of the next product.
-
General Limit: A widely used general limit is 10 ppm of the previous product in the next product.
The most stringent of these calculated limits is typically adopted.
Sampling Methodology
Two primary methods are used to sample equipment surfaces for residue analysis:
-
Direct Surface Sampling (Swab Method): This method is used for surfaces that are easily accessible. A swab moistened with a suitable solvent is used to wipe a defined area (e.g., 10 cm x 10 cm). The swab is then extracted into a known volume of solvent for analysis. This method is particularly useful for identifying "worst-case" locations that are difficult to clean.
-
Rinse Sampling: This method is suitable for large surface areas and parts of the equipment that are inaccessible to swabbing, such as pipes and valves. A known volume of a solvent is passed through the equipment, and a sample of the final rinse is collected for analysis.
Analytical Method Validation
The analytical method used to quantify the residue must be validated to ensure it is accurate, precise, specific, and sensitive enough to detect residues at or below the acceptance limit. For 2-propanol residue analysis, Gas Chromatography with Flame Ionization Detection (GC-FID) is a commonly used and validated method.[3][8]
Table 2: Validation Parameters for GC-FID Method for 2-Propanol Residue Analysis [8]
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.99981 |
| Limit of Detection (LOD) | Method specific | 1.1 µg/mL |
| Limit of Quantitation (LOQ) | Method specific | 2.8 µg/mL |
| Accuracy (% Recovery) | 90.0% - 110.0% | 90.2% - 93.7% |
| Precision (% RSD) | ≤ 2.0% | 0.12% for retention time |
Recovery Studies
Recovery studies are performed to demonstrate that the chosen sampling method is capable of recovering the residue from the equipment surface. A known amount of the target residue is "spiked" onto a representative surface (e.g., a stainless steel coupon), allowed to dry, and then sampled using the chosen method. The percentage of the spiked amount that is recovered is calculated.
Logical Workflow for Cleaning Validation
The following diagram illustrates a typical workflow for a cleaning validation process.
Caption: A logical workflow for a typical cleaning validation process in pharmaceutical manufacturing.
Conclusion
2-propanol is an effective and widely used cleaning agent in the pharmaceutical industry, particularly for organic and non-polar residues. Its high volatility is a significant advantage, as it leaves minimal residue. However, for some applications, particularly for polar or highly insoluble residues, aqueous detergents may offer superior cleaning performance. The choice between 2-propanol, ethanol, and aqueous detergents should be made based on a scientific, risk-based approach that considers the nature of the residue, material compatibility, and safety and environmental factors.
Regardless of the cleaning agent chosen, a robust cleaning validation program is essential to ensure product quality and regulatory compliance. This involves establishing scientifically sound acceptance criteria, validating sampling and analytical methods, and executing a comprehensive validation protocol.
References
- 1. ipa-india.org [ipa-india.org]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 4. Measuring Residues of Volatile Solvents? [cleaningvalidation.com]
- 5. agilent.com [agilent.com]
- 6. usagers.umontreal.ca [usagers.umontreal.ca]
- 7. pharmtech.com [pharmtech.com]
- 8. oaji.net [oaji.net]
A Comparative Guide to Quantifying Residual Propanol in Final Products by GC-MS
For researchers, scientists, and drug development professionals, ensuring the safety and quality of final products is paramount. A critical aspect of this is the accurate quantification of residual solvents, such as propanol, which may be present from the manufacturing process. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose. This guide provides an objective comparison of two common GC-MS sample introduction methods for this compound quantification: Static Headspace (HS) GC-MS and Direct Injection (DI) GC-MS , supported by experimental data and detailed protocols.
Performance Comparison: Headspace vs. Direct Injection
The choice between headspace and direct injection GC-MS depends on several factors, including the sample matrix, the required sensitivity, and the volatility of the analyte. Below is a summary of typical quantitative performance data for this compound (or its isomer, isothis compound) analysis using both methods.
| Parameter | Static Headspace GC-MS | Direct Injection GC-MS |
| Limit of Detection (LOD) | 0.1 mg/L - 1.1 µg/mL[1][2] | ~0.05 mg/mL (in blood)[3] |
| Limit of Quantification (LOQ) | 0.5 mg/L - 2.8 µg/mL[1][2] | ~0.2 mg/mL (in blood)[3] |
| **Linearity (R²) ** | > 0.99[1][3][4] | > 0.99[3] |
| Typical Linearity Range | LOQ - 50 ppm[4] | LOQ - 1000+ ppm |
| Recovery | 87.8 – 114.1%[1] | > 85%[3] |
| Precision (%RSD) | < 10%[2] | Typically < 15% |
| Matrix Interference | Minimized[5][6] | Can be significant[5] |
| Sample Throughput | Higher (with automation) | Lower |
Logical Workflow for Residual this compound Analysis
The following diagram illustrates a typical workflow for the quantification of residual this compound in a final product using GC-MS.
Figure 1. General workflow for residual this compound quantification by GC-MS.
Comparison of Sample Introduction Methodologies
The primary difference between Static Headspace and Direct Injection GC-MS lies in how the sample is introduced into the instrument. This fundamental difference has significant implications for the analytical process.
Figure 2. Comparison of Headspace and Direct Injection workflows.
Experimental Protocols
Below are detailed methodologies for the quantification of residual this compound using both Static Headspace and Direct Injection GC-MS. These protocols are based on established methods and can be adapted as needed.[7][8]
Method 1: Static Headspace GC-MS
This method is ideal for complex sample matrices where non-volatile components could interfere with the analysis or damage the GC system.[5][6]
1. Sample Preparation:
-
Accurately weigh an appropriate amount of the final product into a headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or water) to dissolve the sample.
-
Add an internal standard (e.g., n-butanol) to the vial.
-
Immediately seal the vial with a crimp cap.
2. Headspace Parameters:
-
Vial Equilibration Temperature: 80-120°C[7]
-
Vial Equilibration Time: 15-30 minutes[1]
-
Transfer Line Temperature: 120-150°C
-
Injection Volume: 1 mL of the headspace gas
3. GC-MS Parameters:
-
GC Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp to 180°C at 10°C/min
-
Hold at 180°C for 5 minutes
-
-
Injector Temperature: 250°C
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 45, 59, 60).
4. Calibration:
-
Prepare a series of calibration standards of this compound in the chosen solvent, spanning the expected concentration range in the samples.
-
Treat the calibration standards in the same manner as the samples (addition of internal standard and analysis by headspace).
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.
Method 2: Direct Injection GC-MS
This method is suitable for relatively clean sample matrices that are soluble in a volatile solvent.[5]
1. Sample Preparation:
-
Accurately weigh an appropriate amount of the final product and dissolve it in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Add an internal standard (e.g., toluene-d8).
-
Vortex or sonicate to ensure complete dissolution.
-
If necessary, filter the sample to remove any particulate matter.
2. GC-MS Parameters:
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp to 200°C at 15°C/min
-
Hold at 200°C for 2 minutes
-
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL
-
Split Ratio: 10:1 or as appropriate for the concentration
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Full Scan (e.g., m/z 35-350) or SIM for higher sensitivity.
3. Calibration:
-
Prepare a series of calibration standards of this compound in the chosen solvent, spanning the expected concentration range.
-
Add the internal standard to each calibration standard.
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.
Conclusion
Both Static Headspace and Direct Injection GC-MS are robust and reliable methods for the quantification of residual this compound in final products. The choice of method should be guided by the nature of the sample matrix and the specific analytical requirements. Headspace GC-MS offers the advantage of minimizing matrix effects and protecting the analytical system, making it particularly suitable for complex or "dirty" samples.[5][6] Direct injection, on the other hand, is a simpler and more direct approach for clean samples. Regardless of the method chosen, proper validation according to ICH guidelines is essential to ensure the accuracy and reliability of the results.[7]
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. ijpsdronline.com [ijpsdronline.com]
- 3. Validation of a direct injection-GC-MS method for the quantification of volatile alcohols in blood and vitreous humor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inkworldmagazine.com [inkworldmagazine.com]
- 5. What Is The Difference Between Headspace And Direct Injection? - Blogs - News [alwsci.com]
- 6. What Is the Difference Between Headspace and Direct Injection GC for Volatile Compound Analysis? - Persee [pgeneral.com]
- 7. Development and validation of a headspace GC-MS method to evaluate the interconversion of impurities and the product quality of liquid hand sanitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
Propanol Isomers as Disinfection Agents: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the disinfection efficacy of the two isomers of propanol: 1-propanol (n-propanol) and 2-propanol (isothis compound). The information presented is based on available experimental data to assist in the selection of the appropriate agent for specific applications in research and pharmaceutical settings.
Mechanism of Action
Both 1-propanol and 2-propanol exert their antimicrobial effects primarily through the denaturation of proteins and disruption of cell membranes. This non-specific action leads to the leakage of intracellular components and ultimately, cell death. Their effectiveness is dependent on concentration, contact time, and the type of microorganism.
Comparative Efficacy Data
The following table summarizes the available quantitative data on the antimicrobial efficacy of 1-propanol and 2-propanol against various microorganisms. It is important to note that efficacy can be influenced by the specific formulation and test conditions.
| Target Microorganism | Disinfectant | Concentration | Contact Time | Log Reduction | Test Method | Reference |
| Viruses | ||||||
| Murine Norovirus | 1-Propanol | 60% (v/v) | 5 minutes | ~3.5 | Carrier Test | [1] |
| 2-Propanol | 60% (v/v) | 5 minutes | ~2.5 | Carrier Test | [1] | |
| Poliovirus type 1 (Sabin) | 2-Propanol | 60% | 30 seconds | 1.32 | Fingerpad Test | [2] |
| Feline Calicivirus | 1-Propanol | 70% | 30 seconds | 0.70 | Fingerpad Test | [2] |
| Enveloped Viruses (General) | 1-Propanol & 2-Propanol | Adequate Concentration | 30 seconds | >4 | Suspension Test (EN 14476) | [3] |
| Non-enveloped Viruses (General) | 1-Propanol | More effective than 2-propanol against some non-enveloped viruses like norovirus. | - | - | - | [3] |
| Bacteria | ||||||
| General (Bacteria) | 1-Propanol & 2-Propanol | Adequate Concentration | - | Efficacy is comparable for many bacteria. | Suspension Test (EN 13727) | [3] |
| Candida albicans & Streptococcus oralis | 2-Propanol | 4g per tissue | - | Did not eliminate all microorganisms at high concentrations. | Plate Wiping Test | [4] |
Experimental Protocols
Standardized methods are crucial for evaluating and comparing the efficacy of disinfectants. Below are summaries of key experimental protocols.
Quantitative Suspension Test (based on EN 13727)[5][6][7][8][9]
This test evaluates the bactericidal activity of a disinfectant in a liquid suspension.
-
Preparation of Test Suspension: A suspension of the test bacteria (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Enterococcus hirae) is prepared in a solution containing an interfering substance (e.g., bovine albumin to simulate clean or dirty conditions).
-
Exposure: The disinfectant is added to the bacterial suspension at the desired concentration. The mixture is maintained at a specific temperature (e.g., 20°C) for a defined contact time (e.g., 60 seconds).
-
Neutralization: After the contact time, a sample is transferred to a neutralizer solution to stop the antimicrobial action of the disinfectant.
-
Enumeration: The number of surviving bacteria is determined by plating the neutralized sample onto a suitable growth medium.
-
Calculation of Log Reduction: The log reduction is calculated by comparing the number of viable bacteria in the treated sample to the initial number of bacteria in the control. A 5-log reduction (99.999% kill rate) is typically required for a product to pass.[5]
Time-Kill Test for Antimicrobial Agents (based on ASTM E2315)[10][11][12][13][14]
This method assesses the rate at which a disinfectant kills microorganisms in a liquid suspension.
-
Inoculum Preparation: A standardized culture of the test microorganism is prepared.
-
Test Procedure: The disinfectant is inoculated with the test microorganism at a specific concentration.
-
Sampling: At predetermined time intervals (e.g., 30 seconds, 1 minute, 5 minutes), aliquots are removed from the mixture.
-
Neutralization and Plating: The antimicrobial action in the aliquots is immediately neutralized, and the surviving microorganisms are enumerated by plating.
-
Data Analysis: The number of surviving microorganisms at each time point is plotted to determine the kill rate. The log and percent reduction from the initial microbial count are calculated.[6]
Germicidal Spray Products Test (based on AOAC Official Method 961.02)[15][16][17][18][19]
This method evaluates the efficacy of spray disinfectants on hard, non-porous surfaces.
-
Carrier Preparation: Sterile carriers (e.g., glass slides) are inoculated with a standardized culture of the test organism (e.g., Staphylococcus aureus, Salmonella enterica, Pseudomonas aeruginosa) and dried.
-
Application of Disinfectant: The inoculated carriers are sprayed with the disinfectant product according to the manufacturer's instructions.
-
Contact Time: The disinfectant is allowed to remain in contact with the carrier for a specified time (typically up to 10 minutes).[7]
-
Neutralization and Culture: Each carrier is transferred to a liquid culture medium containing a neutralizer.
-
Incubation and Observation: The cultures are incubated, and the number of carriers showing microbial growth is recorded. To pass, a product must typically show no growth on 59 out of 60 carriers for each test organism.[8]
Visualizing the Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Virucidal activity of a new hand disinfectant with reduced ethanol content: comparison with other alcohol-based formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vah-online.de [vah-online.de]
- 4. Antimicrobial efficiency of ethanol and 2-propanol alcohols used on contaminated storage phosphor plates and impact on durability of the plate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EN 13727:2012+A2:2015 - Viroxy [viroxylabs.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. microchemlab.com [microchemlab.com]
- 8. microbe-investigations.com [microbe-investigations.com]
Propanol vs. Butanol: A Comparative Guide for Biofuel Researchers
A detailed analysis of propanol and butanol as promising second-generation biofuels, this guide offers a side-by-side comparison of their performance, production, and physicochemical properties, supported by experimental data for researchers, scientists, and drug development professionals.
Higher alcohols like this compound and butanol are gaining significant attention as potential gasoline substitutes or additives. Their properties, which are more similar to gasoline than ethanol, make them attractive candidates for use in existing internal combustion engines with minor or no modifications. This guide provides a comprehensive comparison of this compound and butanol, summarizing key quantitative data, detailing experimental protocols for performance evaluation, and visualizing critical production and testing pathways.
Physicochemical Properties: A Head-to-Head Comparison
This compound and butanol offer several advantages over ethanol, including higher energy density, lower hygroscopicity, and better blending capabilities with gasoline.[1][2][3] Butanol, with its longer carbon chain, generally exhibits properties closer to gasoline than this compound.[1][4] The key physicochemical properties of this compound and butanol are summarized in the table below.
| Property | n-Propanol | iso-Propanol | n-Butanol | iso-Butanol | Gasoline |
| Formula | C₃H₈O | C₃H₈O | C₄H₁₀O | C₄H₁₀O | C₄-C₁₂ |
| Density (g/cm³ at 20°C) | 0.803 | 0.786 | 0.810 | 0.802 | ~0.71–0.77 |
| Energy Density (MJ/L) | 23.9 | 23.8 | 29.2 | 28.7 | ~32 |
| Research Octane Number (RON) | 108 | 118 | 96 | 105 | 91–98 |
| Motor Octane Number (MON) | 89 | 98 | 80 | 89 | 81–88 |
| Heat of Vaporization (kJ/kg) | 774 | 665 | 584 | 545 | ~350 |
| Reid Vapor Pressure (kPa) | 19.3 | 21.4 | 4.8 | 6.9 | 60–100 |
| Stoichiometric Air/Fuel Ratio | 10.3 | 10.3 | 11.2 | 11.2 | ~14.7 |
| Water Solubility ( g/100 g) | Miscible | Miscible | 7.7 | 8.5 | Insoluble |
Engine Performance and Emissions
Experimental studies have demonstrated the potential of both this compound and butanol to improve engine performance and reduce harmful emissions when blended with gasoline. Generally, these alcohol blends lead to more complete combustion, resulting in lower carbon monoxide (CO) and unburned hydrocarbon (HC) emissions.[5][6] The impact on nitrogen oxide (NOx) emissions can vary depending on engine operating conditions.[7][8]
A study comparing this compound, ethanol, and butanol blends in gasohol found that optimized this compound-gasohol blends can significantly reduce greenhouse gas and pollutant emissions while enhancing engine efficiency.[7] Specifically, optimized this compound blends achieved a 15% reduction in CO2, a 10% reduction in NOx, and a 12% reduction in HC emissions.[7] Butanol blends have also been shown to improve brake thermal efficiency and reduce brake-specific fuel consumption.[4]
The following table summarizes typical engine performance and emission characteristics of this compound and butanol blends compared to gasoline.
| Parameter | This compound Blends | Butanol Blends |
| Brake Power | Slight decrease | Slight decrease to slight increase |
| Brake Thermal Efficiency (BTE) | Increase | Increase |
| Brake Specific Fuel Consumption (BSFC) | Increase | Increase |
| Carbon Monoxide (CO) Emissions | Decrease | Decrease |
| Unburned Hydrocarbon (HC) Emissions | Decrease | Decrease |
| Nitrogen Oxide (NOx) Emissions | Variable (Increase or Decrease) | Variable (Increase or Decrease) |
| Particulate Matter (PM) Emissions | Decrease | Decrease |
Biofuel Production Pathways
Bio-butanol is traditionally produced through the Acetone-Butanol-Ethanol (ABE) fermentation process using various strains of Clostridium bacteria.[9][10][11][12] This process involves two distinct phases: acidogenesis and solventogenesis.[9][10] In the acidogenesis phase, the bacteria produce acetic and butyric acids, which are then converted to acetone, butanol, and ethanol in the solventogenesis phase.[9][10] The typical ratio of these products is 3:6:1 (acetone:butanol:ethanol).[10]
Information on dedicated bio-propanol production pathways is less prevalent, though it can be produced from biomass.[13] One method involves the isothis compound-butanol-ethanol (IBE) fermentation process, which is similar to ABE but utilizes a different bacterial strain and enzymatic pathway to produce isothis compound instead of acetone.[13]
Experimental Protocols
Engine Performance and Emissions Testing
The evaluation of biofuels in an internal combustion engine typically involves a standardized experimental setup and procedure to ensure comparable and reproducible results.
1. Engine and Fuel Preparation:
-
A single-cylinder or multi-cylinder spark-ignition (SI) engine is typically used. The engine is mounted on a test bed and coupled to a dynamometer to measure torque and power.
-
The test fuels (this compound or butanol) are blended with gasoline at various volume percentages (e.g., 10%, 20%, 30%).
-
Baseline tests are conducted with pure gasoline to establish a reference for comparison.
2. Experimental Procedure:
-
The engine is warmed up to a stable operating temperature.
-
Tests are conducted at various engine speeds (e.g., 1500, 2500, 3500 rpm) and loads (e.g., 25%, 50%, 75%, 100%).
-
For each test condition, the following parameters are measured:
-
Performance: Torque, power, and fuel consumption.
-
Emissions: Exhaust gas concentrations of CO, CO₂, HC, and NOx are measured using a gas analyzer. Particulate matter (PM) or smoke opacity may also be measured.[14]
-
3. Data Analysis:
-
From the measured data, key performance indicators are calculated:
-
Brake Thermal Efficiency (BTE): The ratio of the brake power output to the fuel energy input.
-
Brake Specific Fuel Consumption (BSFC): The fuel consumption rate per unit of brake power output.
-
-
Emission data is typically reported in grams per kilowatt-hour (g/kWh) or parts per million (ppm).
Physicochemical Property Analysis
Standardized laboratory tests are used to determine the key properties of the biofuels and their blends. These tests are crucial for understanding the fuel's behavior during storage, handling, and combustion.
-
Density: Measured using a hydrometer or a digital density meter.
-
Viscosity: Determined using a viscometer, which measures the fluid's resistance to flow.[15]
-
Octane Number (RON and MON): Measured in a standardized cooperative fuel research (CFR) engine.
-
Heat of Vaporization: Determined by calorimetry.
-
Reid Vapor Pressure: Measured using a vapor pressure apparatus according to ASTM standards.
-
Water Solubility: Determined by mixing the fuel with water and observing phase separation.
Conclusion
Both this compound and butanol present viable pathways to improving the sustainability of transportation fuels. Butanol's properties, particularly its higher energy density and lower water solubility, make it a strong "drop-in" candidate to replace or supplement gasoline.[1] this compound, especially in its iso-propanol form, demonstrates a very high octane number, which is beneficial for high-performance engines.
The choice between this compound and butanol may ultimately depend on the specific application, production economics, and desired emission reduction targets. Further research into optimizing production processes, particularly for bio-propanol, and extensive long-term engine testing will be crucial for the widespread adoption of these promising biofuels.
References
- 1. ethanolnews.in [ethanolnews.in]
- 2. Alternative Fuels Data Center: Biobutanol [afdc.energy.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. docs.nrel.gov [docs.nrel.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Acetone–butanol–ethanol fermentation - Wikipedia [en.wikipedia.org]
- 10. misac.org.uk [misac.org.uk]
- 11. Butanol Fermentation - Celignis Bioprocess Laboratory [celignis.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validating the Sterility of Aqueous Propanol Solutions: A Comparative Guide to Sterilization Process Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation process for sterilizing aqueous propanol solutions, a critical step in ensuring the safety and efficacy of pharmaceutical products. Aqueous this compound solutions, typically composed of isopropyl alcohol (IPA) or n-propanol and water, are widely used as disinfectants and cleaning agents in sterile manufacturing environments.[1][2] Ensuring their sterility is paramount to prevent microbial contamination of final drug products.
This document will objectively compare key performance indicators in the sterilization process and provide detailed experimental protocols for the essential validation tests. The primary method for sterilizing flammable aqueous alcohol solutions is sterile filtration, as autoclaving is not a safe option.[3]
The Crucial Role of Validation in this compound Sterilization
Sterilization validation is a documented process that confirms a sterilization procedure consistently produces a product that meets a pre-determined Sterility Assurance Level (SAL).[4] For sterile pharmaceutical products, a SAL of 10⁻⁶ is the internationally recognized benchmark, signifying a probability of microbial contamination of less than or equal to one in a million.[5] The validation of the sterilization process for aqueous this compound solutions is a regulatory requirement and a fundamental aspect of Good Manufacturing Practices (GMP).[6]
Key Validation Stages and Comparative Data
The validation of the sterilization process for aqueous this compound solutions involves a series of critical tests to ensure the reliable removal of microorganisms. The following sections detail these tests, provide experimental protocols, and present comparative data to guide researchers in their validation efforts.
Bioburden Determination
Bioburden refers to the population of viable microorganisms present in the aqueous this compound solution before sterilization. Characterizing the bioburden is a critical first step as it establishes the microbial challenge to the sterilization process.
Experimental Protocol: Bioburden Determination via Membrane Filtration
-
Sample Collection: Aseptically collect a representative sample of the pre-filtration aqueous this compound solution. The volume of the sample will depend on the expected bioburden level.
-
Filtration: Pass the sample through a sterile 0.45 µm membrane filter to capture any microorganisms.
-
Rinsing: Rinse the filter with a sterile diluent to remove any residual this compound that could inhibit microbial growth.
-
Incubation: Aseptically transfer the membrane filter onto a suitable agar plate (e.g., Tryptic Soy Agar for bacteria and Sabouraud Dextrose Agar for fungi).
-
Enumeration: Incubate the plates under appropriate conditions (e.g., 30-35°C for bacteria and 20-25°C for fungi) for a specified period (typically 3-5 days). Count the resulting colonies and express the bioburden as Colony Forming Units (CFU) per 100 mL.
Table 1: Comparison of Bioburden Levels in Different Grades of Aqueous this compound Solutions (Illustrative Data)
| This compound Solution Grade | Typical Bioburden (CFU/100 mL) | Predominant Microorganisms |
| Technical Grade 70% IPA | 50 - 200 | Bacillus spp., Micrococcus spp., Molds |
| USP Grade 70% IPA | < 10 | Gram-positive cocci, environmental fungi |
| WFI-quality 70% IPA | < 1 | Typically sterile |
Filter Integrity Testing
Filter integrity testing is a non-destructive method to ensure that the sterilizing filter is free from defects and will perform as expected.[7] This test is typically performed both before and after the filtration process. The two most common integrity tests are the Bubble Point Test and the Diffusion Test.
Experimental Protocol: Bubble Point Test
-
Wetting the Filter: Thoroughly wet the sterilizing-grade filter (typically 0.22 µm) with the aqueous this compound solution to be filtered. For hydrophobic filters, an alcohol/water mixture is used.[7][8]
-
Pressurization: Apply gradually increasing gas pressure (typically compressed air or nitrogen) to the upstream side of the filter.[8]
-
Observation: Observe the downstream side of the filter for the emergence of a steady stream of bubbles.
-
Determination: The pressure at which the continuous stream of bubbles appears is the bubble point. This value is then compared to the filter manufacturer's specification. A bubble point value lower than the specification may indicate a filter flaw.[7]
Table 2: Comparison of Bubble Point Specifications for Sterilizing-Grade Filters with Aqueous this compound Solutions (Illustrative Data)
| Filter Type (0.22 µm) | Wetting Fluid | Minimum Bubble Point (psi) |
| Hydrophilic PVDF | 70% Isopropyl Alcohol | ≥ 35 |
| Hydrophilic PES | 70% Isopropyl Alcohol | ≥ 32 |
| Hydrophobic PTFE | 60/40 Isopropyl Alcohol/Water | ≥ 18 |
Bacterial Challenge Test
The Bacterial Challenge Test is a destructive test that validates the filter's ability to remove a high concentration of a specific microorganism from the aqueous this compound solution under worst-case process conditions.[6][9]
Experimental Protocol: Bacterial Challenge Test (Based on ASTM F838-20)
-
Challenge Organism Preparation: Prepare a suspension of Brevundimonas diminuta (ATCC 19146) at a concentration that will deliver a challenge of at least 1 x 10⁷ CFU per cm² of filter area.[6][10]
-
Filtration: Pass the inoculated aqueous this compound solution through the test filter under simulated process conditions (e.g., maximum flow rate and pressure).
-
Effluent Collection: Collect the entire filtrate in a sterile vessel.
-
Analysis: Filter the collected effluent through a 0.45 µm analysis membrane. Place this membrane on a suitable growth medium and incubate.
-
Results: The test is successful if no colonies are observed on the analysis membrane, indicating that the filter produced a sterile effluent.
Table 3: Comparison of Bacterial Retention Performance (Illustrative Data)
| Filter Type (0.22 µm) | Challenge Organism | Challenge Level (CFU/cm²) | Log Reduction Value (LRV) |
| Hydrophilic PVDF | Brevundimonas diminuta | > 1 x 10⁷ | > 7 |
| Hydrophilic PES | Brevundimonas diminuta | > 1 x 10⁷ | > 7 |
Sterility Testing of the Final Product
After the entire sterilization process is validated, the final filtered aqueous this compound solution must be tested for sterility to ensure it is free from viable microorganisms.
Experimental Protocol: Sterility Test via Membrane Filtration (as per USP <71>)
-
Sample Filtration: Aseptically filter a representative sample of the final product through a 0.45 µm membrane filter.
-
Membrane Rinsing: Rinse the filter with a sterile fluid to remove any residual this compound.
-
Incubation: Aseptically cut the filter membrane in half. Place one half in Fluid Thioglycollate Medium (FTM) for the detection of anaerobic and some aerobic bacteria, and the other half in Soybean-Casein Digest Medium (SCDM) for the detection of aerobic bacteria and fungi.
-
Observation: Incubate the media for at least 14 days. Visually inspect the media for any signs of microbial growth (turbidity). The absence of growth indicates that the product is sterile.
Validation Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the validation of a sterilization process for aqueous this compound solutions.
Caption: Workflow for the validation of a sterilization process for aqueous this compound solutions.
Comparative Analysis of Sterilization Alternatives
While sterile filtration is the standard for aqueous this compound solutions, it is important to understand why other methods are not suitable.
Table 4: Comparison of Sterilization Methods for Aqueous this compound Solutions
| Sterilization Method | Suitability for Aqueous this compound | Rationale |
| Sterile Filtration | Highly Suitable | Effective at removing microorganisms without degrading the product. Safe for flammable liquids. |
| Autoclaving (Moist Heat) | Not Suitable | Poses a significant fire and explosion risk due to the flammability of this compound.[3] |
| Dry Heat Sterilization | Not Suitable | Flammability risk. Also, the temperatures required would evaporate the alcohol. |
| Gamma Irradiation | Potentially Suitable (for packaging) | Can be used for the terminal sterilization of sealed containers and packaging materials for sterile alcohol.[3] |
| Ethylene Oxide (EtO) | Not Suitable | Primarily for heat-sensitive medical devices; not practical for liquid sterilization. |
Conclusion
The validation of the sterilization process for aqueous this compound solutions is a multi-faceted and critical undertaking in the pharmaceutical industry. Sterile filtration stands as the only viable and safe method for this application. A robust validation program, encompassing bioburden determination, filter integrity testing, bacterial challenge studies, and final product sterility testing, is essential to ensure that the process consistently delivers a sterile product. By adhering to the detailed protocols and understanding the comparative data presented in this guide, researchers and drug development professionals can confidently establish and maintain a validated sterilization process for their aqueous this compound solutions, thereby safeguarding the quality and safety of their final pharmaceutical products.
References
- 1. Evaluation of the Effect of the Volume Throughput and Maximum Flux of Low-Surface-Tension Fluids on Bacterial Penetration of 0.2 Micron-Rated Filters during Process-Specific Filter Validation Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 细菌截留测试 [sigmaaldrich.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. rocker.com.tw [rocker.com.tw]
- 6. merckmillipore.com [merckmillipore.com]
- 7. The bacterial retention test according to ASTM F838-20 [mpl.loesungsfabrik.de]
- 8. pall.com [pall.com]
- 9. certified-laboratories.com [certified-laboratories.com]
- 10. scribd.com [scribd.com]
Safety Operating Guide
Proper Propanol Disposal: A Guide for Laboratory Professionals
The safe and compliant disposal of propanol is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to minimize risks and ensure regulatory compliance. This guide provides essential, step-by-step information for the proper handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling
This compound, in its common forms n-propanol and isothis compound, is a highly flammable liquid that requires careful handling to prevent fire, exposure, and environmental contamination.[1][2] Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]
-
Body Protection: A fully-buttoned lab coat should be worn.[1][5]
-
Respiratory Protection: In areas with poor ventilation, a NIOSH/MSHA approved respirator may be necessary.[2][5]
Work should be conducted in a well-ventilated area, and all potential ignition sources, such as open flames, hot surfaces, and sparks, must be eliminated.[2][6] Use only non-sparking tools and ensure that all equipment is properly grounded to prevent static discharge.[2]
This compound Waste Disposal Procedures
The appropriate disposal method for this compound depends on the quantity, its concentration, and local regulations. Improper disposal, such as pouring it down the drain, is generally prohibited for significant quantities as it can harm aquatic life and damage plumbing systems.[5][7]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is pure or mixed with other chemicals. This compound is classified as a hazardous waste primarily due to its flammability.[7]
-
Segregate Waste Streams: Do not mix this compound waste with other types of chemical waste, especially incompatible materials like strong oxidizing agents.[5] Combining compatible flammable solvents, such as ethanol and isothis compound, in the same waste container is often acceptable.[8]
Step 2: Waste Collection and Storage
-
Use Designated Containers: Collect this compound waste in a clearly labeled, tightly sealed chemical waste container.[1][5] The container must be compatible with this compound.
-
Proper Labeling: The container must be marked with a "Hazardous Waste" label as soon as the first drop of waste is added.[9]
-
Storage Location: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[5][10] This area should be away from heat and ignition sources.[5]
Step 3: Professional Disposal
-
Engage a Certified Waste Contractor: Arrange for the disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][5] These contractors are equipped to handle and transport hazardous materials in accordance with all federal, state, and local regulations.[2]
Small, Uncontaminated Quantities:
For very small, uncontaminated amounts of this compound, some local regulations may permit disposal down the drain with copious amounts of water.[1] However, this should only be done after explicit approval from your local water authority and in strict compliance with institutional guidelines.[1] As a general rule for laboratory settings, treating all this compound waste as hazardous is the safest and most compliant approach.
Quantitative Data on this compound Isomers
Understanding the properties of the specific this compound isomer is crucial for safe handling and disposal.
| Property | n-Propanol (1-Propanol) | Isothis compound (2-Propanol) | Source(s) |
| CAS Number | 71-23-8 | 67-63-0 | [11] |
| Chemical Formula | C₃H₈O (CH₃CH₂CH₂OH) | C₃H₈O (CH₃CH(OH)CH₃) | [11] |
| Boiling Point | 96.5–98°C | 82.6°C | [11] |
| Flash Point | 22°C | 11.7°C | [11] |
| Toxicity | Higher toxicity | Lower toxicity | [11] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. laballey.com [laballey.com]
- 2. fishersci.com [fishersci.com]
- 3. westliberty.edu [westliberty.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. gneebio.com [gneebio.com]
Essential Safety and Logistical Information for Handling Propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of propanol (both 1-propanol and 2-propanol/isothis compound). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is mandatory to use appropriate personal protective equipment to minimize exposure and mitigate risks. This compound is a flammable liquid that can cause serious eye damage and skin irritation, and inhalation of its vapors may lead to drowsiness or dizziness.[1][2]
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield should be used when there is a splash hazard.[3][4] | Protects against splashes that can cause serious eye damage.[2][5] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene.[1][4] Gloves should be inspected for integrity before each use. | Prevents direct skin contact with the chemical.[2] |
| Body Protection | A fire-resistant or standard lab coat or apron should be worn to protect clothing and skin from spills and splashes.[1][4] | Protects clothing and underlying skin from accidental contact. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood.[3] If ventilation is inadequate or vapor levels are high, a NIOSH/MSHA approved organic vapor respirator is necessary.[1][2] | Minimizes the inhalation of potentially harmful vapors.[6] |
| Foot Protection | Closed-toe shoes must be worn in the laboratory at all times.[4] | Protects feet from spills and falling objects. |
Operational Plan: From Preparation to Disposal
A systematic workflow is crucial for the safe handling and disposal of this compound. The following diagram outlines the necessary steps to be taken.
Experimental Protocols and Procedural Guidance
Handling Procedures
-
Always handle this compound in a well-ventilated area or within a chemical fume hood to minimize vapor inhalation.[3]
-
Avoid direct contact with skin and eyes.[1]
-
This compound is highly flammable; keep it away from open flames, hot surfaces, and sparks.[1][2]
-
Ground and bond all containers and equipment during liquid transfer to prevent static discharge.[1][2]
-
Use the smallest amount of the chemical necessary for the experiment.[7]
-
Wash hands thoroughly after handling.[1]
Storage Plan
-
Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][7] The ideal storage temperature is below 25°C (77°F).[1]
-
Keep containers tightly sealed to prevent the escape of vapors and absorption of moisture.[1][6]
-
Store in a dedicated flammable liquids storage cabinet.[1]
-
Ensure that storage containers are compatible, such as those made of stainless steel, aluminum, or high-density polyethylene (HDPE).[1]
-
Do not store with incompatible materials like strong oxidizing agents and strong acids.[2][6]
Disposal Plan
-
This compound and materials contaminated with it should be treated as hazardous waste.[6]
-
Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled and sealed hazardous waste container.[1][6]
-
Never dispose of this compound down the drain unless explicitly permitted by local regulations for very small, uncontaminated quantities with copious amounts of water.[6]
-
Arrange for disposal through a licensed hazardous waste disposal service.[1][6]
Emergency Procedures
Spill and Leak Response
-
Immediately evacuate all non-essential personnel from the spill area.[1]
-
Eliminate all sources of ignition.[1]
-
Don the appropriate PPE, including respiratory protection if vapor levels are high.[1]
-
If it is safe to do so, stop the leak.[1]
-
Contain the spill using non-combustible absorbent materials like sand or earth.[1]
-
Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[1]
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Firefighting Measures
-
This compound is a highly flammable liquid.[2] Its vapors can form explosive mixtures with air.[2]
-
Use alcohol-resistant foam, dry chemical, or carbon dioxide (CO2) to extinguish the fire.[1][2]
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2]
-
Water may be used to cool containers exposed to fire to prevent them from rupturing.[2]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
